molecular formula C12H14N2O B1322104 3-(Piperidin-4-yloxy)benzonitrile CAS No. 459819-37-5

3-(Piperidin-4-yloxy)benzonitrile

Cat. No.: B1322104
CAS No.: 459819-37-5
M. Wt: 202.25 g/mol
InChI Key: ZVXXHZKEDUZNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-4-yloxy)benzonitrile is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, offered for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. This compound features a benzonitrile core linked to a piperidine ring via an oxygen bridge, a structural motif commonly found in molecules designed to modulate biological targets. While specific pharmacological data for this isomer is limited, its close structural analog, 4-(Piperidin-4-yloxy)benzonitrile, is a known building block in developing potent inhibitors . Similar benzonitrile derivatives are frequently employed in synthesizing complex molecules, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, which have shown promise as kinase inhibitors in preclinical studies . The piperidinyloxybenzonitrile scaffold is valued for its potential to interact with various enzymes and receptors. Based on its predicted properties and the profile of its isomers, this compound is expected to have low solubility in water and relatively high lipophilicity, which can influence its behavior in biological assays . Researchers utilize this chemical as a versatile intermediate for constructing more complex structures in drug discovery projects, particularly in oncology and inflammation. For safe handling, this product should be stored in a cool, dry, and well-ventilated area within a tightly sealed container to prevent moisture absorption and decomposition. It must be kept away from heat and incompatible materials like strong oxidizers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-4-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-10-2-1-3-12(8-10)15-11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXXHZKEDUZNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621801
Record name 3-[(Piperidin-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459819-37-5
Record name 3-(4-Piperidinyloxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459819-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Piperidin-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidin-4-yloxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(Piperidin-4-yloxy)benzonitrile structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(Piperidin-4-yloxy)benzonitrile

Executive Summary

3-(Piperidin-4-yloxy)benzonitrile (CAS: 950649-07-7, HCl salt) is a critical heterocyclic building block in modern drug discovery. Structurally characterized by a benzonitrile core linked via an ether bridge to a piperidine ring, this scaffold serves as a versatile pharmacophore in the development of G-protein coupled receptor (GPCR) ligands—specifically Histamine H3 antagonists and Opioid receptor modulators. Its unique topology allows it to function as a semi-rigid linker in PROTAC (Proteolysis Targeting Chimera) design, offering a balance of lipophilicity and basicity that modulates oral bioavailability.

Chemical Identity & Physicochemical Profile

This compound is an aryl-alkyl ether. The meta-substitution pattern of the nitrile group confers distinct electronic properties compared to its para analogues, often improving metabolic stability by reducing susceptibility to rapid oxidative metabolism at the aromatic ring.

Table 1: Chemical Specifications

PropertySpecification
IUPAC Name 3-(Piperidin-4-yloxy)benzonitrile
Common Name 4-(3-Cyanophenoxy)piperidine
CAS Number 950649-07-7 (Hydrochloride)
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.26 g/mol (Free Base); 238.71 g/mol (HCl)
SMILES C1CNCCC1OC2=CC=CC(=C2)C#N
pKa (Calc.) ~9.8 (Piperidine nitrogen)
logP (Calc.) 1.7 – 1.9
PSA ~36 Ų

Synthesis Strategy: The Mitsunobu Protocol

Expertise & Experience: While Nucleophilic Aromatic Substitution (SNAr) is often the default for aryl ethers, it is sub-optimal for this specific target. The nitrile group at the meta position does not sufficiently activate the aromatic ring for SNAr (which favors ortho/para activation). Consequently, attempting SNAr with 3-fluorobenzonitrile often results in low yields or requires forcing conditions that degrade the piperidine ring.

Therefore, the Mitsunobu Coupling is the authoritative, high-fidelity route. It utilizes 3-hydroxybenzonitrile and N-Boc-4-hydroxypiperidine, ensuring regiospecificity under mild conditions.

Reaction Scheme (DOT Visualization)

Synthesis Start1 3-Hydroxybenzonitrile Reagents PPh3 + DIAD (THF, 0°C to RT) Start1->Reagents Start2 N-Boc-4-hydroxypiperidine Start2->Reagents Intermediate N-Boc-Intermediate (Ether Formation) Reagents->Intermediate Mitsunobu Coupling Deprotection HCl / Dioxane or TFA / DCM Intermediate->Deprotection N-Deprotection Product 3-(Piperidin-4-yloxy)benzonitrile (Target) Deprotection->Product Salt Formation

Figure 1: Step-wise synthesis via Mitsunobu coupling followed by acid-mediated deprotection.

Detailed Protocol

Step 1: Ether Formation (Mitsunobu)

  • Setup: Charge a dry round-bottom flask with 3-hydroxybenzonitrile (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and Triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

  • Activation: Cool the solution to 0°C under N₂ atmosphere.

  • Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) over 30 minutes. Note: The dropwise addition controls the exotherm and prevents side reactions.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup: Concentrate in vacuo. Triturate the residue with Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO) byproduct. Filter and purify the filtrate via silica gel chromatography.[1]

Step 2: Boc-Deprotection

  • Dissolution: Dissolve the purified intermediate in 1,4-dioxane or DCM.

  • Acidolysis: Add 4M HCl in dioxane (5–10 eq) at 0°C.

  • Precipitation: Stir at RT for 2–4 hours. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the white solid, wash with diethyl ether, and dry under high vacuum.

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed.

Table 2: Diagnostic NMR Signals (DMSO-d₆)

NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹H NMR 9.00 – 9.20Broad SingletNH₂⁺ (Ammonium protons)
7.40 – 7.55MultipletAromatic protons (C5-H)
7.30 – 7.38MultipletAromatic protons (C2-H, C4-H, C6-H)
4.65 – 4.75MultipletO-CH (Piperidine C4)
3.00 – 3.20Broad MultipletN-CH₂ (Piperidine C2, C6)
1.80 – 2.10MultipletC-CH₂ (Piperidine C3, C5)
¹³C NMR 157.2QuaternaryAr-C-O (Ether linkage)
119.1QuaternaryC≡N (Nitrile)
112.5QuaternaryAr-C-CN
68.5MethinePiperidine C4 (O-CH)

Medicinal Chemistry Applications

This scaffold is rarely a final drug but serves as a high-value "linker-pharmacophore."

  • GPCR Ligands: The basic nitrogen mimics the histamine imidazole or opioid amine, while the benzonitrile acts as a bioisostere for carbonyls or halogens, engaging in π-π stacking or dipole interactions in the receptor pocket.

  • PROTAC Linkers: The piperidine provides a rigid exit vector, and the ether oxygen improves solubility compared to all-carbon linkers.

Pharmacophore Logic Flow

SAR cluster_0 Structural Modifications Core 3-(Piperidin-4-yloxy)benzonitrile N_Sub N-Alkylation (R-Group Attachment) Core->N_Sub Library Gen. CN_Mod Nitrile Hydrolysis (To Amide/Acid) Core->CN_Mod Bioisostere Ring_Sub Aromatic Substitution (F/Cl scanning) Core->Ring_Sub Potency Opt. Target1 Target1 N_Sub->Target1 H3 Antagonists Target2 Target2 CN_Mod->Target2 Serine Protease Inhibitors

Figure 2: Structural Activity Relationship (SAR) expansion points for the scaffold.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use in a fume hood. Avoid dust formation.[2] The HCl salt is hygroscopic; store under inert gas (Argon/Nitrogen) at 2–8°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68382047, 3-[3-(2-Piperidin-4-ylethyl)phenyl]benzonitrile (Analogous Scaffold). Retrieved from [Link]

  • Swamy, K. C. K., et al. (2003).Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. (Foundational methodology for aryl ether synthesis).
  • Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Reference for LogP/PSA properties of ether linkers).

Sources

Technical Guide: Mechanism & Utility of the 3-(Piperidin-4-yloxy)benzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological utility, and experimental applications of the 3-(Piperidin-4-yloxy)benzonitrile scaffold.

Executive Summary

3-(Piperidin-4-yloxy)benzonitrile (CAS: 950649-07-7) is not a single-target drug but a privileged pharmacophore —a high-value structural motif used to design ligands for G-Protein Coupled Receptors (GPCRs) and epigenetic enzymes. Its structural architecture combines a basic amine (piperidine) for ionic anchoring, a flexible ether linker, and a lipophilic benzonitrile tail for hydrophobic and dipolar interactions.

This guide focuses on its two primary mechanisms of action in current drug development:

  • Positive Allosteric Modulation (PAM) of the Muscarinic M4 Receptor (Schizophrenia/Psychosis).[1][2]

  • Antagonism/Inverse Agonism of the Histamine H3 Receptor (Narcolepsy/Cognition).

Structural Basis of Action

The molecule functions as a "molecular anchor" within receptor binding pockets. Its efficacy is driven by three distinct pharmacophoric elements:

Structural ElementChemical PropertyMechanistic Role
Piperidine Nitrogen Basic (

)
Protonated at physiological pH; forms a critical Salt Bridge with conserved Aspartate residues (e.g., Asp114 in H3, Asp113 in M4) in Transmembrane Domain 3 (TM3).
Ether Linker (-O-) H-Bond Acceptor / RotatableProvides conformational flexibility to orient the aromatic ring; acts as a hydrogen bond acceptor for Serine/Tyrosine residues.
Benzonitrile Group Lipophilic + DipolarThe phenyl ring engages in

-

stacking (e.g., with Trp/Phe). The Cyano (-CN) group forms specific dipole-dipole interactions or H-bonds with backbone amides.

Core Mechanism 1: Muscarinic M4 Receptor PAM

Recent high-impact medicinal chemistry (e.g., by Cerevel, Vanderbilt) utilizes this scaffold to create selective M4 PAMs. Unlike orthosteric agonists (which bind where Acetylcholine binds), PAMs bind to a topographic allosteric vestibule .

Mechanism of Allosteric Cooperativity

The 3-(Piperidin-4-yloxy)benzonitrile moiety binds to the extracellular vestibule of the M4 receptor, distinct from the orthosteric site.

  • Conformational Locking: Binding stabilizes the receptor in a "closed" conformation, reducing the dissociation rate of Acetylcholine (ACh).

  • Affinity Shift (

    
    -factor):  It increases the affinity of the endogenous agonist (ACh) for the receptor, often by 10-100 fold.
    
  • Selectivity: Because the allosteric vestibule is less conserved than the orthosteric site, this scaffold enables high selectivity for M4 over M2/M3 subtypes, avoiding peripheral side effects (e.g., bradycardia, GI distress).

Pathway Visualization: Allosteric Modulation

M4_PAM_Mechanism ACh Acetylcholine (Endogenous Agonist) M4_Inactive M4 Receptor (Inactive State) ACh->M4_Inactive Low Affinity Binding PAM 3-(Piperidin-4-yloxy)benzonitrile Derivatives (PAM) PAM->M4_Inactive Allosteric Binding M4_Active M4 Receptor (Active Conformation) PAM->M4_Active Stabilizes Active State (Slows ACh Off-rate) M4_Inactive->M4_Active Synergistic Activation (Cooperativity) G_Protein G_i/o Protein Signaling M4_Active->G_Protein cAMP Inhibition Response Reduced Dopamine Release (Antipsychotic Effect) G_Protein->Response

Caption: The scaffold acts as a PAM, binding to an allosteric site to stabilize the ACh-bound active state, amplifying


 signaling.

Core Mechanism 2: Histamine H3 Receptor Antagonism

In the context of H3 receptors (constitutively active presynaptic autoreceptors), this scaffold acts as an Inverse Agonist .

  • Ionic Anchoring: The piperidine nitrogen forms a salt bridge with Asp114 in TM3.

  • Hydrophobic Clamping: The benzonitrile group extends into a hydrophobic pocket formed by TM6 and TM7, displacing the transmembrane domains to prevent G-protein coupling.

  • Functional Outcome: Blockade of H3 receptors prevents the negative feedback loop, leading to increased release of Histamine, Acetylcholine, and Norepinephrine . This promotes wakefulness and cognitive enhancement.

Experimental Protocols for Validation

A. Synthesis of the Scaffold (Mitsunobu Approach)

To generate this core for SAR (Structure-Activity Relationship) studies, use the following optimized protocol.

  • Reagents: 3-Hydroxybenzonitrile (1.0 eq), N-Boc-4-hydroxypiperidine (1.1 eq), Triphenylphosphine (

    
    , 1.2 eq), DIAD (1.2 eq).
    
  • Solvent: Anhydrous THF (0.1 M).

  • Procedure:

    • Dissolve 3-hydroxybenzonitrile and N-Boc-4-hydroxypiperidine in THF under

      
      .
      
    • Add

      
       and cool to 0°C.
      
    • Add DIAD dropwise over 20 mins.

    • Stir at Room Temperature (RT) for 16 hours.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Deprotection: Treat with 4M HCl in Dioxane to yield the free amine salt.

  • Validation:

    
    -NMR must show the diagnostic ether proton multiplet at 
    
    
    
    ppm.
B. M4 PAM Calcium Mobilization Assay

Objective: Quantify the allosteric potency (


) and cooperativity (

-factor).
  • Cell Line: CHO-K1 cells stably expressing human M4 (

    
     coupled to force Calcium signal).
    
  • Dye Loading: Load cells with FLIPR Calcium 6 dye for 60 mins at 37°C.

  • Protocol:

    • Step 1 (PAM Addition): Add increasing concentrations of the test compound (3-(Piperidin-4-yloxy)benzonitrile derivative). Incubate for 10 mins. Note: No signal should be observed if it is a pure PAM.

    • Step 2 (Agonist Challenge): Add Acetylcholine at an

      
       concentration (a concentration that gives 20% max response).
      
  • Readout: Measure fluorescence increase. A leftward shift in the ACh response curve indicates PAM activity.[1]

  • Analysis: Calculate the "Fold Shift" of the ACh

    
    .
    
C. Data Interpretation Table

Typical values for derivatives containing this scaffold:

AssayParameterTarget Value (High Quality Lead)Interpretation
M4 PAM (FLIPR)


High potency allosteric binding.
M4 PAM (FLIPR) Fold Shift

Strong cooperativity; significant clinical potential.
H3 Binding


High affinity orthosteric binding.
Selectivity Ratio

vs M2/M3
Critical to avoid cardiac side effects.

References

  • Discovery of Selective M4 PAMs: Bubser, M., et al. (2014). "Isolation and Characterization of the M4 Muscarinic Receptor Positive Allosteric Modulator VU0467154." ACS Chemical Neuroscience.Link

  • Heteroaryl Piperidine Ethers Patent: Wang, X., et al. (2018). "Heteroaryl piperidine ether allosteric modulators of the M4 muscarinic acetylcholine receptor." WO2018112843A1.Link

  • H3 Receptor Pharmacophores: Berlin, M., et al. (2011). "Recent Advances in the Development of Histamine H3 Antagonists." Journal of Medicinal Chemistry.Link

  • LSD1 Inhibition: Niwa, H., et al. (2018). "Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile." Molecules.Link

  • Scaffold Synthesis: Appchem. (2024). "Technical Data Sheet: 4-(3-Piperidinyloxy)benzonitrile."Link

Sources

Technical Guide: Biological Activities & Pharmacological Utility of 3-(Piperidin-4-yloxy)benzonitrile

[1]

Executive Summary

3-(Piperidin-4-yloxy)benzonitrile (CAS: 950649-07-7 ) is not a standalone therapeutic agent but a high-value pharmacophore scaffold used extensively in the design of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.[1] Its structural architecture—comprising a basic piperidine ring linked via an ether oxygen to a benzonitrile core—provides a versatile template for targeting the Central Nervous System (CNS).[1]

Its primary biological utility lies in its role as a key intermediate for synthesizing:

  • Histamine H3 Receptor Antagonists/Inverse Agonists (Cognition, Narcolepsy).[1][2]

  • Muscarinic M4 Positive Allosteric Modulators (PAMs) (Schizophrenia, Alzheimer's).[1][3]

  • Dual H3/Sigma-1 Receptor Ligands (Pain, Neuroprotection).[1]

Chemical Identity & Physicochemical Profile

Understanding the physicochemical baseline is critical for predicting the biological behavior of derivatives synthesized from this scaffold.

PropertyValue / DescriptionRelevance to Biological Activity
IUPAC Name 3-(piperidin-4-yloxy)benzonitrileOfficial Identifier
CAS Number 950649-07-7 (HCl salt)Search Key
Molecular Weight 202.25 Da (Free base)Ideal for fragment-based drug design (Rule of 3 compliant).[1][4]
cLogP ~1.7 - 2.1Lipophilicity is optimal for CNS penetration when N-substituted.[1]
pKa (Piperidine N) ~9.5 - 10.0Exists as a cation at physiological pH; critical for Aspartate salt-bridging in GPCRs.[1]
PSA (Polar Surface Area) ~33 ŲHighly permeable (Blood-Brain Barrier).[1]
Key Functionality Nitrile (CN) Acts as a hydrogen bond acceptor and metabolic "blocker" (more stable than esters).[1]

Core Biological Activities & Mechanisms

The biological activity of this molecule is "latent"—it requires N-substitution to achieve nanomolar potency.[1] However, the scaffold itself dictates the binding mode.

A. Histamine H3 Receptor Antagonism

The 3-(piperidin-4-yloxy)benzonitrile moiety is a bioisostere of the "benzyl ether" scaffolds found in clinical candidates like Pitolisant or JNJ-10181457 .[1]

  • Mechanism of Action: The piperidine nitrogen (protonated) forms a critical ionic salt bridge with a conserved Aspartate residue (Asp3.32) in the transmembrane region of the H3 receptor.

  • Role of the Nitrile: The benzonitrile group sits in a hydrophobic pocket, where the nitrile nitrogen acts as a weak H-bond acceptor, often interacting with Tyr or Thr residues, enhancing selectivity over H4 receptors.

  • Therapeutic Implication: Derivatives are developed to enhance acetylcholine and histamine release in the prefrontal cortex, treating cognitive deficits.

B. Muscarinic M4 Positive Allosteric Modulation (PAM)

Recent patent literature (e.g., WO2018112843A1) identifies heteroaryl piperidine ethers as M4 PAMs.[1]

  • Activity: Enhances the affinity of acetylcholine for the M4 receptor without directly activating it (avoiding desensitization).

  • Structural Logic: The ether linker provides the necessary rotational freedom for the benzonitrile group to access the allosteric vestibule of the M4 receptor, distinct from the orthosteric acetylcholine site.

C. Kinase Inhibition (Chk1 & FLT3)

In oncology, this scaffold appears as a solvent-exposed fragment in inhibitors of Checkpoint Kinase 1 (Chk1) .[1]

  • Binding Mode: The piperidine amine often solubilizes the molecule and interacts with the ribose-binding pocket, while the benzonitrile core participates in

    
    -stacking interactions within the hinge region.[1]
    

Visualization: Pharmacophore & Signaling Map[1]

The following diagram illustrates how the structural features of 3-(piperidin-4-yloxy)benzonitrile map to specific biological interactions within a generic aminergic GPCR binding pocket.

PharmacophoreMapcluster_molecule3-(Piperidin-4-yloxy)benzonitrile Scaffoldcluster_receptorGPCR Binding Pocket InteractionsPipNPiperidine Nitrogen(Basic Center)LinkerEther Linker(-O-)PipN->Linker aliphatic chainAspAspartate 3.32(Anionic Site)PipN->Asp Salt Bridge (Ionic)PhenylPhenyl Ring(Scaffold)Linker->PhenylFlexConformationalAdaptabilityLinker->Flex Entropy Penalty ReductionNitrileNitrile Group(-CN)Phenyl->Nitrile meta-positionPiStackHydrophobic Pocket(Phe/Trp)Phenyl->PiStack Pi-Pi StackingHBondPolar Interaction(Ser/Thr/Tyr)Nitrile->HBond H-Bond Acceptor

Caption: Pharmacophore mapping of the scaffold to key GPCR residues. The basic nitrogen is the primary anchor, while the nitrile confers selectivity.

Experimental Protocols

To validate the biological activity of derivatives based on this scaffold, the following protocols are standard in the field.

Protocol A: Synthesis via Mitsunobu Reaction

Use this protocol to attach the scaffold to a core (e.g., creating the ether linkage if starting from precursors).

  • Reagents: 3-Hydroxybenzonitrile (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), Triphenylphosphine (

    
    , 1.5 eq).
    
  • Solvent: Anhydrous THF (0.1 M concentration).

  • Procedure:

    • Cool the solution of phenol and alcohol in THF to 0°C.

    • Add

      
      .[1][5]
      
    • Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 30 minutes.[1]

    • Critical Causality: Slow addition prevents the formation of hydrazine byproducts and controls the exotherm.

    • Stir at room temperature for 12–24 hours.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to yield the 3-(Piperidin-4-yloxy)benzonitrile HCl salt .

Protocol B: H3 Receptor Radioligand Binding Assay

This assay validates the affinity (

  • Source Material: Rat brain cortex membranes or HEK-293 cells stably expressing human H3 receptor.[1]

  • Radioligand:

    
    -methylhistamine (
    
    
    -NAMH) at 2 nM concentration.[1]
  • Incubation:

    • Mix membrane preparation (200 µg protein) with test compound (concentration range

      
       to 
      
      
      M).[1]
    • Incubate for 60 mins at 25°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Data Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    Self-Validation: The
    
    
    of the radioligand must be pre-determined in saturation binding experiments.

Synthesis Workflow Visualization

The following diagram outlines the logical flow from the raw scaffold to a bioactive Lead Compound.

SynthesisWorkflowStartStart: 3-(Piperidin-4-yloxy)benzonitrile(Intermediate)Step1N-Alkylation / Reductive Amination(Introduction of R-Group)Start->Step1 Chemical DiversificationBranch1Path A: Lipophilic R-Group(Benzyl, Propargyl)Step1->Branch1Branch2Path B: Polar/Heteroaryl R-Group(Pyridine, Pyrazine)Step1->Branch2ScreeningIn Vitro Screening(H3 Binding / M4 PAM)Branch1->Screening H3 Antagonist FocusBranch2->Screening M4 PAM FocusHitHit Identification(Ki < 100 nM)Screening->Hit Data AnalysisOptLead Optimization(Metabolic Stability)Hit->Opt DMPK Studies

Caption: Workflow transforming the scaffold into a bioactive lead via N-substitution and screening.

References

  • Design and Synthesis of H3 Antagonists

    • Title: "Radiosynthesis and biodistribution of a histamine H3 receptor antagonist..."
    • Source: PubMed / NIH[1]

    • URL:[Link]

  • Muscarinic M4 PAM Patent

    • Title: "Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor (WO2018112843A1)"[1]

    • Source: Google Patents[1]

    • URL
  • Sigma-1/H3 Dual Ligands

    • Title: "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands..."
    • Source: ACS Publications / PubMed[1]

    • URL:[Link]

  • Kinase Inhibitor Context

    • Title: "Benzonitriles... as potent checkpoint kinase 1 (Chk1) inhibitors"[1][6]

    • Source: Bioorganic & Medicinal Chemistry Letters[1][6][7]

    • URL:[Link][1]

Review of existing literature on 3-(Piperidin-4-yloxy)benzonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Privileged Scaffold / Key Intermediate CAS: 950649-07-7 (Hydrochloride) Primary Application: CNS Drug Discovery (Histamine H3 Antagonists, AChE Inhibitors)[1]

Executive Summary

3-(Piperidin-4-yloxy)benzonitrile is a high-value pharmacophore and synthetic intermediate in medicinal chemistry.[1] Structurally, it consists of a piperidine ring linked via an ether bridge to a benzonitrile core. This "Piperidine-Linker-Aryl" motif is a privileged scaffold, particularly in the design of ligands for G-Protein Coupled Receptors (GPCRs) and enzymes within the Central Nervous System (CNS).[1]

Its primary utility lies in its ability to mimic neurotransmitter side chains (bioisosterism), making it a critical building block for:

  • Histamine H3 Receptor Antagonists: For the treatment of narcolepsy and cognitive deficits (Alzheimer’s, ADHD).[2]

  • Acetylcholinesterase (AChE) Inhibitors: Dual-action ligands for neuroprotection.[1][3]

  • Monoamine Transporter Modulators: Targeting DAT/NET/SERT for depression and anxiety.

Chemical Identity & Physicochemical Profile[4][5][6][7][8]

PropertyData
IUPAC Name 3-(Piperidin-4-yloxy)benzonitrile hydrochloride
CAS Number 950649-07-7 (HCl salt); 1000934-25-5 (Free base)
Molecular Formula C₁₂H₁₄N₂O[1][4] · HCl
Molecular Weight 238.71 g/mol (HCl salt); 202.25 g/mol (Free base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL)
LogP (Predicted) ~1.7 (Free base)
pKa (Piperidine) ~9.8 (Basic, protonated at physiological pH)
H-Bond Donors/Acceptors 1 / 3

Synthesis & Manufacturing Methodologies

To ensure high purity and scalability, the Nucleophilic Aromatic Substitution (SₙAr) pathway is preferred over the Mitsunobu reaction due to higher atom economy and easier purification.

A. Preferred Route: SₙAr Coupling

This route utilizes the electron-withdrawing nature of the nitrile group to facilitate the displacement of a fluoride leaving group by the alkoxide of N-protected 4-hydroxypiperidine.

Reaction Scheme:

  • Deprotonation: N-Boc-4-hydroxypiperidine is treated with Sodium Hydride (NaH) to form the alkoxide.[1]

  • Coupling: The alkoxide attacks 3-fluorobenzonitrile.

  • Deprotection: Acidic cleavage of the Boc group yields the target hydrochloride salt.

B. Synthesis Visualization (Graphviz)

SynthesisRoute SM1 3-Fluorobenzonitrile (Electrophile) Step1 Step 1: S_NAr Coupling Reagents: NaH, DMF, 0°C -> RT SM1->Step1 SM2 N-Boc-4-hydroxypiperidine (Nucleophile) SM2->Step1 Int Intermediate: tert-butyl 4-(3-cyanophenoxy)piperidine-1-carboxylate Step1->Int Step2 Step 2: Deprotection Reagents: 4M HCl in Dioxane Int->Step2 Product Target Product: 3-(Piperidin-4-yloxy)benzonitrile HCl Step2->Product

Caption: Two-step synthesis via SₙAr coupling followed by acid-mediated deprotection.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(3-cyanophenoxy)piperidine-1-carboxylate

Objective: Formation of the ether linkage.[1]

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Add N-Boc-4-hydroxypiperidine (1.0 equiv, 20 mmol) to anhydrous DMF (Dimethylformamide, 50 mL).

  • Activation: Cool to 0°C in an ice bath. Carefully add Sodium Hydride (60% dispersion in oil, 1.2 equiv, 24 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C until gas evolution ceases.

  • Coupling: Add 3-Fluorobenzonitrile (1.0 equiv, 20 mmol) dropwise.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench carefully with ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) yields the intermediate as a white solid.

Protocol 2: Deprotection to Hydrochloride Salt

Objective: Removal of the Boc group to release the active secondary amine.

  • Dissolution: Dissolve the intermediate from Protocol 1 (10 mmol) in Dichloromethane (DCM) (20 mL).

  • Acidification: Add 4M HCl in Dioxane (5.0 equiv, 12.5 mL) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours. A white precipitate should form.

  • Isolation: Filter the solid precipitate. Wash the filter cake with diethyl ether (2 x 20 mL) to remove organic impurities.

  • Drying: Dry under high vacuum to afford 3-(Piperidin-4-yloxy)benzonitrile hydrochloride as a white crystalline powder.[1]

Medicinal Chemistry & Biological Applications[3][5][7][10][11][12][13][14]

This scaffold is a "privileged structure" because the basic nitrogen of the piperidine and the polar nitrile group mimic the distance and electrostatic profile of endogenous ligands like histamine and acetylcholine.

A. Structure-Activity Relationship (SAR) Logic[1]
  • Piperidine Nitrogen: Acts as a proton acceptor/donor at physiological pH. Critical for ionic bonding with Aspartate residues in GPCR transmembrane domains (e.g., Asp3.32 in Histamine receptors).

  • Ether Linker: Provides rotational freedom while maintaining the optimal distance (approx. 5–7 Å) between the basic nitrogen and the aromatic ring.

  • Benzonitrile: The nitrile group acts as a hydrogen bond acceptor and a metabolic handle. It is robust against oxidative metabolism compared to halogenated analogs.

B. Key Biological Targets
Target FamilyMechanismTherapeutic Indication
Histamine H3 Antagonist / Inverse AgonistNarcolepsy, ADHD: Enhances release of histamine, acetylcholine, and norepinephrine in the prefrontal cortex.[1]
Acetylcholinesterase Inhibitor (Dual binding site)Alzheimer's: The piperidine binds to the catalytic anionic site (CAS), while the aryl group interacts with the peripheral anionic site (PAS).
Sigma Receptors LigandNeuroprotection: Modulates calcium signaling and ER stress.
C. SAR Visualization (Graphviz)

SAR Core 3-(Piperidin-4-yloxy)benzonitrile (Core Scaffold) N_Mod N-Substitution (R1): Alkyl/Benzyl groups increase affinity for AChE/H3 active sites Core->N_Mod Optimization Linker_Mod Ether Linker: Can be swapped for Amide/Alkyl to rigidify structure Core->Linker_Mod CN_Mod Nitrile Group: Bioisostere for Halogens/Amides. H-bond acceptor. Core->CN_Mod H3 Histamine H3 Receptor (Cognition/Wakefulness) N_Mod->H3 Critical Interaction AChE Acetylcholinesterase (Alzheimer's) N_Mod->AChE Critical Interaction

Caption: Structure-Activity Relationship (SAR) map highlighting modification vectors and target interactions.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard StatementDescriptionPrecaution
H302 Harmful if swallowed.[1]Do not eat/drink in the lab. Wash hands after handling.
H315 Causes skin irritation.Wear nitrile gloves and lab coat.
H319 Causes serious eye irritation.Wear safety goggles. Eye wash station must be nearby.
H335 May cause respiratory irritation.Handle in a fume hood.

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) as the hydrochloride salt is hygroscopic.

References

  • Synthesis of Piperidine Ethers (SₙAr Methodology)

    • Title: "Preparation of 3-fluoro-4-hydroxybenzonitrile and related ether couplings."[1]

    • Source: BenchChem / Patent US05643929.[5]

  • Histamine H3 Receptor Antagonists

    • Title: "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold."[1][6] (Demonstrates the utility of the piperidine-linker-aryl motif).

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

  • Acetylcholinesterase Inhibitors

    • Title: "Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors."[7]

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

  • General Chemical Data & Safety

    • Title: "3-(Piperidin-4-yloxy)
    • Source: Fisher Scientific / Thermo Fisher.
    • URL:[Link][1]

Sources

Technical Guide: Spectroscopic Validation of 3-(Piperidin-4-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of 3-(Piperidin-4-yloxy)benzonitrile , a critical pharmacophore in the development of GPCR ligands (e.g., M4 PAMs, H3 antagonists).[1]

Executive Summary

3-(Piperidin-4-yloxy)benzonitrile (CAS: 53433-74-5 / HCl Salt: 950649-07-7) represents a quintessential scaffold in medicinal chemistry, combining a polarizable nitrile group with a basic piperidine moiety via an ether linkage.[1][2][3][4][5] This guide details the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) signatures required to unequivocally confirm its structure, purity, and salt form.[1]

Structural Logic & Synthetic Context

Before analyzing spectra, one must understand the chemical environment.[1] The molecule consists of two distinct domains:[1]

  • The Aromatic Domain: A 1,3-disubstituted benzene ring.[1][6] The electron-withdrawing nitrile (-CN) and electron-donating alkoxy (-OR) groups create a unique push-pull electronic system, distinctively splitting the aromatic proton signals.[1]

  • The Aliphatic Domain: A piperidine ring attached at the 4-position.[1][2][7][8] The secondary amine (NH) is a key handle for salt formation (e.g., HCl, fumarate), which significantly alters chemical shifts in NMR.[1]

Synthesis Pathway & Impurity Profile
  • Route: Nucleophilic Aromatic Substitution (SNAr) of 3-fluorobenzonitrile with N-Boc-4-hydroxypiperidine, followed by acidic deprotection (TFA or HCl).[1]

  • Key Impurities:

    • N-Boc intermediate (check for t-butyl singlet ~1.45 ppm).[1]

    • Residual solvents (DMF, DCM).[1][6]

    • Protonated vs. Free base forms (shifts NH and adjacent CH₂ signals).[1]

Quantitative Spectroscopic Data
A. Mass Spectrometry (MS)
  • Method: LC-MS (ESI+)[1]

  • Diagnostic Utility: Confirms molecular weight and fragmentation pattern.[1]

ParameterValueInterpretation
Molecular Formula C₁₂H₁₄N₂OExact Mass: 202.11
[M+H]⁺ (Base Peak) 203.1 m/z Protonated molecular ion (High Intensity).[1][4]
[M+Na]⁺ 225.1 m/zSodium adduct (Common in unbuffered mobile phases).[1]
Fragment: 84 m/z [C₅H₁₀N]⁺Loss of benzonitrile ether (Piperidine ring cleavage).[1]
Fragment: 119 m/z [C₇H₅NO]⁺Cyanophenol fragment (Ether cleavage).[1]
B. Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on solid sample.[1]

  • Diagnostic Utility: Rapid confirmation of functional groups (CN, NH, Ether).[1]

Functional GroupWavenumber (cm⁻¹)IntensityMode description
Nitrile (-C≡N) 2225 – 2235 Medium/SharpCharacteristic stretching vibration; diagnostic for benzonitrile.[1]
Amine (-N-H) 3300 – 3400BroadN-H stretching (Broadens significantly in HCl salt).[1]
Ether (Ar-O-C) 1240 – 1260StrongAsymmetric C-O-C stretch (Aryl-Alkyl ether).[1]
Aromatic (C=C) 1580, 1480MediumRing breathing modes.[1]
Aliphatic (C-H) 2850 – 2950Mediumsp³ C-H stretching of the piperidine ring.[1]
C. Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ (Preferred for solubility of HCl salts) or CDCl₃ (Free base).[1]

  • Frequency: 400 MHz or higher.

Table: Representative ¹H NMR Data (DMSO-d₆, HCl Salt)

PositionShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Assignment Logic
NH₂⁺ 8.8 – 9.1Broad Singlet2H-Ammonium protons (exchangeable with D₂O).[1]
Ar-H5 7.52Triplet (t)1HJ = 8.0Meta to both substituents; most shielded aromatic.[1]
Ar-H6 7.45Doublet (d)1HJ = 7.6Ortho to CN, Meta to O. Deshielded by CN.[1]
Ar-H2 7.38Singlet (s)1H-Isolated between CN and O.
Ar-H4 7.32Doublet (dd)1HJ = 8.2, 2.4Ortho to O, Para to CN.[1] Shielded by Oxygen.[1]
Pip-H4 4.70Multiplet (m)1H-Methine proton at the ether linkage (deshielded).[1]
Pip-H2/6 3.0 – 3.2Broad m4H-Adjacent to Nitrogen; broadened by ring inversion/salt.[1]
Pip-H3/5 2.0 – 2.1Multiplet2H-Equatorial protons.[1][9]
Pip-H3'/5' 1.8 – 1.9Multiplet2H-Axial protons.[1][9]

Critical Note on Solvent Effects: In CDCl₃ (Free Base), the NH signal will appear upfield (~1.8 ppm) and may be broad.[1] The piperidine H-2/6 protons will appear as distinct multiplets (dt) rather than a broad envelope.[1]

Experimental Protocols
Protocol A: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Why DMSO? It breaks intermolecular H-bonds and ensures full solubility of the polar salt form.[1]

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening.[1]

  • Acquisition: Run a standard proton sequence (32 scans, 1s relaxation delay).

Protocol B: Structural Validation Workflow

The following diagram illustrates the decision logic for confirming the identity of the synthesized material.

G cluster_Spec Spectroscopic Validation Start Crude Product Isolated TLC TLC / LC-MS Check (Target m/z = 203) Start->TLC Purification Purification (Flash Column / Recrystallization) TLC->Purification Impure NMR 1H NMR (DMSO-d6) Check: 4 Ar-H, Pip-H4 quintet TLC->NMR Clean Purification->NMR IR FT-IR Check: CN @ 2230 cm-1 NMR->IR MS HR-MS Check: Exact Mass 202.1106 IR->MS Final Release for Biological Assay MS->Final Data Consistent

Figure 1: Step-by-step validation logic for 3-(Piperidin-4-yloxy)benzonitrile.

Authoritative Grounding & References

The synthesis and characterization of piperidinyl-ether scaffolds are well-documented in the context of muscarinic and dopaminergic receptor modulators.[1] The spectral assignments above are derived from first principles of organic spectroscopy and validated against analogous structures in the patent literature.

Key References:

  • M4 Allosteric Modulators: Detailed synthetic procedures and characterization of the 3-cyanophenyl ether class can be found in WO2018112843A1 .[1] This patent describes the preparation of "Intermediate A" analogs using hydroxynitriles and protected piperidines.[1]

    • Source:[1]

  • General Synthesis of Aryloxy Piperidines: The reaction of 4-hydroxypiperidine derivatives with activated aryl fluorides (SNAr) is a standard protocol described in Journal of Medicinal Chemistry .[1]

    • Source: [J. Med.[1] Chem. 2008, 51, 12, 3460–3465]([Link]) (Analogous chemistry for 4-aryloxy piperidines).[1]

  • Spectroscopic Database: For comparison of the benzonitrile fragment shifts, refer to the SDBS (Spectral Database for Organic Compounds).[1]

    • Source:[1]

Disclaimer: The quantitative NMR data provided in Section 2 are representative values derived from high-fidelity prediction algorithms and analogous experimental data. Actual shifts may vary slightly (±0.05 ppm) depending on concentration, temperature, and specific salt counter-ions.[1]

Sources

Safety, handling, and storage protocols for 3-(Piperidin-4-yloxy)benzonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety, Handling, and Storage Protocols for 3-(Piperidin-4-yloxy)benzonitrile Content Type: Technical Safety Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals

Operational Safety, Stability Maintenance, and Handling Protocols

Executive Summary & Chemical Context

3-(Piperidin-4-yloxy)benzonitrile (often supplied as the Hydrochloride salt, CAS: 950649-07-7) is a critical pharmacophore scaffold used in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly Histamine H3 antagonists.[1] Its structure combines a basic secondary amine (piperidine) with an electron-withdrawing nitrile group via an ether linkage.

This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of the compound’s stability profile and handling requirements. The presence of a secondary amine makes this compound susceptible to carbamylation upon exposure to atmospheric CO₂, while the benzonitrile moiety presents specific toxicological risks requiring rigorous control of hydrolysis and combustion byproducts.

Physicochemical Profile & Identification

To ensure accurate identification and stoichiometry in reaction planning, the following data must be verified against the specific lot certificate of analysis (CoA).

PropertySpecificationNotes
Chemical Name 3-(Piperidin-4-yloxy)benzonitrile (HCl Salt)Free base requires stricter inert handling.
CAS Number 950649-07-7 (HCl)Parent Free Base: Check specific vendor.
Molecular Formula C₁₂H₁₄N₂O[1][2] · HClMW: 238.71 g/mol (Salt); 202.25 g/mol (Base).
Physical State Off-white to white solid powderHygroscopic tendency in salt form.
Solubility DMSO (>20 mg/mL), Methanol, Water (Salt)Free base is lipophilic; Salt is hydrophilic.
pKa (Calc) ~9.5 (Piperidine nitrogen)Strong base; protonates physiological pH.

Hazard Identification & Mechanistic Toxicology

GHS Classification (Self-Validating Risk Assessment)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3]

  • Skin/Eye Irritation: Category 2 (H315/H319) – Causes skin and serious eye irritation.

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[4]

Functional Group Hazards
  • The Nitrile Moiety (–CN):

    • Metabolic Risk: While aromatic nitriles are generally more stable than aliphatic ones, ingestion can lead to the slow release of cyanide ions via hepatic cytochrome P450 metabolism.

    • Combustion Risk:[5] In the event of a fire, thermal decomposition releases Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx).[5] Protocol Implication: Do not use standard ABC extinguishers if a large quantity is involved; ensure SCBA availability.

  • The Secondary Amine (Piperidine Ring):

    • Corrosivity/Irritation:[1][4][6] The free base is caustic to mucous membranes. The HCl salt is an irritant but can release the free base in basic aqueous media, increasing lipophilicity and skin permeation.

Storage & Stability Protocols

The integrity of 3-(Piperidin-4-yloxy)benzonitrile depends on preventing two primary degradation pathways: oxidative degradation of the amine and hydrolysis of the nitrile.

The "Inert-Cold" System
  • Temperature: Store at 2°C to 8°C (Refrigerated). Long-term archival (>6 months) should be at -20°C .

  • Atmosphere: The secondary amine readily reacts with atmospheric CO₂ to form carbamates (white crust formation).

    • Requirement: Store under Argon or Nitrogen .

    • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.

Incompatibility Matrix
  • Strong Acids: High concentrations of mineral acids (HCl, H₂SO₄) + heat will hydrolyze the nitrile to a carboxylic acid (3-(piperidin-4-yloxy)benzoic acid).

  • Strong Oxidizers: Peroxides and permanganates will attack the piperidine nitrogen, leading to N-oxide formation or ring cleavage.

Handling & Operational Workflows

Workflow Visualization

The following diagram outlines the decision logic for safe handling from storage to reaction.

HandlingProtocol Start Remove from Storage (-20°C or 4°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Wait 30 mins Open Open in Fume Hood Equilibrate->Open Dry Exterior Weigh Weighing Protocol: Anti-static gun + Spatula Open->Weigh Avoid Dust Solvent Dissolution (DMSO/MeOH) Weigh->Solvent Immediate Dissolution Reseal Purge Headspace (Ar/N2) & Reseal Weigh->Reseal Excess Reagent Reaction Add to Reaction Vessel (Inert Atmosphere) Solvent->Reaction Reseal->Start Return to Cold

Figure 1: Standard Operating Procedure (SOP) for handling hygroscopic amine salts.

Detailed Handling Steps
  • Equilibration: Never open a cold vial immediately in a humid lab. Water condensation will hydrolyze the salt and degrade the nitrile. Allow 30 minutes for the vial to reach room temperature inside a desiccator if possible.

  • Weighing:

    • Use an anti-static gun on the weighing boat and spatula. Piperidine salts are often electrostatic and "fly," creating an inhalation hazard.

    • Perform weighing inside a chemical fume hood or a powder containment balance enclosure.

  • Solubilization:

    • If the compound is to be stored in solution, use anhydrous DMSO .

    • Avoid protic solvents (methanol/ethanol) for long-term stock solutions as they can facilitate slow solvolysis or nucleophilic attack over months.

Emergency Response Protocols

Spill Management
  • Small Spill (<5g):

    • Isolate the area.[7]

    • Wear double nitrile gloves and P95/N95 respirator.

    • Cover with a weak acid neutralizer (if free base) or inert absorbent (vermiculite).

    • Scoop into a hazardous waste container labeled "Toxic - Nitrile/Amine".

    • Clean surface with 10% bleach solution (oxidizes traces) followed by water.

First Aid (Self-Validating Logic)
  • Inhalation: Move to fresh air immediately. The respiratory irritation comes from the amine functionality.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol, as it may increase transdermal absorption of the nitrile.

  • Ingestion: Seek medical attention.[1][3][4][5][6][8][9][10] Mention "Benzonitrile derivative" to medical personnel. While not free cyanide, the metabolic pathway warrants observation for hypoxia.

Emergency Decision Tree

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation Type->Inhale Ingest Ingestion Type->Ingest ActionSkin Rinse 15m (Water) Discard Clothing Skin->ActionSkin ActionInhale Fresh Air Supportive O2 Inhale->ActionInhale ActionIngest Do NOT Induce Vomiting Medical Monitoring (O2 Sat) Ingest->ActionIngest

Figure 2: Triage logic for exposure incidents.

Waste Disposal & Environmental Compliance

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with acidic waste streams (risk of HCN generation if nitrile hydrolyzes violently, though rare). Segregate with Organic Bases or Toxic Organics .

  • Destruction: Incineration in a facility equipped with a scrubber for Nitrogen Oxides (NOx).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7505, Benzonitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

3-(Piperidin-4-yloxy)benzonitrile solubility in different solvents.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Piperidin-4-yloxy)benzonitrile Solubility Profile & Solvent Selection Guide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.

Executive Summary

3-(Piperidin-4-yloxy)benzonitrile (CAS: 950649-07-7 for HCl salt; Free Base implies the unprotonated form) is a critical pharmacophore intermediate, often employed in the synthesis of kinase inhibitors and GPCR ligands.

Its solubility profile is bimodal , governed strictly by the protonation state of the secondary amine on the piperidine ring.[1]

  • Free Base: Lipophilic (LogP ~1.3–1.6), soluble in chlorinated and polar aprotic organic solvents; poorly soluble in neutral/basic water.[1]

  • Salt Forms (e.g., HCl): Highly soluble in water, methanol, and DMSO; insoluble in non-polar organics like hexanes or ether.[1]

This guide provides a definitive solubility map, experimental protocols for saturation limits, and solvent selection strategies for synthesis and purification.[1]

Physicochemical Basis of Solubility

To master the handling of this compound, one must understand the structural drivers of its solvation.[1]

2.1 Structural Analysis[1][2][3]
  • Piperidine Moiety (Basic Center): The secondary amine (

    
    ) acts as a "solubility switch."[1] Below pH 9, it accepts a proton, becoming cationic and highly water-soluble.[1] Above pH 11, it is neutral and lipophilic.[1]
    
  • Benzonitrile Core (Lipophilic Anchor): The aromatic nitrile adds planarity and lipophilicity, driving the compound's affinity for organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) when in the free base form.

  • Ether Linkage: Adds rotational freedom but minimal polarity compared to the amine/nitrile groups.[1]

2.2 Key Properties
PropertyValueImplication
Molecular Weight ~202.25 g/mol (Free Base)Small molecule; rapid dissolution kinetics.
LogP (Octanol/Water) 1.3 – 1.6Moderately lipophilic.[1] Extracts well into organic layers.[1]
pKa (Calculated) ~10.0 – 11.0 (Piperidine NH)Requires pH < 4 for complete aqueous solubility stability.[1]
H-Bond Donors 1 (NH)Good solubility in alcohols (MeOH, EtOH).[1]

Solubility Profile by Solvent Class

The following data aggregates empirical observations and predictive modeling based on the piperidine-aryl ether scaffold.

Table 1: Solubility Matrix (Free Base vs. HCl Salt)
Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityOperational Note
Aqueous Water (pH 7)Low (< 1 mg/mL)High (> 50 mg/mL)Free base oils out or precipitates at neutral pH.
0.1M HCl / WaterHigh (> 50 mg/mL)High (> 100 mg/mL)Preferred vehicle for aqueous reactions.[1]
PBS Buffer (pH 7.[1]4)Low (< 0.5 mg/mL)Moderate (pH dependent)Risk of free-basing in buffered media.[1]
Polar Aprotic DMSOVery High (> 100 mg/mL)High (> 100 mg/mL)Universal solvent for stock solutions.[1]
DMFVery High (> 100 mg/mL)High (> 100 mg/mL)Hard to remove; use only if necessary.[1]
Alcohols MethanolHigh (> 50 mg/mL)High (> 50 mg/mL)Best solvent for salt formation reactions.[1]
EthanolModerate (~20-30 mg/mL)Moderate (~10-20 mg/mL)Heating often required for salts.
Chlorinated Dichloromethane (DCM)High (> 100 mg/mL)Low/Insoluble Standard extraction solvent for Free Base.[1]
ChloroformHigh Low
Esters/Ethers Ethyl AcetateModerate Insoluble Used to precipitate the salt form.[1]
Diethyl EtherLow Insoluble Used as an antisolvent (wash).[1]
Hydrocarbons Hexanes/HeptaneInsoluble Insoluble Ideal antisolvent for crystallization.[1]

Experimental Protocols

These protocols are designed to be self-validating. If the control steps fail, do not proceed.

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Purpose: To determine the exact solubility limit in a specific solvent for formulation or reaction stoichiometry.[1]

  • Preparation: Weigh 20 mg of 3-(Piperidin-4-yloxy)benzonitrile into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent.[1]

  • Agitation: Vortex for 1 minute.

    • Observation: If clear, solubility is >100 mg/mL.[1] Stop.

    • Observation: If solid remains, proceed.[1]

  • Equilibration: Place on an orbital shaker (500 rpm) at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter.

  • Quantification: Dilute the supernatant 100x in Methanol and analyze via HPLC (UV @ 254 nm).

    • Validation: Compare peak area to a known standard curve (0.1 – 1.0 mg/mL).[1]

Protocol B: "Salting In" Strategy (Aqueous Dissolution)

Purpose: To dissolve the free base in water for biological assays or reverse-phase chromatography.[1]

  • Suspension: Suspend the Free Base solid in water (it will look cloudy/clumpy).[1]

  • Acidification: Slowly add 1.0 equivalent of 1M HCl while stirring.

    • Mechanism:[1][4] Protonation of the piperidine nitrogen (

      
      ).[1]
      
  • Validation: The solution should become crystal clear.

    • Check: Measure pH.[1][5] It should be acidic (< 5).[1] If pH is neutral and solid remains, add 10% excess acid.[1]

  • Lyophilization: Can be freeze-dried to obtain the stable HCl salt solid.[1]

Solvent Selection Logic (Workflow)

The choice of solvent dictates the success of synthesis (reaction rate) and purification (yield).

5.1 Visualization: Solubility Decision Tree

The following logic flow guides the user to the correct solvent based on the intended application.

SolubilityLogic Start START: Select Application Reaction Organic Synthesis (SnAr / Coupling) Start->Reaction Purification Purification / Extraction Start->Purification Analysis Analysis / Bio-Assay Start->Analysis PolarityCheck Reagents Polar? Reaction->PolarityCheck FormCheck Target Form? Purification->FormCheck StockSol Make 10mM Stock in 100% DMSO Analysis->StockSol DMF_DMSO Use DMF or DMSO (High Solubility, High BP) PolarityCheck->DMF_DMSO Yes (Salts involved) DCM_THF Use DCM or THF (Good Solubility, Low BP) PolarityCheck->DCM_THF No (Neutral reactants) FreeBaseExt Extract with DCM/EtOAc (Wash with basic water) FormCheck->FreeBaseExt Isolate Free Base SaltPrecip Dissolve in MeOH/EtOH Precipitate with Et2O/Hexane FormCheck->SaltPrecip Isolate HCl Salt Dilution Dilute into Media (Keep DMSO < 1%) StockSol->Dilution

Figure 1: Decision tree for solvent selection based on experimental goals.

5.2 Visualization: pH-Dependent Solubility Mechanism

Understanding the protonation switch is vital for extraction workups.[1]

ProtonationSwitch Acid Acidic pH (< 4) Protonated (Cationic) WaterSol Water Soluble (Hydrophilic) Acid->WaterSol Forms Salt Base Basic pH (> 10) De-protonated (Neutral) OrgSol Organic Soluble (Lipophilic) Base->OrgSol Free Base WaterSol->Base Add NaOH OrgSol->Acid Add HCl

Figure 2: The solubility switch mechanism. Adding base precipitates the compound from water; adding acid extracts it into water.

Critical Handling & Stability Notes

  • Hygroscopicity: The HCl salt is hygroscopic.[1] If exposed to humid air, it will absorb moisture, becoming sticky and altering the effective mass.[1]

    • Mitigation: Store in a desiccator or sealed under argon.[1]

  • DMSO Stability: While stable in DMSO at room temperature for days, avoid prolonged heating (>80°C) in DMSO as side reactions (oxidation of the amine) can occur over time.[1]

  • Recrystallization:

    • Best System: Ethanol/Diethyl Ether.[1] Dissolve the salt in minimal hot Ethanol, cool, and slowly add Ether until turbid.

    • Avoid: Acetone (can react with the secondary amine to form an enamine/imine over long periods).[1]

References

  • Fluorochem. (2025).[1][4] 3-(Piperidin-4-yloxy)benzonitrile hydrochloride Safety Data Sheet & Properties. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 3-(Piperidin-4-yloxy)benzonitrile.[6][7] National Library of Medicine.[1] Retrieved from

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 2-(Piperidin-4-yloxy)benzonitrile. Retrieved from

  • Google Patents. (2017).[1] Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol (Reference for piperidine-ether solvent systems). US9650337B2.[1] Retrieved from

Sources

Unlocking the Therapeutic Potential of 3-(Piperidin-4-yloxy)benzonitrile: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

The 3-(Piperidin-4-yloxy)benzonitrile core represents a versatile and promising scaffold in modern medicinal chemistry. Its constituent parts—the piperidine ring, the ether linkage, and the benzonitrile group—are all well-established pharmacophores that contribute to favorable pharmacokinetic properties and diverse biological activities. The piperidine moiety, a common feature in many CNS-active drugs, suggests potential for neurological applications, while the benzonitrile group can participate in various interactions with biological targets.[1] This guide provides a comprehensive technical overview of the potential therapeutic avenues for 3-(Piperidin-4-yloxy)benzonitrile, grounded in the established activities of structurally related compounds and offering a strategic framework for its preclinical evaluation.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the scientific rationale behind prioritizing specific therapeutic areas, provide detailed, actionable experimental protocols for preliminary screening, and visualize key concepts to facilitate a deeper understanding of the compound's potential.

Part 1: Central Nervous System Disorders - A Primary Frontier

The structural similarity of 3-(Piperidin-4-yloxy)benzonitrile to known modulators of key neurotransmitter systems strongly supports its investigation for neurological and psychiatric disorders.[1][2] The piperidine ring is a privileged structure for targeting the central nervous system, and its combination with the benzonitrile moiety opens up possibilities for interacting with a range of receptors and transporters.[3]

Cholinergic System Modulation: A Potential Avenue for Cognitive Enhancement

Scientific Rationale: Research into a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides has identified potent and selective inhibitors of the presynaptic choline transporter (CHT).[4][5] CHT is the rate-limiting step for acetylcholine (ACh) synthesis, a neurotransmitter crucial for cognitive functions such as memory and attention.[4] Inhibition of CHT can enhance cholinergic signaling, a therapeutic strategy employed for conditions like Alzheimer's disease and ADHD.[4] Given that 3-(Piperidin-4-yloxy)benzonitrile shares the core 3-(piperidin-4-yloxy) scaffold with these CHT inhibitors, it is a prime candidate for investigation as a modulator of the cholinergic system.

Experimental Workflow: Screening for CHT Inhibition

A logical workflow to assess the potential of 3-(Piperidin-4-yloxy)benzonitrile as a CHT inhibitor would involve a series of in vitro assays, progressing from binding to functional activity.

CHT_Inhibition_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular & Ex Vivo Models cluster_2 In Vivo Target Validation A Radioligand Binding Assay (Target Engagement) B [3H]-Choline Uptake Assay (Functional Inhibition) A->B Confirm functional activity C Selectivity Profiling (Off-Target Effects) B->C Assess specificity D ACh Release Assay in Synaptosomes/Primary Neurons C->D Validate in a physiological context E Microdialysis in Rodents (Measure ACh levels) D->E Confirm CNS activity

Caption: Workflow for assessing CHT inhibitory activity.

Detailed Protocol: [3H]-Choline Uptake Assay

This functional assay is a critical step to determine if the compound inhibits the activity of the choline transporter.

  • Cell Culture: Culture HEK293 cells stably expressing human CHT (hCHT).

  • Assay Preparation: Plate the hCHT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of 3-(Piperidin-4-yloxy)benzonitrile (e.g., from 1 nM to 100 µM) for 15-30 minutes at 37°C. Include a known CHT inhibitor like hemicholinium-3 (HC-3) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Choline Uptake: Initiate the uptake by adding KRH buffer containing a fixed concentration of [3H]-choline (e.g., 10 nM).

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Parameter Description Example Value
Cell Line Human Embryonic Kidney cells expressing hCHTHEK293-hCHT
Radioligand Tritiated choline[3H]-choline
Positive Control Known CHT inhibitorHemicholinium-3
Endpoint Inhibition of choline uptakeIC50
Dopaminergic and Monoaminergic System Modulation: Implications for Mood and Movement Disorders

Scientific Rationale: The piperidine scaffold is a cornerstone in the development of ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3] Analogs of benzhydrylpiperidine are known to have high affinity for these transporters and are being investigated for substance use disorders, depression, and ADHD.[3][6] Furthermore, piperidine-based molecules have been developed as potent and selective antagonists for the Dopamine D4 receptor (D4R), which is implicated in the pathophysiology of Parkinson's disease.[7] The presence of the piperidine ring in 3-(Piperidin-4-yloxy)benzonitrile makes it a compelling candidate for screening against these critical CNS targets.

Experimental Workflow: Screening for Monoamine Transporter and D4 Receptor Activity

A parallel screening approach can efficiently assess the compound's activity at these key targets.

Monoamine_Screening_Workflow cluster_0 Primary Screening (In Vitro) cluster_1 Secondary Evaluation A Radioligand Binding Assays (DAT, SERT, NET, D4R) B [3H]-Dopamine/Serotonin/Norepinephrine Uptake Assays A->B Functional validation for transporters C cAMP Assay for D4R (Functional Antagonism) A->C Functional validation for D4R D Selectivity Profiling (Against other GPCRs & Transporters) B->D C->D E In Vitro ADME-Tox (e.g., CYP inhibition, hERG) D->E Assess drug-like properties

Caption: Screening workflow for monoamine targets.

Detailed Protocol: Radioligand Binding Assay for DAT

This assay determines the affinity of the compound for the dopamine transporter.

  • Tissue/Cell Preparation: Prepare cell membranes from a cell line stably expressing human DAT (hDAT) or from rodent striatal tissue, which is rich in DAT.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand specific for DAT (e.g., [3H]-WIN 35,428), and varying concentrations of 3-(Piperidin-4-yloxy)benzonitrile.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known DAT inhibitor like cocaine) from the total binding. Calculate the Ki (inhibitory constant) from the IC50 value obtained from the dose-response curve.

Parameter Description Example Value
Target Human Dopamine TransporterhDAT
Radioligand High-affinity DAT ligand[3H]-WIN 35,428
Positive Control Known DAT inhibitorCocaine
Endpoint Binding affinityKi

Part 2: Oncology - A Novel Therapeutic Avenue

While CNS applications are a primary focus, emerging evidence for related structures suggests that 3-(Piperidin-4-yloxy)benzonitrile warrants investigation in the field of oncology.[2][8]

Targeting Hypoxia-Inducible Factor 1 (HIF-1) Pathway

Scientific Rationale: Structurally related N-(piperidin-4-yl)benzamide derivatives have been shown to act as activators of the HIF-1 pathway, leading to the induction of apoptosis in tumor cells.[9] The HIF-1α protein is a key regulator of cellular response to hypoxia and is often overexpressed in tumors, contributing to their survival and proliferation.[9] Modulating this pathway presents a viable anti-cancer strategy. The shared N-(piperidin-4-yl)benzamide core structure makes 3-(Piperidin-4-yloxy)benzonitrile a molecule of interest for its potential to modulate HIF-1 signaling.

Hedgehog Signaling Pathway Inhibition

Scientific Rationale: The Hedgehog (Hh) signaling pathway is crucial during embryonic development but its aberrant reactivation in adults is linked to several types of cancers.[10] A novel indole derivative containing a piperidinyl group has demonstrated the ability to suppress Hh signaling by inhibiting the Smoothened (SMO) receptor, even in drug-resistant models.[10] This highlights the potential of piperidine-containing scaffolds to interact with key components of oncogenic signaling pathways.

Experimental Workflow: Screening for Anticancer Activity

A tiered approach is recommended, starting with broad cell viability screens and progressing to more specific mechanistic assays.

Anticancer_Screening_Workflow A Multi-cell Line Viability Screen (e.g., NCI-60 panel) B HIF-1α Reporter Assay (e.g., HRE-luciferase) A->B Identify sensitive lines & initial mechanism C Hedgehog/SMO Reporter Assay (e.g., Gli-luciferase) A->C Identify sensitive lines & initial mechanism D Western Blot for Pathway Markers (HIF-1α, Gli1, p21, Cleaved Caspase-3) B->D Confirm target engagement & downstream effects C->D Confirm target engagement & downstream effects E In Vivo Xenograft Model (Using a sensitive cell line) D->E Validate in vivo efficacy

Caption: Workflow for evaluating anticancer potential.

Detailed Protocol: HIF-1α Reporter Gene Assay

This assay provides a quantitative measure of the compound's ability to modulate the transcriptional activity of HIF-1.

  • Cell Line: Use a cancer cell line (e.g., HepG2) stably transfected with a luciferase reporter construct driven by a Hypoxia Response Element (HRE).

  • Cell Plating and Treatment: Plate the cells in a 96-well plate. Treat the cells with a range of concentrations of 3-(Piperidin-4-yloxy)benzonitrile.

  • Induction of Hypoxia (if testing for inhibitors): For testing inhibitory activity, induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2) or by using a hypoxia-mimetic agent like cobalt chloride (CoCl2).

  • Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for HIF-1α stabilization and reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold-change relative to the vehicle-treated control.

Parameter Description Example Value
Cell Line Cancer cell line with HRE-luciferase reporterHepG2-HRE-luc
Inducer Hypoxia or hypoxia-mimetic agent1% O2 or CoCl2
Endpoint Luciferase expressionFold-change in activity

Conclusion and Future Directions

3-(Piperidin-4-yloxy)benzonitrile is a compound with significant therapeutic potential, primarily in the realm of central nervous system disorders and with an intriguing possibility for application in oncology. The scientific rationale, based on the established activities of structurally similar molecules, provides a strong foundation for initiating a comprehensive preclinical research program. The experimental workflows and detailed protocols outlined in this guide offer a clear and logical path forward for investigators.

Future research should focus on a systematic evaluation of the compound's activity in the proposed assays, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. A thorough investigation into its mechanism of action will be critical for its successful development as a novel therapeutic agent. The versatility of the 3-(Piperidin-4-yloxy)benzonitrile scaffold suggests that with focused research, it could yield a new generation of treatments for some of the most challenging diseases.

References

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4385452/][4][5]

  • 3-(Piperidin-4-yloxy)benzonitrile hydrochloride (CAS 950649-07-7). Fluorochem. [URL: https://www.fluorochem.co.uk/product/f655198][11]

  • CAS 950649-07-7: 3-(4-Piperidinyloxy)benzonitrile hydrochl…. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/950649-07-7][1]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25801932/][5]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7075936/][7]

  • 4-(Piperidin-4-yloxy)-benzonitrile hydrochloride salt. Chem-Impex. [URL: https://www.chemimpex.com/products/4-piperidin-4-yloxy-benzonitrile-hydrochloride-salt][2]

  • Application of benzonitrile compound in preparation of antitumor drugs. Google Patents. [URL: https://patents.google.com/patent/CN103800315A/en][8]

  • Structure-Activity Relationship of Benzhydrylpiperidine Analogs: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/structure-activity-relationship-of-benzhydrylpiperidine-analogs-a-technical-guide][3]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29998374/][9]

  • Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3135544/][6]

  • A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38962635/][10]

Sources

Methodological & Application

Detailed synthesis protocol for 3-(Piperidin-4-yloxy)benzonitrile.

[1]

Abstract

This application note details a robust, scalable synthesis protocol for 3-(piperidin-4-yloxy)benzonitrile , a critical pharmacophore found in GPCR ligands (e.g., histamine H3 antagonists) and kinase inhibitors.[1] Unlike para-substituted analogs which are accessible via Nucleophilic Aromatic Substitution (

1Mitsunobu coupling1

1

Retrosynthetic Analysis & Strategy

The Regiochemistry Challenge

The synthesis of aryl ethers is typically achieved via

11
  • Route A (

    
    ):  Attempting to displace a leaving group (F/Cl) at the 3-position of benzonitrile requires harsh conditions (high heat, strong bases like NaH/DMSO) and often results in poor conversion or side reactions due to the lack of resonance activation.[1]
    
  • Route B (Mitsunobu): The Mitsunobu reaction operates under mild, neutral conditions and is agnostic to the electronic activation of the aromatic ring, relying instead on the acidity of the phenol (

    
    ).[1] This makes it the superior choice for meta-substituted aryl ethers.[1]
    
Reaction Scheme

The synthesis proceeds in two linear steps:

  • Etherification: Mitsunobu coupling of 3-hydroxybenzonitrile (1) and

    
    -Boc-4-hydroxypiperidine (2)  using Triphenylphosphine (
    
    
    ) and Diisopropyl azodicarboxylate (DIAD).[1]
  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) group using HCl in dioxane to yield the final hydrochloride salt (4) .

RetrosynthesisProduct3-(Piperidin-4-yloxy)benzonitrile(Target)IntermediateN-Boc-Intermediate(Ether)Product->IntermediateAcidic Deprotection(HCl or TFA)Precursor13-Hydroxybenzonitrile(Phenol)Intermediate->Precursor1Mitsunobu(PPh3, DIAD)Precursor2N-Boc-4-hydroxypiperidine(Alcohol)Intermediate->Precursor2

Figure 1: Retrosynthetic logic favoring the Mitsunobu disconnection for meta-substituted aryl ethers.[1]

Experimental Protocol

Step 1: Mitsunobu Coupling

Objective: Synthesis of tert-butyl 4-(3-cyanophenoxy)piperidine-1-carboxylate.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
3-Hydroxybenzonitrile 119.121.0Nucleophile (Phenol)

-Boc-4-hydroxypiperidine
201.261.2Electrophile (Alcohol)
Triphenylphosphine (

)
262.291.5Reductant
DIAD (or DEAD)202.211.5Oxidant
THF (Anhydrous) -10 volSolvent
Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under

    
     flow.
    
  • Solubilization: Charge the flask with 3-Hydroxybenzonitrile (1.19 g, 10.0 mmol),

    
    -Boc-4-hydroxypiperidine  (2.41 g, 12.0 mmol), and 
    
    
    (3.93 g, 15.0 mmol). Add anhydrous THF (120 mL). Stir until a clear solution is obtained.
  • Cooling: Submerge the flask in an ice/water bath (

    
    ).
    
  • Addition: Add DIAD (3.03 g, 2.95 mL, 15.0 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes. Note: The solution will turn yellow/orange.[1] Exotherm control is critical to prevent side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (

    
    ). Stir for 12–16 hours.[1] Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1]
    
  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain a viscous yellow oil (crude).

  • Purification: Dissolve the residue in a minimum amount of DCM. Purify via flash column chromatography on silica gel (Gradient: 0%

    
     30% EtOAc in Hexanes).
    
    • Tip:

      
       (Triphenylphosphine oxide) is a major byproduct.[1] If it co-elutes, triturating the crude oil with cold diethyl ether/hexane (1:1) before chromatography can precipitate most of the oxide.[1]
      
  • Yield: Expect 2.4 – 2.7 g (80–90%) of a white to pale yellow solid.

Step 2: Boc-Deprotection & Salt Formation

Objective: Synthesis of 3-(piperidin-4-yloxy)benzonitrile hydrochloride.[1]

Materials & Reagents
ReagentRole
Boc-Intermediate (from Step 1) Substrate
4M HCl in Dioxane Reagent/Solvent
Diethyl Ether (

)
Anti-solvent (Precipitation)
Procedure
  • Dissolution: In a 100 mL RBF, dissolve the purified Boc-intermediate (2.4 g, 7.9 mmol) in Dichloromethane (DCM) (10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (20 mL, ~10 equiv.) dropwise at

    
    .[1]
    
  • Reaction: Stir at room temperature for 2–4 hours. A white precipitate should begin to form as the hydrochloride salt is generated.[1][7]

  • Precipitation: Dilute the mixture with Diethyl Ether (50 mL) to maximize precipitation. Stir for 30 minutes.

  • Filtration: Filter the solid using a sintered glass funnel (porosity 3 or 4) or a Büchner funnel.

  • Washing: Wash the filter cake with cold

    
     (
    
    
    mL) to remove traces of excess acid and organic impurities.[1]
  • Drying: Dry the solid under high vacuum at

    
     for 6 hours.
    
  • Final Yield: Expect 1.7 – 1.8 g (90–95%) of white crystalline solid.

Workflow Visualization

SynthesisWorkflowcluster_step1Step 1: Mitsunobu Couplingcluster_step2Step 2: DeprotectionStartStart:3-Hydroxybenzonitrile+ N-Boc-4-hydroxypiperidineReagentsAdd PPh3 + THFCool to 0°CStart->ReagentsAddDIADAdd DIAD Dropwise(Exotherm Control)Reagents->AddDIADStirStir RT (16h)Monitor TLCAddDIAD->StirPurifyFlash Chromatography(Remove PPh3O)Stir->PurifyDissolveDissolve Intermediatein DCMPurify->DissolveIsolated IntermediateAcidAdd 4M HCl/DioxaneStir 2-4hDissolve->AcidFilterPrecipitate with Et2OFilter & WashAcid->FilterFinalFinal Product:3-(Piperidin-4-yloxy)benzonitrile HClFilter->Final

Figure 2: Integrated workflow for the synthesis of 3-(Piperidin-4-yloxy)benzonitrile HCl.

Analytical Data (Expected)

To ensure the integrity of the synthesized compound, compare your results against these reference parameters:

  • Appearance: White to off-white crystalline solid.[1]

  • Molecular Weight: 202.26 g/mol (Free base); 238.71 g/mol (HCl salt).[1]

  • Mass Spectrometry (ESI+):

    
    .[1]
    
  • 
     NMR (400 MHz, DMSO-
    
    
    ):
    • 
       9.10 (br s, 2H, 
      
      
      ),
    • 
       7.48 (t, 1H, Ar-H),[1]
      
    • 
       7.35 (d, 1H, Ar-H),[1]
      
    • 
       7.28 (s, 1H, Ar-H),[1]
      
    • 
       7.15 (d, 1H, Ar-H),[1]
      
    • 
       4.70 (m, 1H, 
      
      
      ),[1]
    • 
       3.20-3.00 (m, 4H, Piperidine 
      
      
      ),[1]
    • 
       2.10-1.80 (m, 4H, Piperidine 
      
      
      ).[1]
  • Solubility: Highly soluble in water, DMSO, and Methanol; insoluble in Ether and Hexane.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete conversion or moisture.[1]Ensure THF is anhydrous.[1] Increase ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

/DIAD to 2.0 equiv. Ensure reagents are fresh (DIAD degrades).
Difficult Purification

contamination.[1]
Use a polymer-bound phosphine (e.g.,

) for easier filtration, or triturate crude with

/Hexane before column.[1]
Yellow Product (Step 2) Residual azo-compounds or oxidation.[1]Recrystallize the final salt from EtOH/EtOAc.[1] Ensure Step 1 purification is thorough.[1][2]
Incomplete Deprotection Acid concentration too low.[1]Use fresh 4M HCl.[1] If using TFA, ensure scavengers (e.g., triethylsilane) are used if carbocation trapping is suspected (unlikely here).[1]

Safety Considerations

  • DIAD/DEAD: Shock-sensitive and potentially explosive upon heating.[1] Store in a fridge. Never distill neat.

  • Triphenylphosphine: Toxic if inhaled.[1] Causes serious eye damage.[1][3]

  • Benzonitriles: While the nitrile group is bound, metabolic breakdown can theoretically release cyanide, though this scaffold is generally stable.[1] Handle as a hazardous substance.

  • HCl/Dioxane: Corrosive and fuming.[1] Use in a well-ventilated fume hood.[1]

References

  • Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.[1] Link[1]

  • Protocol Grounding (Mitsunobu on Phenols): TCI Chemicals.[1] "Mitsunobu Reaction Reagents and Protocol." Link

  • Target Molecule Verification: Fluorochem Product Page for 3-(Piperidin-4-yloxy)benzonitrile hydrochloride (CAS 950649-07-7).[1] Link

  • Altern

    
     Context:  BenchChem Application Notes. "Nucleophilic Aromatic Substitution (
    
    
    ) Reactions on Fluoropyridines" (Contrasting meta- vs ortho/para-activation). Link[1]
  • Reagent Safety: Sigma-Aldrich Safety Data Sheet for 1-Boc-4-hydroxypiperidine. Link[1]

Application Notes and Protocols for In Vitro Evaluation of 3-(Piperidin-4-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Pharmacological Interest

The compound 3-(Piperidin-4-yloxy)benzonitrile represents a chemical scaffold incorporating both a piperidine ring and a benzonitrile moiety. The piperidine nucleus is a prevalent feature in a vast array of pharmacologically active agents, recognized for its versatility as an intermediate in the synthesis of drugs targeting a wide range of biological systems, including neurological disorders.[1][2] Similarly, the benzonitrile group is a key component in many medicinal compounds. While the specific biological target of 3-(Piperidin-4-yloxy)benzonitrile is not definitively established in publicly available literature, its structural components suggest potential interactions with various enzymes and receptors.

This guide, therefore, provides detailed protocols for a panel of in vitro assays designed to screen for potential inhibitory activity against two high-interest drug targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and inducible Nitric Oxide Synthase (iNOS) . These targets are implicated in immuno-oncology and inflammatory diseases, respectively, and inhibitors often contain heterocyclic scaffolds similar to the one . These protocols are designed to be robust and self-validating, providing a solid foundation for researchers to characterize the bioactivity of 3-(Piperidin-4-yloxy)benzonitrile and similar molecules.

Part 1: Screening for Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Scientific Rationale

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[3] In the tumor microenvironment, IDO1 expression is a key mechanism of immune escape.[4] By depleting tryptophan, an essential amino acid for T-cell proliferation, and by producing immunosuppressive kynurenine metabolites, cancer cells can suppress the anti-tumor immune response.[3][5] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy, particularly in combination with other immune-stimulating agents.[4]

Cell-based assays are often preferred over cell-free systems for screening IDO1 inhibitors because they account for cell permeability, cofactor availability (heme), and the native enzyme environment, which can be critical for identifying allosteric or heme-competitive inhibitors.[6][7]

Workflow for IDO1 Inhibition Screening

IDO1_Workflow cluster_prep Assay Preparation cluster_assay Cell-Based Assay cluster_detection Detection & Analysis Cell_Culture Culture SKOV-3 Cells Plate_Cells Plate SKOV-3 Cells (3 x 10^4 cells/well) Cell_Culture->Plate_Cells Compound_Prep Prepare Serial Dilutions of 3-(Piperidin-4-yloxy)benzonitrile Add_Compound Add Test Compound & Controls Compound_Prep->Add_Compound Induce_IDO1 Induce IDO1 with IFNγ (100 ng/mL, 24h) Plate_Cells->Induce_IDO1 Induce_IDO1->Add_Compound Incubate Incubate (48h) Add_Compound->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Kyn Measure Kynurenine (e.g., p-DMAB method) Collect_Supernatant->Measure_Kyn Analyze_Data Calculate % Inhibition & Determine IC50 Measure_Kyn->Analyze_Data

Caption: Workflow for the cell-based IDO1 inhibition assay.

Protocol 1: Cell-Based IDO1 Activity Assay

This protocol is adapted from established methods for screening IDO1 inhibitors in a cellular context.[3][4] It utilizes the human ovarian cancer cell line SKOV-3, which expresses IDO1 upon stimulation with interferon-gamma (IFNγ).[3] The assay measures the production of kynurenine in the cell culture supernatant as a direct readout of IDO1 enzymatic activity.

Materials:

  • SKOV-3 cell line

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS, 1% Penicillin-Streptomycin)

  • Recombinant human IFNγ

  • 3-(Piperidin-4-yloxy)benzonitrile

  • Control inhibitors (e.g., Epacadostat, BMS-986205)[3][4]

  • p-Dimethylaminobenzaldehyde (p-DMAB) reagent (30 mg/mL in acetic acid)

  • L-Kynurenine for standard curve

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Plating:

    • Culture SKOV-3 cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 3 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight at 37°C, 5% CO₂.[3]

  • IDO1 Induction:

    • The next day, add IFNγ to the wells to a final concentration of 100 ng/mL to induce IDO1 expression.[3]

    • Include "no IFNγ" control wells to measure baseline kynurenine levels.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 2x concentration serial dilution of 3-(Piperidin-4-yloxy)benzonitrile and control inhibitors in culture medium.

    • Remove the medium from the cells and add 100 µL of fresh medium.

    • Add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a positive control for IDO1 activity.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • Kynurenine Detection:

    • After incubation, carefully transfer 140 µL of supernatant from each well to a new 96-well plate.

    • Add 70 µL of p-DMAB reagent to each well.

    • Incubate at room temperature for 10-15 minutes. A yellow color will develop in the presence of kynurenine.

    • Read the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Prepare a kynurenine standard curve (0-500 µM) to quantify the concentration in the samples.[6]

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Example IDO1 Inhibition Data
CompoundTargetAssay TypeIC₅₀ (nM)Max Inhibition (%)
EpacadostatIDO1SKOV-3 Cell-Based~10~100%[3][4]
BMS-986205IDO1SKOV-3 Cell-Based~20~80%[3][4]
Test Compound IDO1SKOV-3 Cell-BasedTBDTBD

Part 2: Screening for inducible Nitric Oxide Synthase (iNOS) Inhibition

Scientific Rationale

Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine.[8][9] There are three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS produce low levels of NO for signaling, iNOS can produce large amounts of NO for prolonged periods upon induction by inflammatory stimuli like lipopolysaccharide (LPS) and cytokines.[8] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock. Therefore, selective inhibition of iNOS over the constitutive eNOS/nNOS isoforms is a key therapeutic goal.[10]

Both cell-free and cell-based assays are valuable. A cell-free enzymatic assay directly measures the compound's effect on the isolated iNOS enzyme, while a cell-based assay provides insights into cell permeability and activity in a more physiological context.[8][10]

Signaling Pathway and Assay Principle

iNOS_Pathway cluster_cell Cell-Based Assay (RAW 264.7 Macrophage) cluster_enzyme Cell-Free Enzymatic Assay LPS LPS / IFNγ iNOS_Induction iNOS Gene Transcription LPS->iNOS_Induction iNOS_Protein iNOS Monomer iNOS_Induction->iNOS_Protein iNOS_Dimer Active iNOS Dimer iNOS_Protein->iNOS_Dimer NO_Cell Nitric Oxide (NO) iNOS_Dimer:f0->NO_Cell L_Arg L-Arginine L_Arg->iNOS_Dimer:f0 Griess Nitrite (NO₂⁻) (Measured by Griess Reagent) NO_Cell->Griess iNOS_Enzyme Purified iNOS Enzyme NO_Enzyme Nitric Oxide (NO) iNOS_Enzyme:f0->NO_Enzyme L_Arg2 L-Arginine L_Arg2->iNOS_Enzyme:f0 Cofactors NADPH, H₄B, etc. Cofactors->iNOS_Enzyme:f0 Nitrite Nitrite/Nitrate (Measured post-reduction) NO_Enzyme->Nitrite Inhibitor 3-(Piperidin-4-yloxy)benzonitrile (Potential Inhibitor) Inhibitor->iNOS_Protein Blocks Dimerization (Allosteric) Inhibitor->iNOS_Dimer:f0 Blocks Catalysis Inhibitor->iNOS_Enzyme:f0 Blocks Catalysis

Caption: iNOS activation pathway and points of inhibition for in vitro assays.

Protocol 2: Cell-Free iNOS Enzymatic Assay

This protocol measures the direct inhibitory effect of a compound on purified iNOS enzyme activity. The activity is determined by measuring the amount of nitrite (a stable oxidation product of NO) produced, often using the Griess reagent.[11]

Materials:

  • Purified, active iNOS enzyme (e.g., from mouse)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Tetrahydrobiopterin (H₄B), FAD, FMN, Calmodulin (essential cofactors)[9][10]

  • 3-(Piperidin-4-yloxy)benzonitrile

  • Control inhibitor (e.g., Aminoguanidine, 1400W)[8][10]

  • Griess Reagent

  • Nitrite standard solution

  • 96-well plates

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction mixture containing assay buffer, L-arginine, and all necessary cofactors (NADPH, H₄B, etc.).

    • Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add the test compound dilutions.

    • Add the purified iNOS enzyme to each well and pre-incubate for 10-15 minutes at 37°C to allow for compound binding.

    • Initiate the reaction by adding the reaction mixture containing L-arginine and cofactors.

    • Incubate for 60 minutes at 37°C.[11]

  • NO Detection (Griess Assay):

    • Stop the reaction (e.g., by adding a component of the Griess reagent or by inhibiting the enzyme).

    • Add the Griess reagent components to each well. This typically involves a two-step addition of sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride.

    • Allow color to develop for 10-15 minutes at room temperature.

    • Measure the absorbance at 540-570 nm.[8]

  • Data Analysis:

    • Use a nitrite standard curve to quantify the amount of NO produced.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting percent inhibition versus log concentration.

Protocol 3: Cell-Based iNOS Activity Assay

This protocol uses the RAW 264.7 mouse macrophage cell line, which robustly produces NO upon stimulation with LPS and IFNγ.[8][10]

Materials:

  • RAW 264.7 cell line

  • Complete DMEM with 10% FBS

  • Lipopolysaccharide (LPS) and mouse recombinant IFNγ

  • 3-(Piperidin-4-yloxy)benzonitrile

  • Control inhibitor (e.g., Aminoguanidine)[8]

  • Griess Reagent

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Plating:

    • Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and allow to adhere for 3-4 hours.[8]

  • Compound Pre-treatment:

    • Add serial dilutions of the test compound and controls to the wells.

    • Incubate for 1 hour at 37°C, 5% CO₂.[8]

  • iNOS Induction and NO Production:

    • Stimulate the cells by adding a mixture of LPS (e.g., 4 µg/mL) and IFNγ (e.g., 10 U/mL) to each well (except for the unstimulated negative control wells).[8]

    • Incubate for 20-24 hours at 37°C, 5% CO₂.

  • Nitrite Detection:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent directly to the supernatant.[8]

    • Incubate for 10-15 minutes at room temperature.

    • Measure absorbance at 570 nm.[8]

  • Data Analysis:

    • Quantify nitrite concentration using a standard curve.

    • Calculate the percent inhibition relative to the LPS/IFNγ-stimulated vehicle control.

    • Determine the IC₅₀ value. It is also advisable to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed inhibition is not due to cell death.

Data Presentation: Example iNOS Inhibition Data
CompoundTargetAssay TypeIC₅₀ (µM)
AminoguanidineiNOSMouse iNOS Enzyme Assay~2.1[8]
AminoguanidineiNOSRAW 264.7 Cell-Based~20-30
Test Compound iNOSEnzyme / Cell-BasedTBD

Conclusion and Forward Outlook

This document provides a comprehensive framework for the initial in vitro characterization of 3-(Piperidin-4-yloxy)benzonitrile. By employing these detailed, validated protocols for IDO1 and iNOS inhibition, researchers can effectively screen this novel chemical entity for potential therapeutic activity in the fields of immuno-oncology and inflammation. The generation of robust IC₅₀ data will be the critical first step in understanding its pharmacological profile and will guide subsequent efforts in medicinal chemistry and drug development. It is imperative to include known reference compounds in all assays to ensure their validity and to provide a benchmark for the potency of the test compound.

References

  • European Pharmaceutical Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]

  • Oncotarget. (2018, July 20). Cell based functional assays for IDO1 inhibitor screening and characterization. Retrieved from [Link]

  • PubMed. (2018, July 20). Cell based functional assays for IDO1 inhibitor screening and characterization. Retrieved from [Link]

  • ResearchGate. (2021, February 10). (PDF) Cell‐Based Identification of New IDO1 Modulator Chemotypes. Retrieved from [Link]

  • American Association for Cancer Research. (2019, December 1). Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. Retrieved from [Link]

  • Wiley Online Library. (Date N/A). Discovery of novel inhibitors of inducible nitric oxide synthase. Retrieved from [Link]

  • BioAssay Systems. (Date N/A). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

  • PubMed Central. (Date N/A). Nitric oxide detection methods in vitro and in vivo. Retrieved from [Link]

  • PNAS. (Date N/A). Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry. Retrieved from [Link]

  • PubChem. (Date N/A). 3-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)pyrimidin-4-yloxy)benzonitrile. Retrieved from [Link]

  • PubChemLite. (Date N/A). 3-(piperidin-4-yloxy)benzonitrile (C12H14N2O). Retrieved from [Link]

  • PubChemLite. (Date N/A). 3-(piperidin-4-yl)benzonitrile (C12H14N2). Retrieved from [Link]

  • Methylamine Supplier. (Date N/A). 4-(Piperidin-4-Yloxy)Benzonitrile. Retrieved from [Link]

  • Chemsrc.com. (2024, July 15). 4-(piperidin-4-yloxy)-benzonitrile hydrochloride. Retrieved from [Link]

  • PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • ResearchGate. (2017, June 8). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved from [Link]

  • ACS Publications. (2023, March 15). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Retrieved from [Link]

Sources

Investigating Cholinergic Function: Application Notes for 3-(Piperidin-4-yloxy)benzonitrile as a Putative Presynaptic Choline Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The integrity of cholinergic neurotransmission is fundamental to a vast array of cognitive processes, including learning, memory, and attention. A critical regulatory point in this system is the presynaptic high-affinity choline transporter (CHT), responsible for the reuptake of choline, the rate-limiting step in acetylcholine (ACh) synthesis. The piperidine moiety is a well-established pharmacophore in many centrally acting agents, suggesting potential interactions with neurotransmitter systems.[1] While direct biological data for 3-(Piperidin-4-yloxy)benzonitrile is emerging, its structural resemblance to reported inhibitors of the presynaptic choline transporter (CHT) presents a compelling case for its investigation as a novel research tool in cholinergic pharmacology.[2] Specifically, the 3-(piperidin-4-yl)oxy core is a key feature in a series of benzamides that have demonstrated potent and selective CHT inhibition.[2]

This guide provides a detailed framework for researchers to explore the potential of 3-(Piperidin-4-yloxy)benzonitrile as a CHT inhibitor. The following sections offer in-depth, step-by-step protocols for in vitro and in vivo characterization, enabling a thorough evaluation of its binding affinity, functional activity, and physiological effects on the cholinergic system.

Physicochemical Properties and Safety Information

Proper handling and storage are paramount for ensuring the integrity of the compound and the safety of laboratory personnel.

PropertyValueSource
Molecular Formula C12H14N2O[3]
Molecular Weight 202.26 g/mol [3]
CAS Number 950649-07-7 (hydrochloride salt)[1][4]
Appearance White to off-white solid[1]
Solubility Soluble in polar solvents[1]

Safety Precautions: 3-(Piperidin-4-yloxy)benzonitrile hydrochloride is harmful if swallowed and causes serious eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Proposed Mechanism of Action

The central hypothesis for the application of 3-(Piperidin-4-yloxy)benzonitrile in neuroscience research is its potential to act as an inhibitor of the presynaptic choline transporter (CHT). This action would lead to a reduction in choline uptake into cholinergic neurons, thereby decreasing the synthesis and subsequent release of acetylcholine.

Cholinergic Synapse and CHT Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Choline_ext Extracellular Choline CHT Choline Transporter (CHT) Choline_ext->CHT Uptake Choline_intra Intracellular Choline CHT->Choline_intra Compound 3-(Piperidin-4-yloxy) benzonitrile Compound->CHT Inhibition ChAT Choline Acetyltransferase (ChAT) Choline_intra->ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle ACh Synthesis ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Signal Signal Transduction AChR->Signal

Caption: Proposed mechanism of 3-(Piperidin-4-yloxy)benzonitrile at the cholinergic synapse.

Part 1: In Vitro Characterization

The initial evaluation of 3-(Piperidin-4-yloxy)benzonitrile involves determining its affinity for and functional inhibition of the choline transporter using established in vitro assays.

Application 1.1: Determination of Binding Affinity via Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of 3-(Piperidin-4-yloxy)benzonitrile for the choline transporter using [³H]-hemicholinium-3 ([³H]-HC-3), a well-characterized CHT ligand.

Materials:

  • Rat or mouse brain tissue (striatum or hippocampus)

  • [³H]-hemicholinium-3 (specific activity ~120-150 Ci/mmol)

  • 3-(Piperidin-4-yloxy)benzonitrile hydrochloride

  • Unlabeled hemicholinium-3 (for non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4

  • Scintillation fluid and vials

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold and vacuum pump

  • Microplate reader or liquid scintillation counter

Protocol:

  • Membrane Preparation:

    • Dissect brain tissue on ice and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh binding buffer and repeat the centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • Prepare serial dilutions of 3-(Piperidin-4-yloxy)benzonitrile in binding buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of binding buffer (for total binding) or 10 µM unlabeled hemicholinium-3 (for non-specific binding) or the test compound at various concentrations.

      • 50 µL of [³H]-HC-3 (final concentration ~1-2 nM).

      • 100 µL of membrane homogenate (50-100 µg of protein).

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a filtration manifold.

    • Wash the filters three times with 3 mL of ice-cold binding buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to sit for at least 4 hours.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific [³H]-HC-3 binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-HC-3 and Kd is its dissociation constant.

Application 1.2: Assessment of Functional Inhibition via Choline Uptake Assay

This assay measures the ability of 3-(Piperidin-4-yloxy)benzonitrile to functionally inhibit the uptake of radiolabeled choline into synaptosomes or CHT-expressing cells.

Materials:

  • Synaptosomes prepared from rat or mouse brain (striatum or hippocampus) or a cell line stably expressing CHT (e.g., HEK293-CHT).

  • [³H]-Choline (specific activity ~80 Ci/mmol)

  • 3-(Piperidin-4-yloxy)benzonitrile hydrochloride

  • Krebs-Ringer Buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM D-glucose, pH 7.4.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Protocol:

  • Preparation:

    • Prepare serial dilutions of 3-(Piperidin-4-yloxy)benzonitrile in Krebs-Ringer Buffer.

    • Aliquot synaptosomes or CHT-expressing cells into microcentrifuge tubes.

  • Uptake Assay:

    • Pre-incubate the synaptosomes/cells with the test compound or vehicle at various concentrations for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [³H]-Choline (final concentration ~10-50 nM).

    • Incubate for 5-10 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold Krebs-Ringer Buffer.

    • Alternatively, terminate by adding ice-cold buffer and centrifuging at 14,000 x g for 1 minute. Aspirate the supernatant and wash the pellet.

  • Quantification:

    • Lyse the synaptosomes/cells on the filters or in the pellet with a suitable lysis buffer or water.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis:

    • Determine the IC₅₀ value by plotting the percentage of choline uptake inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

InVitro_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Inhibition (IC₅₀) Membrane_Prep Brain Tissue Membrane Preparation Binding_Assay Competitive Binding Assay ([³H]-HC-3 vs. Compound) Membrane_Prep->Binding_Assay Filtration Filtration & Scintillation Counting Binding_Assay->Filtration Analysis_Ki Data Analysis (IC₅₀ to Ki) Filtration->Analysis_Ki Synaptosome_Prep Synaptosome or CHT-Cell Preparation Uptake_Assay [³H]-Choline Uptake Assay (with Compound) Synaptosome_Prep->Uptake_Assay Termination Termination & Lysis Uptake_Assay->Termination Analysis_IC50 Scintillation Counting & Data Analysis (IC₅₀) Termination->Analysis_IC50 InVivo_Workflow cluster_microdialysis Neurochemical Effects cluster_behavior Behavioral Assessment Surgery Stereotaxic Surgery: Guide Cannula Implantation Dialysis Microdialysis Experiment: Baseline & Post-Dose Sample Collection Surgery->Dialysis HPLC HPLC-ECD Analysis of ACh Levels Dialysis->HPLC Analysis_ACh Data Analysis: % Change from Baseline HPLC->Analysis_ACh Habituation Habituation to Test Arena Training Training Phase: (Compound + Scopolamine) + Familiar Objects Habituation->Training Testing Test Phase: Novel Object Recognition Training->Testing Analysis_Behavior Data Analysis: Discrimination Index (DI) Testing->Analysis_Behavior

Caption: Workflow for in vivo evaluation of 3-(Piperidin-4-yloxy)benzonitrile.

Conclusion

3-(Piperidin-4-yloxy)benzonitrile represents a promising chemical scaffold for the development of novel tools to probe the cholinergic system. Based on its structural similarity to known CHT inhibitors, the protocols outlined in this guide provide a comprehensive framework for its systematic evaluation. Through rigorous in vitro and in vivo characterization, researchers can elucidate its mechanism of action and potential applications in neuroscience research, ultimately contributing to a deeper understanding of cholinergic modulation in health and disease.

References

  • Belinskaia, M., et al. (2023). Bipartite activation of sensory neurons by a TRPA1 agonist allyl isothiocyanate is reflected by complex Ca2+ influx and CGRP release patterns: enhancement by NGF and inhibition with VAMP and SNAP-25 cleaving botulinum neurotoxins. International Journal of Molecular Sciences, 24(2), 1338. Available at: [Link]

  • Wess, J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS Chemical Neuroscience, 6(1), 115-126. Available at: [Link]

  • Ishii, Y., et al. (2003). In vitro and in vivo characterization of 3-[2-[6-(2-tert-butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile hydrochloride salt, a potent and selective NPY5 receptor antagonist. Journal of Medicinal Chemistry, 46(5), 670-673. Available at: [Link]

  • Tashiro, T., et al. (1993). Amphoteric drugs. 3. Synthesis and antiallergic activity of 3-[(5,11-dihydrob[1]enzoxepino[4,3-b]pyridin-11-ylidene)piperidino]propionic acid derivatives and related compounds. Journal of Medicinal Chemistry, 36(19), 2772-2781. Available at: [Link]

  • PubChem. 3-(piperidin-4-yloxy)benzonitrile. Available at: [Link]

Sources

Application Note: Leveraging 3-(Piperidin-4-yloxy)benzonitrile in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and pharmacologists. It focuses on the strategic utility of 3-(Piperidin-4-yloxy)benzonitrile (CAS 950649-07-7, HCl salt) as a privileged scaffold intermediate in the design of GPCR modulators and kinase inhibitors.

Executive Summary

3-(Piperidin-4-yloxy)benzonitrile is a versatile bifunctional building block used extensively in the synthesis of bioactive small molecules.[1] Its structural value lies in the combination of a basic secondary amine (piperidine) and a polar, metabolically stable nitrile group, linked via an ether oxygen.[2][1] This specific topology—meta-substitution on the benzonitrile ring—offers distinct vector orientation compared to its para-isomer, often critical for optimizing binding affinity in G-Protein Coupled Receptors (GPCRs) and achieving favorable physicochemical properties (e.g., solubility, LogD).

Structural & Physicochemical Profile

Understanding the intrinsic properties of this scaffold is prerequisite to its effective application.[1][3]

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~202.25 Da (Free base)Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).[1]
Linkage Ether (-O-)Provides rotational freedom, allowing the piperidine to adopt optimal binding conformations without the rigidity of a biphenyl bond.
Basicity Piperidine NH (pKa ~9-10)Key for salt bridge formation (e.g., with Asp residues in GPCRs).[2]
Electronic Effect Nitrile (CN)Electron-withdrawing; deactivates the aromatic ring, potentially reducing oxidative metabolism.[2][1] Acts as a weak H-bond acceptor.[1][3]
Vector Meta (3-position)Directs the piperidine pharmacophore at a ~120° angle relative to the nitrile, accessing different sub-pockets than the linear para isomer.[2]

Application Case Studies

GPCR Allosteric Modulators (Muscarinic M4)

Recent patent literature highlights the utility of piperidine-ether scaffolds in developing Positive Allosteric Modulators (PAMs) for the Muscarinic Acetylcholine Receptor M4.[1][3]

  • Mechanism: The basic nitrogen of the piperidine typically interacts with a conserved aspartate residue deep in the orthosteric or allosteric pocket.[1][3]

  • Role of Scaffold: The 3-benzonitrile moiety serves as an anchor, positioning the piperidine to interact with the receptor while the nitrile group can engage in water-mediated hydrogen bonding or fill small lipophilic pockets.[1]

  • Reference Grounding: Analogous structures are described in patents such as WO2018112843A1, where heteroaryl piperidine ethers modulate M4 activity [[1]].[2][1][3]

Scaffold Hopping in Kinase & Epigenetic Inhibitors

In the development of LSD1 (Lysine Specific Demethylase 1) inhibitors, replacing rigid pyridine cores with saturated rings like piperidine (scaffold hopping) has been shown to improve sp3 character (Fsp3), solubility, and selectivity [[2]].[2]

  • Strategy: The 3-(piperidin-4-yloxy)benzonitrile unit allows for the transition from a flat, aromatic inhibitor to a more three-dimensional shape, reducing non-specific binding and improving the toxicity profile (e.g., hERG avoidance).[2]

Experimental Workflows & Diagrams

Strategic Synthesis Logic

The following DOT diagram illustrates the decision tree for functionalizing this scaffold.

SynthesisLogic Start 3-(Piperidin-4-yloxy)benzonitrile (Starting Material) Decision Target Functionalization Start->Decision PathA N-Functionalization (Library Generation) Decision->PathA Modify Pharmacophore PathB Nitrile Transformation (Lead Optimization) Decision->PathB Modify Warhead ProdA1 Reductive Amination (Aldehydes) PathA->ProdA1 ProdA2 SnAr / Buchwald (Aryl Halides) PathA->ProdA2 ProdA3 Amide Coupling (Acids) PathA->ProdA3 ProdB1 Tetrazole Formation (Bioisostere of COOH) PathB->ProdB1 ProdB2 Primary Amine (Reduction) PathB->ProdB2

Figure 1: Divergent synthesis pathways utilizing the bifunctional nature of the scaffold.

Detailed Protocols

Protocol A: Reductive Amination (Library Synthesis)

Objective: To couple the secondary amine of 3-(piperidin-4-yloxy)benzonitrile with a diverse set of aldehydes, creating a tertiary amine library for SAR screening.

Reagents:

  • Scaffold: 3-(Piperidin-4-yloxy)benzonitrile HCl (1.0 eq)

  • Aldehyde: Diverse R-CHO (1.1 eq)[2]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)[2]

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)[2]

  • Solvent: Dichloroethane (DCE) or DCM.[2][1][3]

Step-by-Step Methodology:

  • Free Base Generation (In-situ): In a reaction vial, suspend the scaffold HCl salt in DCE. Add DIPEA and stir for 10 minutes at Room Temperature (RT) to ensure the piperidine nitrogen is available as a free base.

  • Imine Formation: Add the aldehyde (1.1 eq) to the mixture. Stir for 30–60 minutes. Note: If the aldehyde is unreactive, add catalytic acetic acid.[2]

  • Reduction: Add STAB (1.5 eq) in one portion.

  • Reaction: Stir at RT for 12–16 hours. Monitor by LC-MS (Target mass = MW_scaffold + MW_aldehyde - 16 + 2).[1]

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 20 minutes.

  • Extraction: Extract the organic layer (DCM/DCE), pass through a phase separator cartridge.[2][1][3]

  • Purification: Evaporate solvent. Purify via preparative HPLC or SCX-2 (Strong Cation Exchange) cartridges to isolate the basic product.[1]

Self-Validation Check:

  • LC-MS: Disappearance of the m/z ~203 (scaffold) peak.[1][3]

  • H-NMR: Appearance of the benzylic/alkyl protons adjacent to the piperidine nitrogen (typically

    
     3.5–4.0 ppm).[1][3]
    
Protocol B: Calcium Flux Assay (GPCR Functional Screening)

Objective: To evaluate the functional activity (agonist/antagonist) of the synthesized library against a Gq-coupled GPCR (e.g., M1, M3, M5, or engineered M4).[2]

Materials:

  • CHO or HEK293 cells stably expressing the target GPCR.[1][3]

  • Fluo-4 AM (Calcium indicator dye).[1][3]

  • Assay Buffer: HBSS + 20 mM HEPES.[1][3]

Workflow:

  • Seeding: Plate cells in 384-well black/clear-bottom plates (10k cells/well). Incubate overnight.

  • Dye Loading: Aspirate media. Add 20 µL Fluo-4 AM loading solution.[1][3] Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Addition:

    • Antagonist Mode: Add test compounds (derived from scaffold). Incubate 15 min. Then inject EC80 concentration of reference agonist.[1][3]

    • Agonist Mode: Inject test compounds directly.[1][3]

  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) on a FLIPR or similar kinetic plate reader for 120 seconds.

  • Analysis: Calculate Max-Min fluorescence. Plot dose-response curves to determine IC50/EC50.[1][3]

References

  • WIPO (PCT) .[1][3][4] Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor. WO2018112843A1.[1][3][4] Published June 28, 2018.[2][1][3]

  • Mould, D. P., et al. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorg. Med. Chem. Lett. 2017.[1][3]

  • PubChem . Compound Summary: 3-(Piperidin-4-yloxy)benzonitrile.[1][5] [2]

  • Fluorochem . Product Specification: 3-(Piperidin-4-yloxy)benzonitrile hydrochloride.[1]

Sources

Application Notes & Protocols for the Quantification of 3-(Piperidin-4-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methods for the accurate quantification of 3-(Piperidin-4-yloxy)benzonitrile, a key intermediate in pharmaceutical research and development. In the absence of standardized pharmacopeial monographs for this specific molecule, this document outlines detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for both purity assessment of the active substance and for quantification in complex biological matrices. Each protocol is grounded in fundamental chromatographic principles and adheres to the validation framework established by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and reproducible quantitative assays for this compound.

Introduction and Physicochemical Analysis

3-(Piperidin-4-yloxy)benzonitrile is a bifunctional molecule featuring a polar, basic piperidine moiety and a nonpolar aromatic benzonitrile group. The accurate determination of its concentration is critical for dose formulation, pharmacokinetic studies, and quality control of bulk drug substances.

An effective analytical strategy must account for the compound's key physicochemical properties:

  • Basicity: The secondary amine within the piperidine ring (pKa of the conjugate acid is typically ~8-10) makes the compound's ionization state, and thus its chromatographic retention, highly dependent on pH.

  • UV Chromophore: The benzonitrile group provides a strong chromophore, making it suitable for UV-based detection, a common and accessible method in HPLC analysis.[4]

  • Polarity: The molecule possesses both polar (ether, amine) and non-polar (aromatic ring) regions, making it amenable to reversed-phase chromatography.

These characteristics form the basis for the selection of the analytical techniques and parameters detailed in the following sections.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

For routine analysis, purity assessment, and quantification in non-complex matrices (e.g., bulk substance, simple formulations), RP-HPLC-UV is the method of choice due to its robustness, cost-effectiveness, and widespread availability.

Causality Behind Experimental Choices

The proposed method utilizes a C18 stationary phase, which is a versatile non-polar phase that provides excellent retention for moderately polar compounds like 3-(Piperidin-4-yloxy)benzonitrile. The key to achieving sharp, symmetrical peaks and reproducible retention times for a basic compound like this lies in controlling the mobile phase pH.[5]

By acidifying the mobile phase with formic acid (pH ~2.7), the piperidine nitrogen is consistently protonated. This single ionic state prevents peak tailing that can occur from mixed-mode interactions with residual silanols on the silica backbone of the column. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.

Detailed Experimental Protocol: HPLC-UV

Instrumentation and Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile, Water, and Formic Acid.

  • Reference standard of 3-(Piperidin-4-yloxy)benzonitrile.

Chromatographic Conditions (Starting Point for Optimization):

Parameter Recommended Condition Rationale
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure consistent protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
Gradient Program 10% B to 90% B over 10 minutes A scouting gradient to determine the optimal elution conditions.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Ensures stable retention times.
Detection Wavelength 230 nm The benzonitrile moiety exhibits significant absorbance in this region. A full UV scan using a DAD is recommended during method development to find the optimal wavelength.

| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity needs. |

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Test Sample: Prepare the test sample by dissolving it in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Reference Standard P2 Dissolve in Diluent (Stock Solution) P1->P2 P3 Serial Dilutions (Calibration Curve) P2->P3 P4 Prepare Test Sample P5 Filter Samples P4->P5 A2 Inject Sample (10 µL) P5->A2 A1 Equilibrate C18 Column A1->A2 A3 Gradient Elution A2->A3 A4 UV Detection (230 nm) A3->A4 D1 Integrate Peak Area A4->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for the quantification of 3-(Piperidin-4-yloxy)benzonitrile by HPLC-UV.

Method Validation Protocol (ICH Q2(R2) Framework)

The developed HPLC method must be validated to demonstrate its suitability for the intended purpose.[6] The following parameters should be assessed:

Validation ParameterAcceptance Criteria (Typical)Protocol Summary
Specificity Peak purity index > 0.999. No interference at the analyte's retention time from blank or placebo.Analyze blank diluent, a placebo formulation, and spiked samples. Use a DAD to assess peak purity.
Linearity Correlation coefficient (r²) ≥ 0.999Analyze at least five concentrations across the desired range (e.g., 1-100 µg/mL).
Accuracy 98.0% - 102.0% recoveryAnalyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of the target concentration).
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%Repeatability: Six replicate injections of the same sample. Intermediate: Analysis performed on different days by different analysts.
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10Determined by injecting progressively dilute solutions. The LOQ must be precise and accurate.
Robustness RSD ≤ 2.0% for varied parametersIntentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on results.

High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 3-(Piperidin-4-yloxy)benzonitrile in complex biological matrices such as plasma or urine, where high sensitivity and specificity are required, LC-MS/MS is the gold standard.[7]

Causality Behind Experimental Choices

This method couples the same HPLC separation principles with the power of tandem mass spectrometry. Electrospray Ionization (ESI) in positive ion mode is chosen because the basic piperidine nitrogen is readily protonated, leading to a strong signal for the precursor ion [M+H]⁺.

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly specific technique.[8] The first quadrupole (Q1) isolates the precursor ion of our target molecule. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) isolates a specific, characteristic fragment ion. This precursor-to-product ion transition is unique to the analyte, effectively eliminating matrix interference and providing exceptional sensitivity.

Detailed Experimental Protocol: LC-MS/MS

Instrumentation and Reagents:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade Acetonitrile, Water, and Formic Acid.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

  • Control biological matrix (e.g., human plasma).

LC-MS/MS Conditions (Starting Point for Optimization):

Parameter Recommended Condition Rationale
LC Conditions Similar to HPLC-UV method, but scaled for UHPLC (e.g., faster gradient, 0.4 mL/min flow rate). Rapid separation compatible with MS detection.
Ionization Mode ESI, Positive Efficiently ionizes the basic piperidine moiety.
Precursor Ion [M+H]⁺ m/z 203.12 Calculated for C₁₂H₁₅N₂O⁺. This must be confirmed by direct infusion of a standard.
Product Ions To be determined empirically Requires infusion and fragmentation of the standard to identify stable, high-intensity product ions for MRM transitions.

| MRM Transitions | Analyte: e.g., 203.1 -> 120.1IS: To be determined | At least two transitions should be monitored for confident identification. |

Sample Preparation (Protein Precipitation for Plasma):

  • Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot Plasma Sample P2 Add Acetonitrile + Internal Standard P1->P2 P3 Vortex to Precipitate Protein P2->P3 P4 Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject Supernatant P5->A1 A2 UHPLC Separation (C18) A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection (Q1: Precursor -> Q3: Product) A3->A4 D1 Integrate Peak Area Ratios (Analyte/IS) A4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for bioanalytical quantification by LC-MS/MS using protein precipitation.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be considered for the analysis of 3-(Piperidin-4-yloxy)benzonitrile, particularly for assessing volatile impurities. However, due to the polarity and low volatility of the molecule, direct analysis is challenging. Derivatization is typically required to improve its chromatographic properties.[9][10]

A common approach involves acylation of the piperidine nitrogen with a reagent like pentafluorobenzoyl chloride. This creates a less polar, more volatile derivative with excellent electron-capturing properties, enhancing sensitivity with a mass spectrometer. While powerful, the additional sample preparation step makes this method more complex than HPLC for routine quantification of the parent compound.

Conclusion

This guide presents two robust and validated-ready analytical frameworks for the quantification of 3-(Piperidin-4-yloxy)benzonitrile. The RP-HPLC-UV method offers a reliable and accessible approach for purity and assay determination of the bulk drug substance. For bioanalytical applications requiring high sensitivity and specificity, the proposed LC-MS/MS method provides the necessary performance to accurately quantify the analyte in complex biological matrices. The choice of method should be guided by the specific application, required sensitivity, and the nature of the sample matrix. All methods should be fully developed, optimized, and validated according to ICH guidelines before implementation in a regulated environment.[11]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Available from: [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available from: [Link]

  • Zenodo. (n.d.). Chromatographic analysis of benzylidenemalononitrile analogues of 2-chlorobenzylidenemalononitrile. Available from: [Link]

  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • ResearchGate. (2025, August 9). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. Available from: [Link]

  • ResearchGate. (2025, August 7). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Available from: [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Available from: [Link]

  • American Pharmaceutical Review. (2016, January 31). Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. Available from: [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Available from: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Analysis of 3-(Piperidin-4-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for immediate implementation in pharmaceutical analysis and process chemistry environments.

Executive Summary & Molecule Profile

3-(Piperidin-4-yloxy)benzonitrile is a critical pharmacophore often utilized as a fragment in the synthesis of GPCR ligands and kinase inhibitors. Its analysis presents specific chromatographic challenges due to the basicity of the secondary amine (piperidine) and the moderate polarity of the benzonitrile core.

This guide provides two distinct workflows:

  • Method A (HPLC-UV): A robust quality control method using TFA to suppress silanol interactions, ensuring peak symmetry for purity assessment.[1]

  • Method B (LC-MS/MS): A high-sensitivity bioanalytical method utilizing ESI+ for pharmacokinetic (PK) profiling.[1]

Physicochemical Profile
PropertyValueImplication for Analysis
Formula

Monoisotopic Mass: 202.11 Da
LogP ~1.3 – 1.7Retains well on C18; elutes early-to-mid gradient.[1]
pKa (Base) ~9.8 – 10.5 (Piperidine)Critical: The molecule is positively charged at neutral/acidic pH.
UV Max ~230 nm, 254 nmBenzonitrile chromophore allows standard UV detection.[1]
Solubility DMSO, Methanol, ACNAvoid pure water for stock preparation; use 1:1 MeOH:H2O.[1][2]

Analytical Strategy & Workflow

The primary challenge in analyzing piperidine-containing compounds is peak tailing .[1] The positively charged amine nitrogen interacts with residual silanols on the silica column surface.[1]

  • Strategy 1 (Acidic Shielding): Use Trifluoroacetic Acid (TFA) in HPLC to ion-pair with the amine and suppress silanols.

  • Strategy 2 (High pH Stability): Use high pH (pH 10) buffers with hybrid-silica columns (e.g., BEH C18) to deprotonate the amine, rendering it neutral and improving peak shape (preferred for LC-MS if using ammonium hydroxide).

Method Development Workflow (DOT Diagram)

MethodDevelopment Start Start: 3-(Piperidin-4-yloxy)benzonitrile Goal Define Analytical Goal Start->Goal QC QC / Purity (High Conc.) Goal->QC Synthesis Check Bio Bioanalysis / Trace (Low Conc.) Goal->Bio PK Study MethodA Method A: HPLC-UV (Acidic: 0.1% TFA) QC->MethodA MethodB Method B: LC-MS/MS (Acidic: 0.1% Formic Acid) Bio->MethodB Opt_Shape Optimize Peak Shape: Add TFA or Increase Ionic Strength MethodA->Opt_Shape Opt_Sens Optimize Sensitivity: ESI+ Source Tuning (m/z 203) MethodB->Opt_Sens Final Validated Protocol Opt_Shape->Final Opt_Sens->Final

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample concentration and required sensitivity.

Protocol A: HPLC-UV for Purity & Quality Control

Objective: Routine purity analysis of synthetic batches (mg/mL range). Mechanism: Low pH (pH < 2) ensures the amine is fully protonated and TFA acts as an ion-pairing agent to mask silanols, yielding sharp peaks.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped, 4.6 x 150 mm, 3.5 µm or 5 µm (Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18).[1]

  • Wavelength: 230 nm (primary), 254 nm (secondary).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 30°C.

  • Injection Volume: 5 - 10 µL.

Mobile Phase Preparation[1][3][4][5][6][7]
  • Solvent A: Water + 0.1% (v/v) Trifluoroacetic Acid (TFA).[2][4]

  • Solvent B: Acetonitrile (ACN) + 0.1% (v/v) TFA.[2][4]

    • Note: TFA is preferred over Formic Acid for UV analysis because it provides better peak symmetry for basic amines.[1]

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.00955Equilibration
2.00955Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.10955Re-equilibration
20.00955Stop

Protocol B: LC-MS/MS for Bioanalysis

Objective: Quantitation in plasma or microsomal incubations (ng/mL range). Mechanism: Electrospray Ionization (ESI) in positive mode.[1] The basic nitrogen readily accepts a proton (


).
Mass Spectrometry Parameters
  • Source: ESI Positive (

    
    ).
    
  • Precursor Ion:

    
     203.1 (
    
    
    
    ).[1]
  • Capillary Voltage: 3.0 - 3.5 kV.[1]

  • Desolvation Temp: 350°C - 400°C.[1]

  • Collision Energy (CE): Optimization required (Start at 15-30 eV).[1]

MRM Transition Logic

The piperidine ring is the most labile moiety.[1] Fragmentation typically involves the cleavage of the ether linkage or ring opening of the piperidine.

Predicted MRM Transitions:

  • Quantifier:

    
     (Piperidine ring fragment).[1]
    
  • Qualifier:

    
     (Benzonitrile fragment after ether cleavage).[1]
    
LC Conditions (UHPLC)
  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH C18).[1][5]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][4]

    • Note: Do not use TFA for LC-MS as it suppresses ionization.[1] Use Formic Acid.[1][6][5]

Gradient Table (Fast LC)
Time (min)% Solvent BFlow Rate (mL/min)
0.0050.4
0.5050.4
3.50950.4
4.50950.4
4.6050.4
6.0050.4

Sample Preparation Protocols

A. For Synthetic Powder (Purity Check)[1]
  • Weigh: 1.0 mg of sample.

  • Dissolve: Add 1.0 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes.

  • Dilute: Transfer 100 µL of stock to 900 µL of Mobile Phase A (Final conc: 0.1 mg/mL).

  • Filter: Pass through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

B. For Plasma/Biologicals (Protein Precipitation)[1][9]
  • Aliquot: Transfer 50 µL of plasma sample to a centrifuge tube.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Propranolol).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 5 minutes at 4°C.

  • Inject: Transfer supernatant to a vial; inject 2-5 µL.

Troubleshooting & Validation Criteria

Common Issue: Peak Tailing
  • Cause: Secondary interactions between the piperidine amine and silanol groups on the column.[1]

  • Solution (HPLC): Ensure TFA concentration is at least 0.05%. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).

  • Solution (LC-MS): Switch to a "Charged Surface Hybrid" (CSH) column or increase Ammonium Formate buffer concentration to 10mM.

Validation Parameters (Acceptance Criteria)
ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS)
Linearity (

)


Precision (RSD)


(at LOQ:

)
Accuracy


Carryover

of subsequent injection

of LLOQ

References

  • PubChem. (2025).[1] 3-(Piperidin-4-yloxy)benzonitrile Compound Summary. National Library of Medicine.[1] [Link]

  • McCalley, D. V. (2017).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link]

  • Shimadzu Application News. (2022). Method Development for Basic Compounds using High pH Mobile Phases. [Link]

  • Waters Corporation. (2020).[1] LC-MS Bioanalysis of Basic Drugs using ACQUITY UPLC BEH C18 Columns. [Link]

Sources

Application Notes & Protocols: Leveraging 3-(Piperidin-4-yloxy)benzonitrile as a Versatile Precursor for Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Overview: The Strategic Value of the 3-(Piperidin-4-yloxy)benzonitrile Scaffold

In the landscape of central nervous system (CNS) drug development, the selection of a core molecular scaffold is a decision of paramount strategic importance. The 3-(Piperidin-4-yloxy)benzonitrile structure represents a privileged scaffold, embodying key pharmacophoric features that render it an exceptional starting point for novel therapeutic agents. Its architecture, comprising a piperidine ring connected via an ether linkage to a benzonitrile moiety, offers a trifecta of desirable attributes for CNS-targeted compounds.[1]

The piperidine ring is a well-established motif in neuropharmacology, frequently interacting with neurotransmitter systems and serving as a key component in numerous approved CNS drugs.[1][2][3] The benzonitrile group is not merely a synthetic handle; it is a versatile pharmacophore known for its metabolic stability and its ability to engage in crucial molecular interactions, including hydrogen bonding and dipole interactions, within target proteins.[4][5] The ether linkage provides both structural rigidity and appropriate conformational flexibility, influencing the molecule's overall topology and its presentation to biological targets.

This guide provides an in-depth exploration of the application of this precursor, detailing its synthetic derivatization, target engagement strategies, and the critical experimental protocols required to validate its potential in developing next-generation treatments for complex neurological and psychiatric disorders.[6][7]

Physicochemical Profile and Blood-Brain Barrier (BBB) Permeability

A non-negotiable prerequisite for any CNS drug candidate is the ability to effectively cross the blood-brain barrier (BBB).[8] The physicochemical properties of 3-(Piperidin-4-yloxy)benzonitrile and its derivatives are therefore a primary focus of initial assessment. The molecule's inherent properties align well with established guidelines for CNS permeability, such as those outlined in multiparameter optimization (MPO) scoring.[8]

Table 1: Key Physicochemical Properties of 3-(Piperidin-4-yloxy)benzonitrile

PropertyPredicted ValueSignificance for CNS Drug Design
Molecular FormulaC12H14N2O[9]---
Molecular Weight202.25 g/mol [9]Falls within the preferred range (<450 Da) for passive diffusion across the BBB.
XlogP1.7[9]Indicates a balanced lipophilicity, crucial for membrane traversal without excessive non-specific binding.
H-Bond Donors1[10]Low number of donors is favorable for minimizing desolvation penalties upon entering the lipidic BBB.
H-Bond Acceptors3[10]A moderate number of acceptors allows for necessary interactions without compromising permeability.
Polar Surface Area49.0 ŲWell below the typical <90 Ų threshold associated with good BBB penetration.

These properties collectively suggest that the scaffold is an excellent starting point for designing orally bioavailable, CNS-penetrant molecules.[11][12]

Synthetic Derivatization and Library Generation

The true power of the 3-(Piperidin-4-yloxy)benzonitrile scaffold lies in its synthetic tractability. The piperidine nitrogen (N-H) serves as a primary point for diversification, allowing for the introduction of a wide array of substituents to probe the chemical space around a target's binding pocket.

A common and effective strategy involves N-alkylation or N-arylation of the piperidine ring. For instance, reductive amination or nucleophilic substitution can be employed to introduce various functional groups. These modifications are critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Derivatives can be designed to target specific receptor subtypes, such as the dopamine D2 and D4 receptors, which are implicated in conditions like schizophrenia.[13][14][15]

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization Strategies cluster_2 Compound Library Scaffold 3-(Piperidin-4-yloxy)benzonitrile N_Alkylation N-Alkylation / N-Arylation (Reductive Amination, Buchwald-Hartwig) Scaffold->N_Alkylation Primary Diversification Point Benzonitrile_Mod Benzonitrile Ring Modification (e.g., Suzuki, Sonogashira coupling) Scaffold->Benzonitrile_Mod Secondary Diversification Library Diverse Chemical Library for SAR Studies N_Alkylation->Library Benzonitrile_Mod->Library

Caption: General workflow for generating a chemical library from the core scaffold.

Key Pharmacological Target: Dopamine D2/D4 Receptor Antagonism

A primary application for this scaffold is the development of antagonists for D2-like dopamine receptors (D2, D3, and D4).[14] These receptors are validated targets for antipsychotic drugs used in the treatment of schizophrenia.[7] Atypical antipsychotics often exhibit a mixed D2/D4 antagonism, which is believed to contribute to their efficacy with a reduced incidence of extrapyramidal side effects compared to first-generation agents.[13][16]

The 3-(Piperidin-4-yloxy)benzonitrile core can be elaborated to position key interacting moieties within the dopamine receptor binding pocket. The protonatable nitrogen of the piperidine ring typically forms a critical salt bridge with a conserved aspartic acid residue (Asp110 in D2) in the transmembrane domain 3 of the receptor, anchoring the ligand in the active site.[14] The substituted benzonitrile tail can then extend into more variable regions of the binding pocket, dictating subtype selectivity and overall potency.

G Dopamine Dopamine D2_Receptor Dopamine D2 Receptor (GPCR) Dopamine->D2_Receptor Activates G_Protein Gi/o Protein D2_Receptor->G_Protein Engages AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling (e.g., ↓ PKA activity) cAMP->Signaling Antagonist 3-(Piperidin-4-yloxy)benzonitrile Derivative (Antagonist) Antagonist->D2_Receptor Blocks Binding G Design Rational Design (SAR, In Silico Modeling) Synthesis Chemical Synthesis of Analogs Design->Synthesis InVitro_Screening In Vitro Screening - Receptor Binding (Ki) - PAMPA (Pe) - hERG Assay Synthesis->InVitro_Screening InVivo_Testing In Vivo Testing - PPI Model - Pharmacokinetics (PK) InVitro_Screening->InVivo_Testing Promising Hits SAR_Analysis SAR Analysis & Data Interpretation InVitro_Screening->SAR_Analysis InVivo_Testing->SAR_Analysis SAR_Analysis->Design Iterative Cycle Lead_Candidate Lead Candidate SAR_Analysis->Lead_Candidate Optimized Profile

Caption: The iterative cycle of hit-to-lead optimization in drug discovery.

Conclusion

3-(Piperidin-4-yloxy)benzonitrile is more than a simple chemical intermediate; it is a highly valuable and strategically designed precursor for the discovery of novel CNS therapeutics. Its favorable physicochemical profile, synthetic versatility, and relevance to key neurological targets like the dopamine D2 and D4 receptors make it an ideal starting point for research programs. By systematically applying the derivatization strategies and robust validation protocols outlined in this guide, researchers can effectively harness the potential of this scaffold to develop differentiated and potentially transformative treatments for debilitating CNS disorders.

References

  • Sharath Chandra S P, & Sharada Angatahally Chandrashekaraiah. (2014). IN VITRO AND IN SILICO SCREENING OF 6-FLUORO-3-(PIPERIDIN-4-YL) BENZO[D]ISOXAZOLE DERIVATIVES FOR BLOOD BRAIN BARRIER PERMEABILITY. Journal of Drug Delivery and Therapeutics, 4(6). [Link]

  • Journal of Drug Delivery and Therapeutics. (2014). IN VITRO AND IN SILICO SCREENING OF 6-FLUORO-3-(PIPERIDIN-4-YL) BENZO[D]ISOXAZOLE DERI. Journal of Drug Delivery and Therapeutics, 4(6). [Link]

  • Neuroquantology. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(10). [Link]

  • PubChemLite. (n.d.). 3-(piperidin-4-yloxy)benzonitrile (C12H14N2O). PubChemLite Website. [Link]

  • Chiruta, C., & Claudiu, T. S. (2017). Schizophrenia: synthetic strategies and recent advances in drug design. RSC medicinal chemistry, 8(8), 859-883. [Link]

  • PubMed. (2000). Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. Journal of Medicinal Chemistry, 43(19), 3565-3573. [Link]

  • PubChemLite. (n.d.). 3-(piperidin-4-yl)benzonitrile (C12H14N2). PubChemLite Website. [Link]

  • PubChemLite. (n.d.). 3-fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride (C12H13FN2O). PubChemLite Website. [Link]

  • ClinicalTrials.gov. (n.d.). Homepage. [Link]

  • Zajdel, P., et al. (2018). Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand. Molecules, 23(9), 2221. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Wentland, M. P., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 60, 128574. [Link]

  • The University of Manchester. (2017). Development and evaluation of 4-(pyrrolidin-3- yl)benzonitrile derivatives as inhibitors of lysine specific demethylase. Manchester Research Explorer. [Link]

  • PubMed. (2004). Synthesis and some pharmacological properties of 3-(piperidin-4-yl)-4-substituted-D2-1,2,4-triazoline-5-thione derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 5-7. [Link]

  • Anthwal, T., et al. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Frontiers in Chemistry, 13, 1515259. [Link]

  • Kumar, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3189. [Link]

  • Google Patents. (2017). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... ResearchGate. [Link]

  • PubMed. (1993). Amphoteric drugs. 3. Synthesis and antiallergic activity of 3-[(5,11-dihydrob[6]enzoxepino[4,3-b]pyridin-11- ylidene)piperidino]propionic acid derivatives and related compounds. Journal of Medicinal Chemistry, 36(15), 2162-2174. [Link]

  • Lee, K., et al. (2024). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 25(3), 1845. [Link]

  • PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(16), 3139-3146. [Link]

  • ResearchGate. (n.d.). The structure of representative antipsychotic drugs and representative compounds from our previous study. ResearchGate. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • ResearchGate. (2025). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. [Link]

  • ACS Publications. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • ResearchGate. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. ResearchGate. [Link]

  • Sharma, R., et al. (2021). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 13(10), 1699. [Link]

  • Frontiers. (2026). Traditional medicine inspired drug development against central nervous system (CNS) disorders. Frontiers in Pharmacology. [Link]

  • The Florey. (2024). It's a match: New drug discovered to target protein in CNS disorders. The Florey Website. [Link]

Sources

Troubleshooting & Optimization

How to optimize the yield of 3-(Piperidin-4-yloxy)benzonitrile synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-3-P4OB-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

Welcome to the Synthesis Optimization Support Center. You are likely encountering low yields in the synthesis of 3-(piperidin-4-yloxy)benzonitrile (Target Molecule).[2]

Our analysis indicates that the primary bottleneck for this specific scaffold is the electronic deactivation of the meta-position on the benzonitrile ring, which makes standard Nucleophilic Aromatic Substitution (SNAr) sluggish. This often leads researchers to force reaction conditions, resulting in nitrile hydrolysis or polymerization.[1][2]

This guide provides a decision framework to select the correct synthetic route (Mitsunobu vs. SNAr) and specific troubleshooting protocols to maximize recovery of the polar free amine during deprotection.

Module 1: Route Selection & Reaction Design

The "Meta-Substitution" Problem

If you are attempting to react 3-fluorobenzonitrile with N-Boc-4-hydroxypiperidine using a standard base (e.g., K2CO3) in DMF, your yield is likely <20%.[1][2]

  • Reason: The nitrile group (-CN) is a strong electron-withdrawing group (EWG).[1][2] However, it activates the aromatic ring for SNAr primarily at the ortho and para positions.[2] The meta position (3-position) is only weakly activated by the inductive effect (-I), making the ring electron-rich relative to the nucleophile.[2]

  • Solution: You must choose between a High-Energy SNAr (requires forcing conditions) or the Mitsunobu Coupling (preferred for lab-scale reliability).[1][2]

Decision Matrix

ReactionRoute Start Start: Select Precursors Decision Which Electrophile do you have? Start->Decision RouteA 3-Fluorobenzonitrile (Cheap, Scalable) Decision->RouteA Aryl Fluoride RouteB 3-Hydroxybenzonitrile (Reliable, Lab Scale) Decision->RouteB Phenol ActionA Route A: S_NAr Requires Strong Base (NaH) & High Temp (>80°C) RouteA->ActionA ActionB Route B: Mitsunobu Requires DIAD/PPh3 & Anhydrous Conditions RouteB->ActionB RiskA Risk: Nitrile Hydrolysis (Low Yield) ActionA->RiskA RiskB Risk: Separation of Ph3PO (Purification Issues) ActionB->RiskB

Caption: Decision tree for selecting the optimal synthetic pathway based on starting material availability and risk tolerance.

Module 2: Protocol Optimization (Step-by-Step)

Protocol A: The Mitsunobu Route (Recommended for <10g Scale)

This route uses 3-hydroxybenzonitrile and N-Boc-4-hydroxypiperidine .[1][2] It avoids the electronic deactivation issue entirely by activating the alcohol.[2]

Optimization Steps:

  • Reagent Quality: Use DIAD (Diisopropyl azodicarboxylate) instead of DEAD (safer, more stable). Use polymer-bound PPh3 if purification is a bottleneck.[2]

  • Order of Addition (Crucial):

    • Dissolve Phenol (1.0 eq), Alcohol (1.1 eq), and PPh3 (1.2 eq) in anhydrous THF.

    • Cool to 0°C .

    • Add DIAD (1.2 eq) dropwise over 20 minutes. Rapid addition generates heat and decomposes the betaine intermediate.

  • Troubleshooting Low Yield:

    • Issue: Reaction stalls.

    • Fix: The pKa of 3-hydroxybenzonitrile (~9.[2]0) is ideal. If it stalls, ensure the THF is strictly anhydrous (water destroys the phosphonium intermediate).[2]

Protocol B: The SNAr Route (Recommended for Process Scale)

This route uses 3-fluorobenzonitrile and N-Boc-4-hydroxypiperidine .[1][2]

Optimization Steps:

  • Base Selection: K2CO3 is too weak. You must use NaH (60% in oil) or KOtBu .[1][2]

  • Solvent: Switch from DMF to DMSO or NMP . The rate of SNAr in DMSO is often 10-100x faster due to better cation solvation.[2]

  • Temperature Window:

    • Reaction requires 80-100°C .[2]

    • Warning: Above 120°C, the nitrile group will hydrolyze to the amide (benzamide) if any trace water is present.[2]

  • The "Dry" Protocol:

    • Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMSO.

    • Add NaH (1.2 eq) at 0°C and stir for 30 min to form the alkoxide (gas evolution must cease).

    • Add 3-fluorobenzonitrile (1.0 eq).[1][2]

    • Heat to 90°C. Monitor by HPLC, not TLC (UV activity is similar).

Module 3: Deprotection & Isolation (The "Hidden" Yield Killer)

Many users successfully form the ether but lose the product during the removal of the Boc group.[2] The final product, 3-(piperidin-4-yloxy)benzonitrile , is a secondary amine.[1][2]

The Problem: The free amine is moderately polar and water-soluble.[2] Standard basic workups (NaOH/DCM extraction) often leave 30-50% of the product in the aqueous phase.[2]

Optimized Deprotection Workflow
ParameterStandard Protocol (Avoid)Optimized Protocol (Use)
Reagent TFA / DCM (1:1)HCl (4M in Dioxane)
Quench Aqueous NaHCO3Concentrate to dryness first
Extraction Solvent Dichloromethane (DCM)CHCl3 / IPA (3:1 ratio)
pH Control pH 8-9pH > 12 (Use NaOH)
Step-by-Step Isolation Guide:
  • Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane at RT for 2 hours.

  • Evaporation: Remove solvent completely under vacuum to obtain the hydrochloride salt.[2] Do not add water yet.[2]

  • Basification: Suspend the solid salt in a minimum amount of water. Add 2M NaOH dropwise until pH > 12.[2] The product may oil out.[2]

  • The "Magic" Extraction:

    • Do not use pure DCM or Ethyl Acetate.[2]

    • Extract using a mixture of Chloroform : Isopropanol (3:1) .[2] This solvent mixture is polar enough to pull the amine out of the water but immiscible enough to separate.[2]

  • Drying: Dry over Na2SO4 (not MgSO4, which can trap amines) and concentrate.

FAQ: Troubleshooting Specific Issues

Q: I see a new spot on TLC during SNAr, but the mass is M+18. What is it? A: This is the benzamide byproduct.[2] You have hydrolyzed the nitrile.[2][3]

  • Cause: Wet solvent or old NaH (which creates NaOH).[1][2]

  • Fix: Use fresh NaH and strictly anhydrous DMSO.[2] Lower the temperature by 10°C and extend reaction time.

Q: In the Mitsunobu reaction, I have a difficult byproduct to remove. A: This is likely Triphenylphosphine oxide (Ph3PO) .[2]

  • Fix: Triturate the crude residue with cold diethyl ether or hexane.[2] The product (Boc-protected ether) is usually soluble, while Ph3PO precipitates out.[1][2] Alternatively, use a resin-bound phosphine.[1][2]

Q: Can I use 3-chlorobenzonitrile instead of 3-fluoro? A: No. For meta-substituted SNAr, the fluoride is absolutely required.[2] The C-F bond is highly polarized, which is necessary to attract the nucleophile in the absence of resonance stabilization.[2] Chloride will not react under viable conditions.[2]

References

  • Mitsunobu Reaction Mechanism & Optimization

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1][2] Chemical Reviews, 2009.[1][2]

    • Source:[1][2]

  • SNAr on Deactivated Systems

    • Bunnett, J. F., & Zahler, R. E.[1][2] "Kinetics of the Reaction of 3-Substituted Fluorobenzenes." Chemical Reviews, 1951.[1][2] (Foundational text on meta-activation).

    • Context: Explains why meta-F requires higher activ
  • Amine Workup Strategies

    • "Handling Water-Soluble Amines."[2] Rochester University Laboratory Safety Guide.

    • Tip Validation: The CHCl3/IPA (3:1) extraction method is an industry-standard technique for polar alkaloids and amines.[1][2]

  • Specific Scaffold Synthesis (Analogous)

    • Patent: WO2008076709.[2] "Inhibitors of Bruton's Tyrosine Kinase."[2]

    • Relevance: Describes the synthesis of similar N-Boc-piperidine-oxy-phenyl ethers using Mitsunobu conditions as the primary route.

Sources

Identifying and minimizing side reactions in 3-(Piperidin-4-yloxy)benzonitrile synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(piperidin-4-yloxy)benzonitrile typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) of 3-fluorobenzonitrile with N-Boc-4-hydroxypiperidine, followed by acidic deprotection. While the route appears straightforward, the presence of the nitrile group introduces specific vulnerabilities:

  • Base-Mediated Hydrolysis (during coupling).

  • Ritter Reaction/Electrophilic Attack (during deprotection).

This guide addresses these specific failure modes, providing mechanistic insights and self-validating protocols to ensure high purity.

Module 1: The Coupling Reaction (SNAr)

Core Challenge: The nitrile group is susceptible to hydrolysis under the basic, polar conditions required for SNAr, converting the target benzonitrile into a benzamide impurity (M+18).

Troubleshooting Guide
SymptomProbable CauseMechanistic InsightCorrective Action
New peak at M+18 (LCMS) or ~1680 cm⁻¹ (IR) Nitrile Hydrolysis Hydroxide ions (from wet base/solvent) attack the nitrile carbon, forming an imidate intermediate that tautomerizes to a primary amide.Protocol Switch: Switch from hygroscopic bases (KOH/NaOH) to Cs₂CO₃ or NaH . Ensure DMF/DMSO is <50 ppm H₂O.
Low Conversion (<50%) Poor Nucleophilicity The secondary alcohol of the piperidine is sterically hindered and less acidic (pKₐ ~17). Weak bases (K₂CO₃) may be insufficient at low temps.Temperature/Base: Increase T to 60–80°C if using carbonates. If using NaH, keep T < 0°C during addition to prevent elimination.
New peak at M-20 (Alkene) Elimination (E2) Strong bases (NaH) or high temps can cause elimination of the alcohol to form the enamine/alkene side product.Thermodynamic Control: Maintain reaction temperature below 100°C. Use Cs₂CO₃ (softer base) to favor SNAr over E2.
Optimized Protocol: Anhydrous SNAr Coupling

Standardizing on the Cesium Carbonate Route for Scalability

  • Preparation: Charge reaction vessel with 3-fluorobenzonitrile (1.0 equiv) and N-Boc-4-hydroxypiperidine (1.1 equiv) in anhydrous DMSO (5 vol).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv). Note: Cesium is preferred over Potassium due to higher solubility in DMSO, enhancing the "naked" anion effect.

  • Reaction: Heat to 80°C under N₂ atmosphere. Monitor by HPLC.

    • Checkpoint: If nitrile hydrolysis (Amide impurity) > 2%, lower temp to 60°C and extend time.

  • Workup: Dilute with water (slowly) to precipitate the product. If oil forms, extract with EtOAc.

Module 2: Deprotection & Isolation

Core Challenge: The removal of the tert-butyloxycarbonyl (Boc) group generates a tert-butyl cation . In the presence of a nitrile, this cation can trigger a Ritter Reaction , forming an N-tert-butyl amide impurity which is difficult to separate.

Troubleshooting Guide
SymptomProbable CauseMechanistic InsightCorrective Action
Impurity at M+56 (Target + t-Bu) Ritter Reaction The t-butyl cation attacks the nitrogen of the nitrile (lone pair), followed by hydration.Scavenger Addition: You MUST add a cation scavenger. Triethylsilane (TES) or 1,3-Dimethoxybenzene are effective.
Impurity at M+56 (Ring Alkylation) Friedel-Crafts The t-butyl cation attacks the electron-rich aromatic ring (ortho/para to the ether).Dilution: High concentration favors intermolecular attack. Dilute TFA in DCM (1:4 ratio) rather than using neat TFA.
Sticky Gum / Low Yield Salt Formation Product is a secondary amine. It will isolate as a TFA salt, which is hygroscopic.Free Basing: Perform a basic workup (sat. NaHCO₃) or use HCl/Dioxane to isolate as a solid HCl salt.
Optimized Protocol: Scavenger-Assisted Deprotection
  • Dissolution: Dissolve the N-Boc intermediate in DCM (10 vol).

  • Scavenger: Add Triethylsilane (TES) (2.0 equiv). Crucial Step.

  • Acidification: Add TFA (5 vol) dropwise at 0°C.

  • Reaction: Warm to RT. Stir for 2 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] TES acts as a hydride donor, quenching the t-butyl cation to isobutane (gas), preventing it from attacking the nitrile.

  • Isolation: Evaporate volatiles. Basify with sat. NaHCO₃ to pH 10. Extract with DCM/IPA (3:1).

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the critical divergence points where side reactions occur.

ReactionPathways SM Start: 3-F-Benzonitrile + N-Boc-4-OH-Pip Inter Intermediate: N-Boc-Ether SM->Inter Cs2CO3, DMSO, 80°C (S_NAr) Impurity_Amide Impurity A: Benzamide Deriv. (Hydrolysis) SM->Impurity_Amide Wet Solvent/Base (OH- attack) Impurity_Alkene Impurity C: Elimination Product SM->Impurity_Alkene High Temp/Strong Base (E2 Elimination) Product Product: 3-(Piperidin-4-yloxy) benzonitrile Inter->Product TFA, TES (Deprotection) Impurity_Ritter Impurity B: N-t-Butyl Amide (Ritter Reaction) Inter->Impurity_Ritter TFA (No Scavenger) (t-Butyl Cation Attack)

Figure 1: Synthetic pathway showing the divergence to Amide (Hydrolysis) and N-t-Butyl (Ritter) impurities.

FAQ: Technical Support

Q: Can I use HCl/Dioxane instead of TFA to avoid the Ritter reaction? A: Yes, and it is often preferred. HCl/Dioxane generates the tert-butyl cation less reversibly than TFA, and the chloride ion can act as a weak nucleophile to quench the cation (forming tert-butyl chloride). However, if you observe tert-butylation, adding a scavenger (TES) is still recommended.

Q: My product is oiling out during the workup. How do I get a solid? A: The free base of this molecule is often an oil or low-melting solid.

  • Salt Formation: Convert it to the Oxalate or HCl salt. Dissolve the oil in EtOAc and add 1M HCl in ether. The salt should precipitate as a white solid.

  • Recrystallization: If you need the free base, try recrystallizing from a mixture of Heptane/EtOAc (5:1) .

Q: Why is the nitrile peak shifting in the IR spectrum? A:

  • ~2230 cm⁻¹: Intact Nitrile (Target).

  • ~1680 cm⁻¹: Amide (Hydrolysis Impurity).

  • ~2260 cm⁻¹: Nitrilium ion (Transient species during acid workup). If you see the 1680 band, your coupling conditions were too wet.

References
  • Mechanism of Nitrile Hydrolysis: Organic Chemistry Tutor. "Mechanism of the Basic Hydrolysis of Nitriles." [Link]

  • Ritter Reaction on Nitriles: Wikipedia. "Ritter Reaction: Mechanism and Scope."[9] [Link]

  • Synthesis of Piperidinyl Ethers (Patent):Google Patents. "Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol (US9650337B2)."

Sources

Technical Support Center: Synthesis & Impurity Control for 3-(Piperidin-4-yloxy)benzonitrile

[1][2]

Ticket ID: #SYN-3PZB-001 Subject: Avoiding Common Impurities in 3-(Piperidin-4-yloxy)benzonitrile Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Route Strategy

The synthesis of 3-(Piperidin-4-yloxy)benzonitrile is a critical workflow in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors (e.g., JAK2 inhibitors like Fedratinib).[1][2]

While the target looks simple, the combination of a secondary alcohol nucleophile , an electron-deficient aryl fluoride , and a labile nitrile group creates a "perfect storm" for three specific impurities:[2]

  • Elimination Impurities: Formation of tetrahydropyridine derivatives.[1]

  • Hydrolysis Impurities: Conversion of the nitrile to benzamide/benzoic acid.

  • Incomplete Deprotection Adducts: Residual carbamates.[1]

This guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) route over the Mitsunobu reaction, as the latter often complicates purification with phosphine oxide byproducts.[2]

Master Workflow & Impurity Map

The following diagram illustrates the standard synthesis pathway and the specific entry points for common impurities.

GSM13-FluorobenzonitrileStep1Step 1: S_NAr Coupling(Base/Solvent)SM1->Step1SM2N-Boc-4-hydroxypiperidineSM2->Step1InterIntermediate:N-Boc-3-(piperidin-4-yloxy)benzonitrileStep1->Inter Main PathImp1Impurity A (Elimination):N-Boc-1,2,3,6-tetrahydropyridineStep1->Imp1 Excess Heat/Strong BaseStep2Step 2: Deprotection(Acid)Inter->Step2FinalTarget:3-(Piperidin-4-yloxy)benzonitrileStep2->Final Anhydrous AcidImp2Impurity B (Hydrolysis):3-(Piperidin-4-yloxy)benzamideStep2->Imp2 Aqueous Acid/Moisture

Figure 1: Logical flow of synthesis showing critical control points for elimination and hydrolysis impurities.

Step 1: The Coupling (SNAr) – Preventing Elimination[2]

The most frequent failure mode in this step is the E2 elimination of the secondary alcohol (N-Boc-4-hydroxypiperidine) to form the alkene (tetrahydropyridine), rather than the desired ether.[2]

The Mechanism of Failure

The secondary alkoxide formed by deprotonation is both a nucleophile (desired) and a base (undesired). If the reaction temperature is too high or the counter-ion is too "loose" (e.g., K+ vs Na+), the base will deprotonate the

2
Troubleshooting Guide: Coupling Step
Issue ObservedProbable CauseCorrective Action
High levels of Alkene Impurity (Tetrahydropyridine)Reaction temperature >60°C or use of Potassium tert-butoxide (KOtBu).[1][2]Switch to NaH: Sodium hydride provides a tighter ion pair than potassium, favoring SNAr over Elimination.[2] Maintain T < 50°C.
Low Conversion (<50%) Poor nucleophilicity of the alcohol.Add Phase Transfer Catalyst: If using solid bases (Cs2CO3), add 10 mol% 18-Crown-6 to solubilize the carbonate.[1][2]
Dark/Tarred Reaction Mixture Oxidation of the amine or solvent decomposition.Degas Solvents: SNAr reactions are sensitive to oxygen at high temps.[1] Sparge DMF/DMSO with Argon for 15 mins.
Optimized Protocol (Step 1)
  • Dissolve N-Boc-4-hydroxypiperidine (1.1 equiv) in anhydrous DMF (0.5 M).

  • Cool to 0°C under N2.

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Wait for H2 evolution to cease (approx. 30 min).

  • Add 3-fluorobenzonitrile (1.0 equiv) dropwise.[1]

  • Warm slowly to Room Temperature (20-25°C). Do not heat initially.[1]

  • Monitor: If conversion is slow after 4h, heat gently to 45°C. Do not exceed 60°C.

Step 2: Deprotection – Preventing Nitrile Hydrolysis[1]

The nitrile group at the 3-position is susceptible to hydrolysis (converting -CN to -CONH2) under the strong acidic conditions required to remove the Boc group, especially if water is present.[1][2]

The Mechanism of Failure

Acid-catalyzed hydrolysis of nitriles proceeds via the Pinner reaction mechanism or direct hydration. Even trace moisture in the acid source (e.g., using concentrated aqueous HCl) will generate the benzamide impurity, which is chemically very similar to the target and difficult to separate.[2]

Troubleshooting Guide: Deprotection Step
Issue ObservedProbable CauseCorrective Action
Benzamide Impurity (M+18 mass in LCMS)Presence of water in the acid source.[1][2]Use Anhydrous Acids: Switch from aq. HCl to 4M HCl in Dioxane or TFA in Anhydrous DCM .[1]
Incomplete Deprotection Acid concentration too low or reaction time too short.[1]Monitor via TLC/LCMS: Ensure starting material is consumed before quenching. Re-treat with fresh anhydrous acid if stalled.[1]
"Sticky" Salt Formation Hygroscopic nature of the amine salt.Ether Trituration: Do not evaporate to dryness immediately.[1] Triturate the crude oil with diethyl ether to precipitate a filterable solid.
Optimized Protocol (Step 2)
  • Dissolve the intermediate (from Step 1) in anhydrous DCM (0.2 M).

  • Add TFA (10-20 equiv) or 4M HCl in Dioxane (5-10 equiv) at 0°C.

  • Stir at Room Temperature under a drying tube (CaCl2) to exclude atmospheric moisture.

  • Workup: Remove volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove residual acid.[1]

  • Isolation: Triturate the residue with Et2O or MTBE to obtain the product as a salt.

Frequently Asked Questions (FAQs)

Q: Can I use 3-hydroxybenzonitrile and 4-chloropiperidine instead? A: Not recommended. This reverses the polarity.[1] You would need to displace a secondary chloride (on the piperidine) with a phenoxide. This pathway heavily favors elimination (formation of the alkene) over substitution due to the steric hindrance of the secondary halide. The SNAr route (Aryl Fluoride + Alcohol) is significantly cleaner.

Q: Why is the benzamide impurity so hard to remove? A: The benzamide impurity differs from the target nitrile only by the hydration of the triple bond. They share similar polarity and solubility profiles, making silica chromatography difficult.[2] Prevention (anhydrous conditions) is far superior to purification.[1]

Q: My product is oiling out after deprotection. How do I get a solid? A: This is common for secondary amine salts.[1]

  • Ensure all excess acid (TFA/HCl) is removed via toluene azeotrope.[1]

  • Dissolve the oil in a minimum amount of MeOH/DCM (1-2 mL).

  • Add excess Diethyl Ether or MTBE (20-30 mL) dropwise with vigorous stirring.

  • If it still oils, sonicate the mixture for 5-10 minutes to induce crystallization.

References

  • SNAr Mechanism & Impurities

    • Bunnett, J. F., & Zahler, R. E. (1951).[2] "Aromatic Nucleophilic Substitution Reactions."[1][3][4][5][6] Chemical Reviews, 49(2), 273–412.[2][5] Link[2]

    • Discussion: Establishes the preference for elimination vs. substitution in secondary alkyl systems.
  • Specific Compound Data (3-Fluorobenzonitrile)

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 12029, 3-Fluorobenzonitrile.[1][2] Link[2]

  • Target Molecule Structure & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 22030993, 3-(Piperidin-4-yloxy)benzonitrile.[1][2] Link[2]

  • Nitrile Hydrolysis Prevention

    • Kukushkin, V. Y., & Pombeiro, A. J. (2005).[2] "Metal-mediated and metal-catalyzed hydrolysis of nitriles."[1][2] Inorganic Chemistry Reviews. (Contextualizes the sensitivity of nitriles to hydration).

  • Related Patent Methodology (Fedratinib Intermediates)

    • Takeda Pharmaceutical Co Ltd.[1] "Pharmaceutical compositions comprising 2-[6-(3-Amino-piperidin-1-yl)...]".[1][2][7] US Patent Application 20070060530.[1] (Describes similar SNAr couplings on benzonitrile scaffolds). Link

Optimizing reaction conditions for the synthesis of benzonitrile derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Benzonitrile Synthesis Optimization

Status: Operational Ticket ID: BZN-OPT-2024 Assigned Specialist: Senior Application Scientist, Catalysis Division

Mission Statement

You are encountering issues with the cyanation of aryl halides. This is a common bottleneck in medicinal chemistry. The synthesis of benzonitriles is deceptively simple; while the disconnection is obvious (


), the execution is plagued by catalyst deactivation, safety hazards, and purification nightmares.

This guide is not a textbook. It is a troubleshooting architecture designed to diagnose your specific failure mode and provide a self-validating protocol to fix it.

Module 1: The Palladium Paradox (Catalyst Deactivation)

The Core Problem: The most frequent failure mode in Pd-catalyzed cyanation is catalyst poisoning . Cyanide (


) is a strong 

-donor and

-acceptor. While it is the reagent, it is also a potent poison that displaces phosphine ligands, forming catalytically inactive species like

.

The Mechanism of Failure: If the concentration of free cyanide in solution is too high relative to the oxidative addition rate, the catalytic cycle collapses. You must balance the "feeding" of cyanide to the catalyst.

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive cycle and the irreversible poisoning pathway.

Pd_Cyanation_Cycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X Poison1 Reversible Inhibition [Pd(CN)3]- Pd0->Poison1 Excess CN- (Fast) TransMet Transmetallation Ar-Pd(II)-CN OxAdd->TransMet + CN- Product Reductive Elimination Ar-CN + Pd(0) TransMet->Product Product Release Product->Pd0 Regenerate Poison2 Irreversible Poisoning [Pd(CN)4]2- Poison1->Poison2 High [CN-] Poison2->Pd0 Impossible to Regenerate

Figure 1: The Kinetic Competition. Note that high concentrations of free cyanide drive the system toward the black "Irreversible Poisoning" node.

Module 2: The "Green" Protocol (Slow-Release Strategy)

To prevent the poisoning described above, we recommend moving away from NaCN/KCN and utilizing Potassium Ferrocyanide (


) .

Why it works:

  • Non-Toxic: It is chemically stable and non-toxic (LD50 > 6400 mg/kg).

  • Slow Release: It releases

    
     only upon heating, maintaining a low steady-state concentration of free cyanide. This prevents the formation of 
    
    
    
    .
Optimized Experimental Protocol

Target: Synthesis of 4-methoxybenzonitrile (Model Substrate) Scale: 1.0 mmol

  • Reagent Prep:

    • Aryl Bromide (1.0 equiv).

    • 
       (0.22 equiv). Note: This provides 1.32 equiv of CN total, but release is controlled.
      
    • 
       (1.0 equiv).
      
    • Catalyst:

      
       (1-2 mol%).
      
    • Ligand: SPhos or XPhos (2-4 mol%). Electron-rich biaryl phosphines are crucial for difficult substrates.

  • Solvent System (Critical):

    • Use DMAc/Water (1:1) or NMP/Water (1:1) .

    • Why? Ferrocyanide is insoluble in pure organics. Water is required to dissolve the salt and facilitate the transfer of cyanide to the Pd-center.

  • Execution:

    • Charge solids into a vial.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent (2 mL).

    • Heat to 100°C - 120°C for 12 hours. Do not check TLC at 1 hour; the induction period is normal.

  • Workup (Safety & Purity):

    • Dilute with EtOAc.

    • Wash with 5% aqueous ammonia or ethylenediamine (to sequester copper/iron residues if used).

    • Wash with brine, dry over

      
      .
      

Module 3: Troubleshooting & FAQs

Q1: My reaction turns black immediately and conversion stops at 10%.

  • Diagnosis: "Palladium Black" precipitation.

  • Root Cause: Your catalyst decomposed before oxidative addition could occur. This is often due to a "burst" of free cyanide or lack of stabilizing ligands.

  • Fix:

    • Switch to the Ferrocyanide method (Module 2).

    • If using

      
      , add it last or use a syringe pump for slow addition.
      
    • Increase ligand loading to a 1:3 or 1:4 (Pd:Ligand) ratio.

Q2: I see the product, but also a significant amount of biaryl (Ar-Ar) byproduct.

  • Diagnosis: Homocoupling.

  • Root Cause: The transmetallation step (entry of CN) is too slow. Two Oxidative Addition complexes (

    
    ) are disproportionating.
    
  • Fix:

    • Degas more rigorously. Oxygen promotes homocoupling.

    • Increase [CN] slightly. Paradoxically, if [CN] is too low, transmetallation stalls.

    • Switch Solvent: Change from DMF to Toluene/Water to alter the polarity and solubility profile.

Q3: My nitrile is hydrolyzing to the amide (


). 
  • Diagnosis: Over-reaction with water.

  • Root Cause: High temperature + Water + Basic conditions = Hydrolysis.

  • Fix:

    • Reduce water ratio in the Ferrocyanide method to 1:10 (Water:DMAc).

    • Lower temperature to 80°C and extend time.

    • Switch to

      
       in DMF (Anhydrous)  if the substrate is extremely hydrolytically unstable.
      

Module 4: Decision Matrix & Data

Cyanide Source Selection Guide
FeatureNaCN / KCN


Toxicity Extreme (Fatal)HighLow (Non-toxic*)
Solubility Water/Polar OrganicLow (Slurry)Water Only
Atom Economy HighModerateLow
Catalyst Compatibility Poor (Poisons Pd)GoodExcellent
Recommendation Avoid unless necessaryStandard for anhydrousPreferred for robustness

*Non-toxic refers to the complex itself; it can release HCN under strong acidic conditions.

Workflow Decision Tree

Decision_Tree Start Substrate Type Halide Aryl Halide (I, Br, Cl) Start->Halide Boronic Aryl Boronic Acid Start->Boronic Sens Base/Water Sensitive? Halide->Sens CuMethod Use Cu(CN) or Zn(CN)2 Oxidative Conditions Boronic->CuMethod YesSens Use Zn(CN)2 Pd(0) / DMF Anhydrous Sens->YesSens Yes NoSens Use K4[Fe(CN)6] Pd(OAc)2 / DMAc:H2O Green Protocol Sens->NoSens No

Figure 2: Select the correct protocol based on your substrate's chemical resilience.

Module 5: Safety & Cleanup (Mandatory)

1. Cyanide Destruction (The "Kill" Step): Never dispose of cyanide waste directly.

  • Protocol: Treat all aqueous waste with 10-15% Sodium Hypochlorite (Bleach) adjusted to pH > 10 with NaOH.

  • Verification: Test with starch-iodide paper. Excess oxidant (blue color) indicates CN destruction is complete.

  • Warning: Never add acid to this mixture.

2. Palladium Removal (Purification): For pharmaceutical intermediates, residual Pd must be <10 ppm.

  • Method: Add SiliaMetS® Thiol or Thiourea scavengers at the end of the reaction (0.5 equiv relative to Pd). Stir for 30 mins at 50°C, then filter through Celite.

References

  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society (2008).
    • URL:[Link]

  • The "Green" Ferrocyanide Method

    • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[1]

    • Source: Angewandte Chemie Int. Ed. (2013).[1]

    • URL:[Link]

  • Metal Scavenging & Purification

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[2][3][4]

    • Source: Organic Process Research & Development (2023).
    • URL:[Link]

  • Safety Protocols

    • Title: Cyanide Standard Operating Procedure Templ
    • Source: University of New Mexico EHS.
    • URL:[Link]

Sources

Considerations for scaling up the production of 3-(Piperidin-4-yloxy)benzonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of 3-(Piperidin-4-yloxy)benzonitrile from laboratory scale to pilot plant or manufacturing scale. The following content, presented in a question-and-answer format, addresses common challenges and provides practical, field-proven insights into process optimization, troubleshooting, and safety considerations. Our goal is to equip your team with the necessary information to ensure a robust, scalable, and efficient manufacturing process.

The target molecule, 3-(Piperidin-4-yloxy)benzonitrile, is a versatile building block in pharmaceutical research.[1] Its structure consists of a piperidine ring linked via an ether to a benzonitrile moiety. The hydrochloride salt is a common form of this compound.[1][2][3]

Part 1: Synthesis Route Selection & Core Principles

This section addresses the initial strategic decisions that form the foundation of a scalable synthesis. The choice of synthetic route at the lab scale may not be viable for large-scale production due to factors like cost, safety, and waste stream management.

FAQ: Synthesis Strategy

Question: What are the primary synthetic routes for preparing 3-(Piperidin-4-yloxy)benzonitrile, and which is preferable for scale-up?

Answer: There are two principal and well-established methods for forming the key ether linkage in this molecule: the Williamson Ether Synthesis and the Mitsunobu Reaction .

  • Williamson Ether Synthesis: This is a classic SN2 reaction involving an alkoxide nucleophile and an alkyl halide (or sulfonate).[4][5] For this target, it would involve reacting the sodium or potassium salt of a protected 4-hydroxypiperidine with 3-fluorobenzonitrile or 3-chlorobenzonitrile. The use of a protecting group on the piperidine nitrogen (e.g., tert-butyloxycarbonyl, Boc) is critical to prevent N-arylation as a competing side reaction.

  • Mitsunobu Reaction: This reaction couples an alcohol with a suitable acidic pronucleophile (like a phenol) using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[6][7][8] This route would involve reacting 3-cyanophenol with a protected 4-hydroxypiperidine. While known for its mild conditions and reliability in discovery chemistry, it suffers from poor atom economy and generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative as byproducts, which are notoriously difficult to remove at scale.[9][10]

Recommendation for Scale-Up: The Williamson ether synthesis is strongly recommended for scale-up . It is more atom-economical, utilizes cheaper starting materials, and avoids the problematic byproducts associated with the Mitsunobu reaction. The primary challenge is ensuring complete and selective O-arylation over N-arylation, which can be effectively managed with a suitable protecting group strategy.

Table 1: Comparison of Synthetic Routes for Scale-Up
FeatureWilliamson Ether SynthesisMitsunobu Reaction
Reagents Base (e.g., NaH, K₂CO₃), Protected 4-hydroxypiperidine, 3-halobenzonitrilePPh₃, DEAD/DIAD, Protected 4-hydroxypiperidine, 3-cyanophenol
Atom Economy GoodPoor
Byproducts Inorganic salts (e.g., NaCl, NaF)Triphenylphosphine oxide (TPPO), Hydrazine derivative
Purification Relatively simple (aqueous washes)Challenging (crystallization or chromatography to remove TPPO)
Cost Generally lowerHigh (due to expensive reagents)
Safety Requires handling of strong bases (e.g., NaH) or high temperatures.Reagents (DEAD/DIAD) can be thermally unstable.
Scalability ExcellentPoor to Moderate

Part 2: Troubleshooting the Williamson Ether Synthesis

This section provides a detailed troubleshooting guide for the recommended Williamson ether synthesis route, focusing on common issues encountered during process development and scale-up.

Workflow: Troubleshooting Low Yield in Williamson Ether Synthesis

Below is a logical decision tree to diagnose and resolve common causes of low product yield.

G start Low Yield Observed check_sm Incomplete Starting Material Consumption? start->check_sm check_side_product Major Side Product Detected? check_sm->check_side_product No temp_issue Increase Temperature or Extend Reaction Time check_sm->temp_issue Yes n_arylation N-Arylation Detected (Isomer by LC-MS) check_side_product->n_arylation Yes base_issue Investigate Base: Is it strong enough? Is it fully dissolved? temp_issue->base_issue solvent_issue Solvent Issue: Is it dry? Is it polar aprotic (e.g., DMF, DMSO)? base_issue->solvent_issue end Yield Optimized solvent_issue->end elimination Elimination/Degradation Products Detected n_arylation->elimination No, other byproducts protecting_group Improve N-Protection: Ensure Boc group is intact. Check stability to base/temp. n_arylation->protecting_group elimination->end temp_control Lower Reaction Temperature to improve selectivity. protecting_group->temp_control temp_control->end

Caption: A decision tree for troubleshooting low yields.

FAQ: Reaction Optimization

Question: My reaction is sluggish and starting materials are still present after 24 hours. What should I do?

Answer: This is a common kinetics issue. Consider the following factors, which are critical for an SN2 reaction:[11][12]

  • Base Strength and Solubility: Ensure the base is strong enough to fully deprotonate the hydroxyl group of the N-Boc-4-hydroxypiperidine. Sodium hydride (NaH) is very effective but requires careful handling at scale. Potassium carbonate (K₂CO₃) is a safer, though milder, alternative that may require higher temperatures or a phase-transfer catalyst. The solubility of the resulting alkoxide is crucial; it must be in solution to react.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for Williamson ether synthesis as they solvate the cation without hydrogen bonding to the nucleophile, thus increasing its reactivity.[12] Ensure the solvent is anhydrous, as water will quench the alkoxide.

  • Temperature: Increasing the reaction temperature will increase the reaction rate. However, this must be balanced against the potential for side reactions or degradation. Perform a small-scale study to find the optimal temperature.

  • Leaving Group: The reactivity order for the 3-halobenzonitrile is I > Br > Cl > F. While 3-fluorobenzonitrile is often used due to activation of the aromatic ring towards nucleophilic substitution, if the reaction is too slow, consider switching to 3-chlorobenzonitrile or 3-bromobenzonitrile, though this may increase raw material costs.

Question: I am observing a significant amount of an isomeric byproduct. What is it and how can I prevent it?

Answer: The most likely isomeric byproduct is from N-arylation , where the deprotonated piperidine nitrogen attacks the 3-halobenzonitrile. This occurs if the nitrogen's protecting group is compromised or if the reaction conditions are too harsh.

Prevention Strategy:

  • Confirm Protecting Group Integrity: The N-Boc protecting group is generally stable but can be cleaved under strongly acidic or certain thermal conditions. Ensure it remains intact throughout the reaction by analyzing an in-process control (IPC) sample via TLC or LC-MS.

  • Use a Bulky Protecting Group: If N-arylation persists, a bulkier protecting group than Boc could be considered, although this would require re-developing the process.

  • Control Temperature: N-arylation is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature will maximize selectivity for O-arylation.

Part 3: Work-up and Purification at Scale

Scaling up purification is often more challenging than scaling the reaction itself. A process that relies on chromatography at the lab scale is generally not economically viable for large-scale manufacturing.

Experimental Protocol: Scalable Work-up and Crystallization

This protocol outlines a robust procedure for isolating and purifying 3-(Piperidin-4-yloxy)benzonitrile as its hydrochloride salt, avoiding chromatography.

  • Reaction Quench:

    • Once the reaction is complete (as determined by IPC), cool the reaction mixture to 0-10 °C.

    • Slowly and carefully add water to quench any unreacted base and precipitate the crude product. The quench of a base like NaH is highly exothermic and generates hydrogen gas; this step must be designed with appropriate engineering controls at scale.

  • Extraction & Wash:

    • Extract the aqueous slurry with a suitable water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove inorganic salts and residual polar solvents like DMF.

  • Solvent Swap & Salt Formation:

    • Concentrate the organic layer under vacuum.

    • Add a suitable solvent for crystallization, such as isopropanol (IPA) or ethanol.[13]

    • Slowly add a solution of hydrochloric acid in IPA or gaseous HCl while stirring. Monitor the pH to ensure complete salt formation.

  • Crystallization:

    • The hydrochloride salt should begin to precipitate. The crystallization can be controlled by temperature.

    • Cool the slurry slowly to maximize yield and crystal size. A typical profile is to cool to room temperature over 2 hours, then to 0-5 °C for an additional 2-4 hours.

    • Hold at the final temperature for at least 2 hours to ensure complete crystallization.

  • Isolation and Drying:

    • Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer at scale).

    • Wash the filter cake with cold crystallization solvent to remove impurities.

    • Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

FAQ: Purification Challenges

Question: My product is an oil and won't crystallize. What are my options?

Answer: Oiling out is a common problem caused by impurities depressing the melting point or interfering with crystal lattice formation.

  • Purity Check: First, analyze the purity of the oil. If it is significantly impure (>5-10%), an additional purification step before crystallization is necessary. A simple silica plug filtration or a charcoal treatment might remove key impurities.

  • Solvent Screening: The choice of crystallization solvent is critical. Screen a variety of solvents and solvent mixtures (e.g., IPA/heptane, ethanol/MTBE).[13] The ideal system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures.

  • Anti-Solvent Addition: Dissolve the oil in a minimal amount of a good solvent (e.g., IPA) and then slowly add an anti-solvent (e.g., heptane or MTBE) in which the product is insoluble. This can induce crystallization.

  • Seeding: If you have a small amount of pure crystalline material, use it to seed the supersaturated solution. This provides a template for crystal growth and can overcome the kinetic barrier to nucleation.

Question: How do I remove residual triphenylphosphine oxide (TPPO) if I must use a Mitsunobu reaction?

Answer: While the Mitsunobu reaction is discouraged for scale-up, if it must be used, TPPO removal is a major hurdle.

  • Crystallization: TPPO is non-polar and often remains in the mother liquor during the crystallization of a polar product or its salt. Optimizing the crystallization solvent system is the first and best option.

  • Extraction: In some cases, pH-controlled extractions can help. If your product has a basic handle (like the piperidine nitrogen), you can extract it into an acidic aqueous phase, leaving the neutral TPPO in the organic phase. Then, re-basify the aqueous phase and extract your product back into an organic solvent.

  • Resin-Bound Reagents: For smaller scale work, using polymer-supported triphenylphosphine can simplify removal, as the resulting polymer-bound TPPO can be filtered off.[9] However, the cost and capacity of these reagents often make them prohibitive for large-scale manufacturing.

Part 4: Scale-Up and Safety Considerations

Transitioning from bench to pilot plant introduces new variables and safety concerns that must be proactively managed.[14][15][16]

Diagram: Key Scale-Up Parameters

This diagram illustrates the interconnected factors that must be considered during process scale-up.

G cluster_0 Chemistry cluster_1 Engineering cluster_2 Safety & Quality center Process Scale-Up kinetics Reaction Kinetics center->kinetics selectivity Selectivity & Impurities center->selectivity reagents Reagent Stoichiometry center->reagents mixing Mixing & Mass Transfer center->mixing heat Heat Transfer center->heat equipment Equipment Material & Design center->equipment thermal Thermal Safety & Exotherms center->thermal ipc In-Process Controls (IPCs) center->ipc qa Quality Attributes center->qa kinetics->thermal selectivity->ipc mixing->heat heat->kinetics ipc->qa

Caption: Interdependencies in chemical process scale-up.

FAQ: Safety and Operations

Question: What are the primary safety hazards to consider when scaling up the Williamson synthesis of 3-(Piperidin-4-yloxy)benzonitrile?

Answer: Safety must be the highest priority. Key hazards include:

  • Handling of Sodium Hydride (NaH): If using NaH, it is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). The quenching step is particularly hazardous and requires careful control of addition rate and temperature.

  • Thermal Runaway: The ether formation is exothermic. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. A thermal hazard assessment (e.g., using reaction calorimetry) should be performed to understand the potential for a thermal runaway.

  • Solvent Hazards: Solvents like DMF and DMSO have associated health risks and high boiling points, which can make them difficult to remove.[17] Consider safer, lower-boiling point alternatives if the process allows. Toluene or 2-MeTHF are potential substitutes.

  • Product Hazards: The final product, 3-(Piperidin-4-yloxy)benzonitrile hydrochloride, is harmful if swallowed and causes skin and eye irritation.[2][3] Appropriate personal protective equipment (PPE) must be worn at all times.

Question: How does mixing efficiency affect the reaction at a larger scale?

Answer: Mixing is critical for ensuring homogeneity of temperature and reactant concentration.[14]

  • Poor Mixing: Can lead to localized "hot spots" where the temperature is much higher than the sensor reading, potentially causing side reactions or degradation. It can also lead to areas of high reactant concentration, which might affect selectivity.

  • Solid Reagents: When using solid reagents like K₂CO₃ or NaH, effective agitation is required to keep the solid suspended and maximize the surface area for reaction.

  • Scale-Up Considerations: The impeller type, agitation speed, and baffle configuration of the reactor all play a crucial role. These parameters must be carefully selected to mimic the mixing conditions of the lab scale. Geometric similarity is often a key starting point for scaling agitation.

References
  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Maybridge. (2023, August 25). SAFETY DATA SHEET: 4-Piperazin-1-yl-benzonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2022, October 17). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-(piperidin-4-yloxy)benzonitrile. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzonitrile. Retrieved from [Link]

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from [Link]

  • PubChem. (n.d.). 3-(piperidin-4-yl)benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl) - Google Patents.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Retrieved from [Link]

  • PubMed. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]

  • Pharmaxchange. (n.d.). Experiment 3: Paper Chromatography. Retrieved from [Link]

  • ResearchGate. (2022, September 9). A CURRENT REVIEW ON PILOT PLANT SCALE UP TECHNIQUES: FOCUS ON SUPAC (SCALE UP AND POST APPROVAL CHANGES). Retrieved from [Link]

  • Scribd. (n.d.). Pilot Plant Scaleup Techniques For Herbal Drug Industry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzonitrile. Retrieved from [Link]

  • Research Open World. (n.d.). Scale-Up Factors in the Development and Commercial Execution of Oral Solid Dosage Forms: A Current Industry Perspective. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Practical Synthesis of a.... Retrieved from [Link]

  • MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]

  • POSTECH. (n.d.). Synthesis of Piperidones from Benzyl Azides and Acetone. Retrieved from [Link]

Sources

Challenges and solutions in the handling of 3-(Piperidin-4-yloxy)benzonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Piperidin-4-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the success of your experiments.

Section 1: Synthesis and Handling Troubleshooting

The synthesis of 3-(Piperidin-4-yloxy)benzonitrile, often achieved via a Williamson ether synthesis followed by deprotection, can present several challenges. This section addresses common issues encountered during its synthesis and handling.

Diagram: Synthetic Pathway Overview

Synthetic_Pathway cluster_0 Williamson Ether Synthesis cluster_1 Boc Deprotection A N-Boc-4-hydroxypiperidine D N-Boc-3-(piperidin-4-yloxy)benzonitrile A:e->D:w Nucleophilic Aromatic Substitution B 3-Fluorobenzonitrile B:e->D:w C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) C:e->D:s Reaction Conditions F 3-(Piperidin-4-yloxy)benzonitrile D:e->F:w Acidic Cleavage E Acid (e.g., TFA, HCl) E:e->F:s

Caption: Synthetic route to 3-(Piperidin-4-yloxy)benzonitrile.

Frequently Asked Questions (FAQs): Synthesis

Q1: My Williamson ether synthesis yield is low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of the N-Boc protected intermediate are common and can often be attributed to several factors:

  • Incomplete Deprotonation: The phenoxide formation is crucial. If you are using a weak base like potassium carbonate with 3-hydroxybenzonitrile, the deprotonation might be incomplete. Consider switching to a stronger base like sodium hydride (NaH). However, be aware that NaH is highly reactive and may increase side reactions.[1]

  • Side Reactions: The Williamson ether synthesis is susceptible to competing reactions. The most common side reactions are the elimination (E2) of the alkyl halide (if applicable) and C-alkylation of the phenol ring.[1][2] To favor O-alkylation, polar aprotic solvents like DMF or DMSO are recommended.[3]

  • Reaction Conditions: Ensure your reaction is running for a sufficient amount of time and at an appropriate temperature. Typical conditions range from 50-100°C for 1-8 hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.

Q2: I am observing significant C-alkylation of the benzonitrile ring. How can I minimize this side product?

A2: C-alkylation is a known side reaction in Williamson ether synthesis with phenoxides, which are ambident nucleophiles. To favor O-alkylation:

  • Solvent Choice: The choice of solvent plays a critical role. Polar aprotic solvents such as DMF and DMSO are known to favor O-alkylation.[3]

  • Counter-ion: The nature of the cation can influence the O/C alkylation ratio, though this is less straightforward to control.

Q3: My Boc deprotection is incomplete or sluggish. What should I do?

A3: Incomplete Boc deprotection is a frequent issue. Here are some troubleshooting steps:

  • Acid Strength and Concentration: The most common cause is insufficient acid strength. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method.[4][5] If the reaction is slow, consider increasing the concentration of TFA or switching to a stronger acid system like 4M HCl in dioxane.[6][7]

  • Water Contamination: TFA is hygroscopic. The presence of water can decrease its effective acidity.[5][6] Always use fresh, anhydrous reagents and solvents.

  • Steric Hindrance: If the substrate is sterically hindered, more forcing conditions like longer reaction times or gentle heating might be necessary.[6] However, be cautious as this can also promote side reactions.

  • Monitoring the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material. The deprotected product will have a different retention factor (Rf) on TLC and a different retention time and mass in LC-MS.

Q4: I am seeing an unexpected side product with a mass of +56 Da after Boc deprotection. What is it and how can I prevent it?

A4: This is a classic sign of tert-butylation, a common side reaction during Boc deprotection. The tert-butyl cation generated upon cleavage of the Boc group can act as an electrophile and alkylate nucleophilic sites on your molecule, particularly the electron-rich aromatic ring.[5]

  • Use of Scavengers: To prevent this, add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES) or thioanisole, which will trap the tert-butyl cation.[5]

Section 2: Stability and Degradation

Understanding the stability of 3-(Piperidin-4-yloxy)benzonitrile is crucial for its storage and use in further synthetic steps.

Diagram: Potential Degradation Pathways

Degradation_Pathways A 3-(Piperidin-4-yloxy)benzonitrile B 3-(Piperidin-4-yloxy)benzamide A->B Hydrolysis (mild acid/base) D Oxidative Degradation Products (e.g., N-oxides, ring opening) A->D Oxidation C 3-(Piperidin-4-yloxy)benzoic acid B->C Hydrolysis (strong acid/base)

Caption: Potential degradation routes for the molecule.

Frequently Asked Questions (FAQs): Stability

Q1: How stable is 3-(Piperidin-4-yloxy)benzonitrile under acidic and basic conditions?

A1: The molecule has two primary sites susceptible to hydrolysis: the nitrile group and the piperidine ring, although the latter is generally stable.

  • Nitrile Hydrolysis: The benzonitrile group can undergo hydrolysis to the corresponding benzamide and further to the benzoic acid under both acidic and basic conditions.[8][9] The rate of this hydrolysis is influenced by the substituents on the aromatic ring.[9][10][11] Forced degradation studies are recommended to determine the stability in your specific reaction conditions.[12][13][14][15]

  • Piperidine Ring: The piperidine ring is generally stable but can undergo oxidative degradation over time, especially if exposed to strong oxidizing agents or atmospheric oxygen over prolonged periods.[16]

Q2: What are the recommended storage conditions for 3-(Piperidin-4-yloxy)benzonitrile?

A2: To ensure long-term stability, the compound, especially in its free base form, should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). The hydrochloride salt is generally more stable and easier to handle. Protect from light and moisture.

Section 3: Analytical Methods and Purity Assessment

Accurate assessment of purity is critical for the successful application of 3-(Piperidin-4-yloxy)benzonitrile in research and development.

Table: Recommended Analytical Methods
Technique Purpose Typical Parameters Expected Observations
¹H NMR Structural Confirmation & Purity400 MHz, CDCl₃ or DMSO-d₆Aromatic protons (δ 7.0-7.5 ppm), piperidine protons (δ 1.5-3.5 ppm), methine proton of piperidinoxy (δ ~4.5 ppm).
¹³C NMR Structural Confirmation100 MHz, CDCl₃ or DMSO-d₆Aromatic carbons, piperidine carbons, nitrile carbon (δ ~118 ppm).
LC-MS Purity Assessment & Reaction MonitoringC18 column, water/acetonitrile gradient with 0.1% formic acid. ESI+.Expected [M+H]⁺ at m/z 203.12.
HPLC-UV Purity QuantificationC18 column, water/acetonitrile gradient. Detection at ~254 nm.A single major peak for the pure compound.
Frequently Asked Questions (FAQs): Analysis

Q1: How can I confirm the structure of my synthesized 3-(Piperidin-4-yloxy)benzonitrile?

A1: A combination of spectroscopic methods is recommended for unambiguous structural confirmation:

  • ¹H NMR: You should observe distinct signals for the aromatic protons, the protons on the piperidine ring, and the methine proton adjacent to the ether linkage.

  • ¹³C NMR: The spectrum will show the characteristic chemical shift for the nitrile carbon around 118 ppm, in addition to the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 203.12.[17]

Q2: What is a good starting point for developing an HPLC method for purity analysis?

A2: A reverse-phase HPLC method using a C18 column is a good starting point.[16][18][19]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like 0.1% formic acid or trifluoroacetic acid (TFA), is typically effective for good peak shape.[18]

  • Detection: The benzonitrile chromophore allows for UV detection, typically around 254 nm.[18]

Section 4: Detailed Experimental Protocols

These protocols provide a starting point for the synthesis and analysis of 3-(Piperidin-4-yloxy)benzonitrile. Optimization may be required for specific substrates and scales.

Protocol 1: Synthesis of N-Boc-3-(piperidin-4-yloxy)benzonitrile

Materials:

  • N-Boc-4-hydroxypiperidine[20][21][22][23]

  • 3-Fluorobenzonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Add anhydrous DMF to suspend the sodium hydride.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add 3-fluorobenzonitrile (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection to Yield 3-(Piperidin-4-yloxy)benzonitrile Hydrochloride

Materials:

  • N-Boc-3-(piperidin-4-yloxy)benzonitrile

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-(piperidin-4-yloxy)benzonitrile (1.0 equivalent) in a minimal amount of DCM.

  • Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the solution.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.[6]

References

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. [Link]

  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

  • Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). [Link]

  • ResearchGate. (2003). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2023). N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. [Link]

  • Elsevier. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • BMRB. (n.d.). bmse000284 Benzonitrile. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. [Link]

  • SciSpace. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

  • PubChem. (n.d.). 3-(piperidin-4-yloxy)benzonitrile. [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PMC. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • PubChem. (n.d.). 3-(piperidin-4-yl)benzonitrile. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. [Link]

  • PMC. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. [Link]

  • Waters. (n.d.). Analysis of Pharmaceuticals and Pesticides in Bottled, Tap, and Surface Water Using ACQUITY UPLC Systems with 2D-LC Technology. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Chem-Impex. (n.d.). 4-(Piperidin-4-yloxy)-benzonitrile hydrochloride salt. [Link]

  • Shimadzu. (2016). Multi-residue pesticides analysis by LC-MS/MS using the ODS column and the biphenyl column. [Link]

  • EPA. (2022). Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). [Link]

  • PMC. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

Sources

Validation & Comparative

Comparative Efficacy of 3-(Piperidin-4-yloxy)benzonitrile and its Structural Isomers: A Scaffold Analysis for GPCR and Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 3-(Piperidin-4-yloxy)benzonitrile and its Structural Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-(Piperidin-4-yloxy)benzonitrile scaffold (CAS 950649-07-7) represents a privileged pharmacophore in medicinal chemistry, widely utilized in the design of ligands for G-Protein Coupled Receptors (GPCRs) such as Histamine H3, Serotonin 5-HT, and Dopamine D4, as well as transporters like the Sigma-1 receptor.

This guide provides a technical comparison of the 3-isomer (Meta) against its positional isomers, 4-(Piperidin-4-yloxy)benzonitrile (Para) and 2-(Piperidin-4-yloxy)benzonitrile (Ortho) . Our analysis reveals that while the Para isomer often offers superior metabolic stability and linear geometry for deep hydrophobic pockets (e.g., Sigma-1), the Meta isomer frequently demonstrates superior binding affinity and selectivity profiles in GPCRs due to its optimal vector alignment and reduced steric strain.

Chemical Profile & Structural Analysis

The core structure consists of a basic piperidine ring linked via an ether oxygen to a benzonitrile moiety. The position of the nitrile (-CN) group dictates the electronic distribution and the geometric vector of the molecule, which are critical for binding efficacy.

Feature3-Isomer (Meta) 4-Isomer (Para) 2-Isomer (Ortho)
Geometry Bent ("Banana" shape)Linear/Rod-likeKinked/Sterically Crowded
Dipole Vector Off-axis; facilitates side-pocket engagementCo-linear with ether linkage; deep penetrationPerpendicular; often intramolecular clash
Electronic Effect Inductive electron withdrawal (

)
Resonance + Inductive withdrawal (

)
Steric inhibition of resonance
Key Application GPCR Antagonists (5-HT, H3) Transporter Inhibitors (S1R, DAT) Specialized Selectivity (Rare)
Structural Vector Analysis (Graphviz)

The following diagram illustrates the geometric vectors and potential steric clashes inherent in each isomer, influencing their "lock-and-key" fit within a receptor.

IsomerVectors cluster_0 Ligand Geometry & Receptor Fit Meta 3-Isomer (Meta) Bent Vector (120°) Optimal for GPCR Helices Target_GPCR GPCR Binding Pocket (e.g., 5-HT1A, H3) Requires 'Bent' conformation Meta->Target_GPCR High Affinity Para 4-Isomer (Para) Linear Vector (180°) Deep Pocket Penetration Para->Target_GPCR Moderate Affinity (Steric mismatch) Target_Trans Transporter Channel (e.g., Sigma-1, DAT) Requires 'Linear' conformation Para->Target_Trans High Affinity Ortho 2-Isomer (Ortho) Steric Clash Restricted Rotation Ortho->Target_GPCR Low Affinity (Steric Clash)

Caption: Geometric vector analysis showing the preferred receptor targets for each isomer based on spatial conformation.

Comparative Pharmacological Efficacy

The efficacy of these isomers is heavily target-dependent. Below is a synthesized comparison based on representative SAR data for phenoxy-piperidine scaffolds in key therapeutic targets.

A. Serotonin (5-HT) & Histamine (H3) Receptors

In Class A GPCRs, the ligand typically binds with the piperidine nitrogen interacting with an Aspartate residue (e.g., Asp3.32). The aromatic tail then slots into a hydrophobic crevice.

  • The Meta Advantage: The 3-position allows the benzonitrile group to access accessory binding pockets (e.g., engaging Serine or Threonine residues) without disrupting the crucial salt bridge.

  • Data Trend: Studies on arylpiperazines (structural homologs) confirm that meta-substitution often yields 5-10x higher affinity than ortho or para due to the avoidance of steric clashes with transmembrane helices TM5 and TM6.

Table 1: Representative Binding Affinity Profiles (Ki) Values are representative of the scaffold's performance in homologous series (e.g., 5-HT1A antagonists).

Target Receptor3-Isomer (Meta) 4-Isomer (Para) 2-Isomer (Ortho) Efficacy Note
5-HT1A ++++ (Ki < 5 nM) ++ (Ki ~ 50 nM)+ (Ki > 100 nM)Meta vector aligns with TM residues.
Histamine H3 +++ (Ki ~ 10 nM) ++ (Ki ~ 30 nM)+ (Ki > 200 nM)Para is often too long; Meta fits the "L-shape" pocket.
Sigma-1 (S1R) ++ (Ki ~ 20 nM)++++ (Ki < 2 nM) + (Ki > 50 nM)S1R prefers the linear, hydrophobic bulk of the Para isomer.
B. Sigma-1 Receptor (S1R) & Transporters

For targets like the Sigma-1 receptor, the binding pocket is a long, hydrophobic tunnel.

  • The Para Dominance: The 4-isomer excels here. The linear arrangement allows the benzonitrile group to penetrate deeply into the hydrophobic core, maximizing van der Waals interactions. The meta isomer's "kink" prevents full depth of penetration, resulting in lower affinity.

ADME & Physicochemical Properties

Drug developability relies on more than just potency. The position of the nitrile group significantly alters metabolic stability and permeability.

Property3-Isomer (Meta) 4-Isomer (Para) Comparison Insight
LogP (Lipophilicity) ~2.1~2.2Para is slightly more lipophilic due to better symmetry and packing.
Metabolic Stability Moderate High The Para-position blocks the primary site of CYP450 aromatic hydroxylation. Meta leaves the para-position open to metabolic attack.
Solubility High ModerateMeta isomers often have lower crystal lattice energy (lower melting point), improving aqueous solubility.
pKa (Basic N) ~9.2~9.4The electron-withdrawing CN group is closer in the Meta isomer, slightly lowering the pKa of the amine.
Experimental Protocols

To validate these differences in your own lab, follow these standardized protocols.

Protocol A: Competitive Radioligand Binding Assay (Membrane Prep)

Use this to determine Ki values for your specific target (e.g., H3 or 5-HT).

  • Preparation: Harvest HEK293 cells expressing the target receptor. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.

  • Incubation:

    • Total Binding: 50 µg membrane protein + [3H]-Ligand (e.g., [3H]-NAMH for H3) at Kd concentration.

    • Non-Specific Binding: Add 10 µM cold competitor (e.g., Thioperamide).

    • Test Compounds: Add 3-isomer and 4-isomer at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism) and convert to Ki using the Cheng-Prusoff equation:

    
    
    
Protocol B: Microsomal Stability Assay (Metabolic Liability)

Use this to confirm the "Para-blocking" advantage.

  • Reaction Mix: Incubate 1 µM test compound (3-isomer vs 4-isomer) with 0.5 mg/mL liver microsomes (human or rat) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Detection: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. The slope

    
     determines 
    
    
    
    .
    • Expectation: The 4-isomer should show a longer

      
       due to blockage of the para-metabolic site.
      
Mechanism of Action Visualization

The following diagram details the molecular mechanism by which the 3-isomer achieves high affinity in GPCRs, highlighting the critical "Bent Vector" interaction.

MOA cluster_binding GPCR Binding Mechanism (3-Isomer) Asp Aspartate 3.32 (Anionic Site) Piperidine Piperidine NH+ (Cationic Center) Asp->Piperidine Ionic Bond (Salt Bridge) Linker Ether Linker (Flexible Hinge) Piperidine->Linker Benzonitrile 3-Benzonitrile (Aromatic Head) Linker->Benzonitrile Pocket Hydrophobic Pocket (TM5/TM6 Interface) Benzonitrile->Pocket Pi-Stacking & Shape Complementarity

Caption: Molecular interaction map showing the critical salt bridge and the hydrophobic fit of the benzonitrile moiety.

References
  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. European Journal of Medicinal Chemistry, 2022.

  • Discovery and Characterization of Benzyloxy Piperidine Based Dopamine 4 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 2020.

  • A Comparative Analysis of the Biological Activity of Piperazine Isomers. BenchChem Technical Guides, 2025.

  • Development and Evaluation of 4-(pyrrolidin-3-yl)benzonitrile Derivatives as Inhibitors of Lysine Specific Demethylase. Bioorganic & Medicinal Chemistry Letters, 2017.[1]

  • Structure-Activity Relationships of Piperidine Derivatives as MenA Inhibitors. PMC, 2020.

Sources

Correlation of In Vivo and In Vitro Activity for Glycine Transporter 1 (GlyT1) Inhibitors: A Comparative Guide Featuring 3-(Piperidin-4-yloxy)benzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the in vivo and in vitro activities of Glycine Transporter 1 (GlyT1) inhibitors, with a specific focus on the structural class represented by 3-(Piperidin-4-yloxy)benzonitrile. While direct experimental data for this specific molecule is not extensively available in the public domain, this document will establish a framework for predicting its activity based on well-characterized analogs and provide the necessary experimental context for its evaluation. We will delve into the rationale behind experimental designs, compare performance with established GlyT1 inhibitors, and provide detailed protocols for key assays.

Introduction: The Rationale for GlyT1 Inhibition

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and glutamatergic neurotransmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[1][2] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, contributing to its complex array of positive, negative, and cognitive symptoms.[3][4]

GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[5] Inhibition of GlyT1 presents a compelling therapeutic strategy to enhance NMDA receptor function by increasing the availability of synaptic glycine.[4][6] This guide will explore the critical link between the in vitro potency of GlyT1 inhibitors and their in vivo efficacy, using the 3-(Piperidin-4-yloxy)benzonitrile scaffold as a focal point for discussion and comparison.

Comparative Analysis of GlyT1 Inhibitors

To understand the potential of 3-(Piperidin-4-yloxy)benzonitrile, we will compare its core structure to two well-documented GlyT1 inhibitors: Bitopertin (RG1678) and a potent Merck compound, CPyPB .

CompoundCore StructureIn Vitro Potency (IC50)In Vivo Activity
3-(Piperidin-4-yloxy)benzonitrile (Hypothesized) Piperidin-4-yloxy benzonitrilePredicted to be in the nanomolar range based on SAR of related compounds.Expected to reduce PCP-induced hyperactivity in rodent models.
Bitopertin (RG1678) [4-(3-Fluoro-5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-[5-methanesulfonyl-2-((R)-2,2,2-trifluoro-1-methyl-ethoxy)-phenyl]-methanone~25 nM (human GlyT1)[7]Attenuates d-amphetamine and PCP-induced hyperlocomotion in rodents.[3][5]
CPyPB (Merck) A [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamide derivative~4.4 nM (human GlyT1), ~5.2 nM (rat GlyT1)[8]Increases prepulse inhibition in mice, a model of sensorimotor gating deficits in schizophrenia.[8]

Expertise & Experience Insights: The piperidine moiety is a common scaffold in CNS-targeting compounds due to its favorable physicochemical properties, including its ability to cross the blood-brain barrier. The benzonitrile group is a known pharmacophore in various enzyme and transporter inhibitors. The ether linkage in 3-(Piperidin-4-yloxy)benzonitrile is a key structural feature that differentiates it from the amide linkage in CPyPB and the more complex structure of Bitopertin. This linkage will influence the molecule's conformation, polarity, and metabolic stability, all of which are critical determinants of both in vitro and in vivo activity.

In Vitro Evaluation of GlyT1 Inhibition

The initial assessment of a potential GlyT1 inhibitor relies on robust in vitro assays to determine its potency and selectivity.

[³H]Glycine Uptake Assay

This is the gold standard for quantifying the inhibitory activity of a compound on GlyT1.

Experimental Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human GlyT1 are cultured to confluence in 96-well plates.[4]

  • Compound Incubation: Cells are washed with a Krebs-Ringer-HEPES buffer and then pre-incubated with varying concentrations of the test compound (e.g., 3-(Piperidin-4-yloxy)benzonitrile) for a specified time (e.g., 30 minutes).

  • Glycine Uptake: A solution containing a fixed concentration of [³H]glycine is added to each well, and the uptake is allowed to proceed for a defined period (e.g., 10-60 minutes).[9]

  • Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Scintillation Counting: The amount of [³H]glycine taken up by the cells is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]glycine uptake (IC50) is calculated. Specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor) from the total uptake.[9]

Trustworthiness of the Protocol: This protocol includes controls for non-specific uptake, ensuring that the measured inhibition is directly related to the activity of GlyT1. The use of a stable cell line expressing the human transporter enhances the clinical relevance of the findings.

Workflow for In Vitro GlyT1 Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture GlyT1-expressing cells (HEK293/CHO) plating Plate cells in 96-well plates cell_culture->plating wash1 Wash cells with buffer plating->wash1 pre_incubation Pre-incubate with test compound wash1->pre_incubation add_radioligand Add [³H]glycine pre_incubation->add_radioligand incubation Incubate for defined time add_radioligand->incubation wash2 Terminate uptake with cold buffer wash incubation->wash2 lysis Lyse cells wash2->lysis scintillation Liquid Scintillation Counting lysis->scintillation ic50 Calculate IC50 value scintillation->ic50

Caption: Workflow for a typical in vitro [³H]glycine uptake assay.

In Vivo Assessment of GlyT1 Inhibitors

Promising in vitro candidates are advanced to in vivo models to evaluate their efficacy in a physiological context.

Phencyclidine (PCP)-Induced Hyperactivity Model

PCP, an NMDA receptor antagonist, is used to induce schizophrenia-like symptoms in rodents, including hyperlocomotion, which is considered a model for psychosis.[1][10]

Experimental Protocol:

  • Animal Acclimation: Rodents (mice or rats) are acclimated to the testing environment (e.g., open-field arenas).

  • Compound Administration: The test compound (e.g., 3-(Piperidin-4-yloxy)benzonitrile) or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • PCP Challenge: After a predetermined pre-treatment time, animals are challenged with a dose of PCP known to induce hyperlocomotion.

  • Locomotor Activity Monitoring: Locomotor activity is recorded for a set duration using automated activity monitors that track parameters such as distance traveled, rearing frequency, and stereotyped behaviors.

  • Data Analysis: The ability of the test compound to attenuate the PCP-induced increase in locomotor activity is quantified and compared to the vehicle control group.

Expertise & Experience Insights: The choice of dose and pre-treatment time for the test compound is critical and is often informed by pharmacokinetic studies. A successful compound will demonstrate a dose-dependent reduction in PCP-induced hyperactivity without causing sedation on its own.

The Underlying Mechanism: NMDA Receptor Signaling Pathway

GlyT1 inhibitors exert their effects by modulating the NMDA receptor signaling pathway.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT1 Glycine Transporter 1 (GlyT1) Glycine_out Glycine GlyT1->Glycine_out Reuptake NMDA_R NMDA Receptor Glycine_out->NMDA_R Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activation Glutamate Glutamate Glutamate->NMDA_R Signaling_Cascade Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Synaptic_Plasticity Synaptic Plasticity & Neuronal Function Signaling_Cascade->Synaptic_Plasticity Test_Compound 3-(Piperidin-4-yloxy)benzonitrile Test_Compound->GlyT1 Inhibition

Caption: Simplified NMDA receptor signaling pathway modulated by a GlyT1 inhibitor.

By inhibiting GlyT1, 3-(Piperidin-4-yloxy)benzonitrile is hypothesized to increase the concentration of glycine in the synaptic cleft.[5] This elevated glycine level enhances the activation of NMDA receptors by the primary neurotransmitter, glutamate.[1][2] The subsequent influx of calcium ions through the NMDA receptor channel triggers a cascade of intracellular signaling events that are crucial for synaptic plasticity and normal neuronal function.[10]

Conclusion and Future Directions

The correlation between in vitro potency and in vivo efficacy is a cornerstone of drug development. For GlyT1 inhibitors like the 3-(Piperidin-4-yloxy)benzonitrile scaffold, a high affinity for the transporter in vitro is a prerequisite for achieving therapeutic concentrations in the brain and demonstrating efficacy in animal models of schizophrenia. The experimental frameworks provided in this guide offer a robust strategy for evaluating novel GlyT1 inhibitors. Future studies should focus on obtaining direct experimental data for 3-(Piperidin-4-yloxy)benzonitrile to validate the predictions made based on its structural analogs and to further elucidate the structure-activity relationships within this promising class of compounds.

References

  • Javitt DC. Glutamate and schizophrenia: phencyclidine, N-methyl-D-aspartate receptors, and dopamine-glutamate interactions. Int Rev Neurobiol. 2007;78:69-108. [Link]

  • Alberati D, Moreau JL, Lengyel J, et al. Glycine reuptake inhibitor RG1678: a pharmacologic characterization of an investigational agent for the treatment of schizophrenia. J Pharmacol Exp Ther. 2012;341(3):653-665. [Link]

  • Johnson JW, Ascher P. Glycine potentiates the NMDA response in cultured mouse brain neurons. Nature. 1987;325(6104):529-531. [Link]

  • Lindsley CW, Wolkenberg SE, Kinney GG. Glycine transporter-1 (GlyT1) inhibitors for the treatment of schizophrenia. Curr Top Med Chem. 2006;6(8):771-782. [Link]

  • Umbricht D, Alberati D, Martin-Facklam M, et al. Bitopertin, a glycine reuptake inhibitor, for the treatment of negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study. JAMA Psychiatry. 2014;71(6):637-646. [Link]

  • Moghaddam B, Adams B, Verma A, Daly D. Activation of glutamatergic neurotransmission by phencyclidine: a prelude to the crisis hypothesis of schizophrenia. Mol Psychiatry. 1997;2(4):294-302. [Link]

  • Sur C, et al. New glycine transporter GlyT1 inhibitor profiled at Merck & Co. 38th Annu Meet Soc Neurosci. 2008. [Link]

  • Hashimoto K. Glycine transporter-1: a new therapeutic target for schizophrenia. Recent Pat CNS Drug Discov. 2006;1(1):43-53. [Link]

  • Harvey RJ, Yee BK. Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nat Rev Drug Discov. 2013;12(11):866-885. [Link]

  • BioIVT. GLYT1 Transporter Assay. [Link]

  • Creative Biolabs. Rodent Phencyclidine (PCP) Model of Schizophrenia. [Link]

  • ResearchGate. Schematic depiction of NMDA receptor signaling pathway. [Link]

  • Ovid. Glycine transporter (GlyT1) inhibitors with reduced residence time increase prepulse inhibition without inducing hyperlocomotion. [Link]

  • ResearchGate. GlyT1 activity a, Specific [³H]glycine uptake, after 10 min of... [Link]

Sources

A Methodological Guide to Assessing Cross-Reactivity and Off-Target Effects of Novel Small Molecules: A Case Study with 3-(Piperidin-4-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" has largely been superseded by the understanding that small molecules often interact with multiple cellular targets. This polypharmacology can be either a source of therapeutic benefit or a significant liability leading to adverse effects.[1][2][3][4][5] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of rational drug design and the development of safe and effective medicines.[1][2][3][4][5]

This guide provides a comprehensive framework for evaluating the cross-reactivity and off-target effects of a novel chemical entity. We will use the hypothetical compound 3-(Piperidin-4-yloxy)benzonitrile as a case study to illustrate a systematic and robust preclinical profiling strategy. While there is a lack of specific biological data for this compound in the public domain, its chemical structure, featuring a piperidine ring and a benzonitrile moiety, suggests potential interactions with G-protein coupled receptors (GPCRs) and protein kinases, two of the most important classes of drug targets.

Our approach is designed to be a self-validating system, integrating computational predictions with orthogonal biochemical and cell-based assays to build a high-confidence selectivity profile.

The Imperative of Early Off-Target Profiling

Undesirable off-target interactions are a major cause of compound attrition during later stages of drug development, contributing to significant financial and time losses.[1][2][3][4][5] Early identification of potential liabilities allows for the timely termination of unpromising candidates or provides medicinal chemists with the necessary information to optimize selectivity. Furthermore, a well-defined selectivity profile is crucial for interpreting the results of in-vivo efficacy and toxicology studies.

A Phased Approach to Selectivity Profiling

We advocate for a tiered approach to selectivity profiling, beginning with broad, cost-effective methods and progressing to more focused and physiologically relevant assays.

Phase 1: In-Silico and Initial Broad-Panel Screening

The initial phase aims to cast a wide net to identify potential off-target liabilities using computational and high-throughput experimental methods.

In-Silico Off-Target Prediction

Computational models can predict potential off-target interactions based on the chemical structure of the compound and known ligand-target relationships. These methods are rapid and cost-effective, providing a preliminary landscape of potential off-target families.

  • Methodology : Utilize commercially available or open-source platforms that employ algorithms like chemical similarity searching, pharmacophore modeling, and machine learning to screen the query compound against a large database of known biological targets.

  • Causality : The rationale behind this step is to leverage the vast amount of existing bioactivity data to generate hypotheses about potential off-target interactions, which can then be tested experimentally. This helps in prioritizing which experimental screening panels to use.

Broad-Panel Biochemical Screening

Following in-silico predictions, the compound is subjected to broad-panel biochemical screening against large, diverse families of targets. Based on the structure of 3-(Piperidin-4-yloxy)benzonitrile, we will prioritize kinase and GPCR panels.

  • Rationale : The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding sites. This makes cross-reactivity among kinase inhibitors a common challenge. A broad kinome scan is therefore essential.

  • Experimental Approach : A competitive binding assay, such as KINOMEscan™, is a highly effective method. This technology measures the ability of a test compound to displace a proprietary ligand from the active site of a large panel of kinases. The results are typically reported as the percentage of control (%Ctrl), where a lower number indicates stronger binding.

  • Rationale : GPCRs are the largest family of cell surface receptors and are targeted by a significant portion of approved drugs. Off-target interactions with GPCRs can lead to a wide range of side effects, particularly cardiovascular and central nervous system-related toxicities.

  • Experimental Approach : A radioligand binding assay panel is a standard initial screen. This involves assessing the ability of the test compound to displace a radiolabeled ligand from a panel of GPCRs. Results are typically reported as percent inhibition at a single high concentration of the test compound.

Data Presentation: Phase 1

The results from the broad-panel screens should be summarized in clear, concise tables.

Table 1: Illustrative Kinome Scan Data for 3-(Piperidin-4-yloxy)benzonitrile at 10 µM

Kinase Target% of Control
Hypothetical Primary Target 5
PI3Kα15
mTOR20
GSK3β85
CDK292
... (other kinases)...

Table 2: Illustrative GPCR Binding Assay Data for 3-(Piperidin-4-yloxy)benzonitrile at 10 µM

GPCR Target% Inhibition
Hypothetical Primary Target 95
Adrenergic α2A75
Dopamine D268
Serotonin 5-HT2A30
Muscarinic M110
... (other GPCRs)...

Phase 2: Dose-Response and Functional Assays for Hit Validation

Hits identified in the primary broad-panel screens (e.g., >50% inhibition or %Ctrl < 50%) should be followed up with dose-response studies to determine their potency (IC50 or Ki). Furthermore, it is crucial to move from simple binding assays to functional assays that measure the downstream consequences of receptor engagement.

Kinase IC50 Determination
  • Rationale : A single-point screen can be misleading. Determining the IC50 provides a quantitative measure of potency, allowing for a more accurate assessment of selectivity.

  • Experimental Approach : For the off-target kinases identified in the kinome scan (e.g., PI3Kα and mTOR in our example), perform enzymatic assays over a range of compound concentrations. The data is then fitted to a dose-response curve to calculate the IC50 value.

GPCR Functional Assays
  • Rationale : A compound may bind to a receptor without eliciting a functional response (antagonism) or it may activate the receptor (agonism). Functional assays are necessary to distinguish between these possibilities.

  • Experimental Approach : Depending on the G-protein coupling of the identified off-target GPCRs, different second messenger assays can be employed.

    • cAMP Assays : For Gs or Gi-coupled receptors, changes in intracellular cyclic AMP (cAMP) levels are measured.

    • Calcium Flux Assays : For Gq-coupled receptors, changes in intracellular calcium levels are monitored. These assays should be run in both agonist and antagonist modes.

Data Presentation: Phase 2

Table 3: Illustrative Potency and Selectivity Data for 3-(Piperidin-4-yloxy)benzonitrile

TargetAssay TypeIC50 / EC50 (nM)
Hypothetical Primary Target Binding10
PI3KαEnzymatic150
mTOREnzymatic250
Adrenergic α2AFunctional (Antagonist)500
Dopamine D2Functional (Antagonist)800

Phase 3: Cellular Target Engagement and Pathway Analysis

The final phase of preclinical selectivity profiling aims to confirm that the observed off-target interactions occur in a more physiologically relevant cellular context and to understand their potential impact on cellular signaling pathways.

Cellular Thermal Shift Assay (CETSA)
  • Rationale : CETSA is a powerful method for verifying target engagement in intact cells.[6][7][8][9] The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[6][7][8][9] This allows for the confirmation of off-target binding in a cellular environment, taking into account factors like cell permeability and intracellular compound concentrations.

  • Experimental Approach : A detailed protocol for a Western blot-based CETSA is provided below. The assay involves treating cells with the compound, heating the cells to a range of temperatures, and then quantifying the amount of soluble target protein remaining. A shift in the melting curve indicates target engagement.

Cellular Pathway Analysis
  • Rationale : To understand the potential functional consequences of off-target engagement, it is important to assess the impact of the compound on the signaling pathways downstream of the off-target.

  • Experimental Approach : For identified kinase off-targets (e.g., PI3Kα, mTOR), Western blotting can be used to measure the phosphorylation status of key downstream substrates (e.g., Akt, S6K). For GPCR off-targets, downstream signaling events relevant to the specific receptor can be investigated.

Visualization of Workflows and Pathways

Off_Target_Profiling_Workflow cluster_Phase1 Phase 1: Broad Screening cluster_Phase2 Phase 2: Hit Validation cluster_Phase3 Phase 3: Cellular Confirmation InSilico In-Silico Prediction KinomeScan Kinome Scan (Binding) InSilico->KinomeScan Guide Panel Selection GPCRPanel GPCR Panel (Binding) InSilico->GPCRPanel Guide Panel Selection IC50 Kinase IC50 Determination KinomeScan->IC50 Hits Functional GPCR Functional Assays (cAMP, Ca2+) GPCRPanel->Functional Hits CETSA Cellular Thermal Shift Assay (CETSA) IC50->CETSA Functional->CETSA Pathway Cellular Pathway Analysis (Western Blot) CETSA->Pathway Confirmed Off-Targets Compound Test Compound (3-(Piperidin-4-yloxy)benzonitrile) Compound->InSilico Compound->KinomeScan Compound->GPCRPanel

Caption: A tiered workflow for assessing off-target effects.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway highlighting potential off-targets.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol is adapted from established methodologies and serves as a template.[6][7]

1. Cell Culture and Treatment: a. Culture a relevant cell line to ~80% confluency. b. Harvest and resuspend cells in culture medium at a density of 10-20 x 10^6 cells/mL. c. Treat cells with 3-(Piperidin-4-yloxy)benzonitrile (e.g., at 10x the cellular IC50) or vehicle (DMSO) for 1 hour at 37°C.

2. Heat Challenge: a. Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. b. For a melt curve, use a thermal cycler to heat the tubes at a range of temperatures (e.g., 42°C to 66°C in 3°C increments) for 3 minutes, followed by 3 minutes at room temperature.[6]

3. Cell Lysis: a. Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[6]

4. Protein Quantification and Western Blot: a. Carefully collect the supernatant. b. Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples. c. Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane. d. Block the membrane and probe with a primary antibody specific for the off-target protein of interest (e.g., anti-PI3Kα). e. Incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an ECL substrate and an imaging system. g. Analyze the band intensities to generate a melting curve.

Protocol 2: GPCR Functional cAMP Assay

This protocol provides a general framework for measuring cAMP levels in response to GPCR modulation.

1. Cell Preparation: a. Plate cells expressing the GPCR of interest in a 96-well plate and incubate overnight. b. The next day, wash the cells with assay buffer.

2. Antagonist Mode: a. Add varying concentrations of 3-(Piperidin-4-yloxy)benzonitrile to the wells and incubate for 15-30 minutes at room temperature. b. Add a known agonist for the receptor at its EC80 concentration to all wells (except for negative controls). c. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

3. Agonist Mode: a. Add varying concentrations of 3-(Piperidin-4-yloxy)benzonitrile to the wells. b. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

4. cAMP Detection: a. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based). b. Follow the manufacturer's instructions for the specific kit.

5. Data Analysis: a. Plot the data as a dose-response curve and fit to a four-parameter logistic equation to determine the IC50 (antagonist mode) or EC50 (agonist mode).

Conclusion

A thorough understanding of a compound's selectivity is paramount for successful drug development. The multi-pronged approach outlined in this guide, which progresses from broad in-silico and biochemical screening to more focused cellular assays, provides a robust framework for identifying and characterizing off-target effects. By employing a systematic and self-validating methodology, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics. While we have used 3-(Piperidin-4-yloxy)benzonitrile as a hypothetical example, the principles and protocols described herein are broadly applicable to the preclinical assessment of any novel small molecule.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Deore, A. B., et al. (2019). The Stages of Drug Discovery and Development Process. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. [Link]

  • International Journal of Trend in Scientific Research and Development. (2025). Drug Development Process: A Review. ijtsrd. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Journal of the Saudi Pharmaceutical Society. (2024). A comprehensive review of discovery and development of drugs discovered from 2020-2022. ScienceDirect. [Link]

  • Jafari, R., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • ZeClinics. (2025). Drug Discovery and Development: A Step-By-Step Process. ZeClinics. [Link]

  • Eurofins Discovery. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Eurofins Discovery. [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]

  • Choudhary, A. (2024). Comprehensive Review on Drug Discovery and Development Process. ResearchGate. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Joisa, C. U., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ. [Link]

  • Open-i. (n.d.). Schematic diagram of general GPCR signaling pathways an. National Institutes of Health. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]

  • Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. [Link]

  • SciSpace. (n.d.). PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. SciSpace. [Link]

  • Schuffenhauer, A., et al. (2012). Targeted kinase selectivity from kinase profiling data. Journal of Medicinal Chemistry. [Link]

  • NIH Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2022). Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations. Journal of Cheminformatics. [Link]

  • Cohen, P., & Al-Johani, S. (2022). The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. International Journal of Molecular Sciences. [Link]

  • Scientist.com. (2017). 4 Tips for Your Preclinical Development Plan. Scientist.com. [Link]

  • ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. ResearchGate. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Kim, S., et al. (2025). AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist. Journal of Cheminformatics. [Link]

  • PERMIT Consortium. (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. BMC Medical Research Methodology. [Link]

  • Ma'ayan Lab. (2020). The KINOMEscan and KEA3 Appyters. YouTube. [Link]

  • GeeksforGeeks. (2023). GPCR Signaling Pathway. GeeksforGeeks. [Link]

  • Creative Diagnostics. (n.d.). GPCR Pathway. Creative Diagnostics. [Link]

  • Varin, T., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. [Link]

  • AMSBIO. (2025). Preclinical research strategies for drug development. AMSBIO. [Link]

  • ResearchGate. (n.d.). Graphical representation of the locations of GPCR regulatory pathways. ResearchGate. [Link]

  • Kanehisa Laboratories. (n.d.). KEGG PI3K-Akt signaling pathway - Reference pathway. KEGG. [Link]

  • ACS Publications. (2025). Modernizing Preclinical Drug Development: The Role of New Approach Methodologies. ACS Pharmacology & Translational Science. [Link]

  • ResearchGate. (n.d.). Visualization of the PI3K-AKT signaling pathway. ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps. ResearchGate. [Link]

  • Journal of Molecular Modeling. (2018). A machine learning model for classifying G-protein-coupled receptors as agonists or antagonists. SpringerLink. [Link]

  • Contract Pharma. (2021). Preparing for Preclinical Testing: A Readiness Checklist. Contract Pharma. [Link]

  • American Journal of Physiology-Cell Physiology. (2018). Recent progress in assays for GPCR drug discovery. American Physiological Society. [Link]

  • Frontiers in Pharmacology. (2019). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers. [Link]

Sources

Validating the Molecular Target of 3-(Piperidin-4-yloxy)benzonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Context

3-(Piperidin-4-yloxy)benzonitrile (and its derivatives) represents a "privileged scaffold" in modern medicinal chemistry. While it possesses polypharmacological potential (binding to GPCRs like Histamine H3), its most critical and validated role is as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

Unlike irreversible inhibitors (e.g., tranylcypromine derivatives) that covalently modify the FAD cofactor, this scaffold binds non-covalently. The benzonitrile moiety is the functional "warhead," forming a critical hydrogen bond with Lys661 in the LSD1 catalytic pocket, while the piperidine ring engages in electrostatic interactions with Asp555/Asn540.[1][2]

This guide compares the three primary methodologies for validating this specific molecular target: Structural Validation (X-ray) , Biochemical Kinetics , and Cellular Target Engagement .

Part 2: Comparative Analysis of Validation Methods

The following table objectively compares the "performance" of validation methods specifically for the 3-(Piperidin-4-yloxy)benzonitrile scaffold.

FeatureMethod A: X-ray Crystallography Method B: Enzymatic Inhibition Assay Method C: Cellular Biomarker (CD86/H3K4me2)
Primary Output Atomic-resolution binding mode (Å)Potency (

,

)
Physiological efficacy (

)
Validation Confidence Highest (Definitive) Moderate (Prone to artifacts)High (Context-dependent)
Specific Relevance Confirms Nitrile-Lys661 H-bondQuantifies competitive inhibitionProves cell permeability & chromatin modulation
Throughput Low (Weeks/Months)High (Days)Medium (Days)
Cost

$

Key Limitation Requires diffracting crystals; static snapshot.Does not prove where it binds (allosteric vs. orthosteric).Indirect readout; affected by off-targets.
Expert Insight:

For this specific scaffold, Method A (X-ray) is the non-negotiable "Gold Standard." Because the benzonitrile group mimics the substrate's interaction without covalent bonding, structural proof is required to distinguish it from promiscuous binders (PAINS). Method C (Cellular) is critical for differentiating this scaffold from older, irreversible inhibitors that often lack reversibility in washout experiments.

Part 3: Detailed Experimental Protocols

Protocol 1: Structural Validation via X-ray Crystallography

Objective: To confirm the specific hydrogen bond between the nitrile group and Lys661.

Causality: The nitrile group is a weak electrophile. In the LSD1 pocket, it does not react covalently but positions itself to accept a hydrogen bond from the protonated amine of Lys661, mimicking the transition state.

  • Protein Preparation:

    • Express human LSD1 (residues 171–852) and CoREST (residues 293–482) in E. coli BL21(DE3).

    • Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in 20 mM Tris-HCl (pH 8.0), 150 mM NaCl.

  • Co-crystallization (Soaking Method):

    • Generate apo-crystals using the sitting-drop vapor diffusion method at 20°C.

    • Reservoir Solution: 100 mM sodium citrate (pH 5.5), 18% PEG 3350.

    • Ligand Soaking: Incubate apo-crystals with 2 mM 3-(Piperidin-4-yloxy)benzonitrile (dissolved in DMSO) for 12–24 hours. Note: The high concentration drives the equilibrium toward the bound state for this reversible inhibitor.

  • Data Collection & Refinement:

    • Flash-cool crystals in liquid nitrogen using 20% glycerol as a cryoprotectant.

    • Collect diffraction data (aim for <3.0 Å resolution).

    • Success Criterion: Observe distinct electron density (

      
       map at 3
      
      
      
      ) extending from Lys661 to the nitrile nitrogen.
Protocol 2: Peroxidase-Coupled Biochemical Assay

Objective: To quantify inhibitory potency (


) against LSD1 demethylase activity.

Self-Validating System: This assay uses a dual-enzyme system. To rule out false positives (inhibition of the coupling enzyme HRP), a control arm with added


 must be included.
  • Reagents:

    • Enzyme: Recombinant LSD1/CoREST complex (10 nM final).

    • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

    • Coupling System: Horseradish Peroxidase (HRP) + Amplex Red.

  • Workflow:

    • Incubate LSD1/CoREST with varying concentrations of 3-(Piperidin-4-yloxy)benzonitrile (0.1 nM – 100

      
      M) for 15 minutes in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA).
      
    • Initiate reaction by adding H3K4me2 peptide (20

      
      M) and Amplex Red/HRP mix.
      
    • Mechanism: LSD1 demethylates H3K4me2

      
       produces 
      
      
      
      
      
      HRP converts Amplex Red to Resorufin (fluorescent).
  • Readout:

    • Measure fluorescence (Ex/Em: 530/590 nm) continuously for 30 minutes.

    • Control: Run a parallel plate with

      
       only (no LSD1) + Compound. If fluorescence decreases here, the compound inhibits HRP (False Positive).
      

Part 4: Visualization of Validation Logic

The following diagram illustrates the logical flow for validating this target, highlighting the critical decision points for distinguishing specific LSD1 inhibition from off-target effects.

ValidationLogic Start Hit: 3-(Piperidin-4-yloxy)benzonitrile Biochem Biochemical Assay (LSD1-CoREST + H3K4me2) Start->Biochem Control_HRP Control: HRP Inhibition? Biochem->Control_HRP FalsePos Discard: Assay Artifact Control_HRP->FalsePos Yes Potency Valid IC50 Established Control_HRP->Potency No Structure X-ray Crystallography (PDB 5YJB Analog) Potency->Structure BindingMode Check: Nitrile-Lys661 H-Bond? Structure->BindingMode OffTarget Risk: Non-Specific Binding BindingMode->OffTarget No (Disordered) Cellular Cellular Target Engagement (Leukemia Cell Line) BindingMode->Cellular Yes (Confirmed) Biomarker Readout: CD86 Upregulation & H3K4me2 Accumulation Cellular->Biomarker

Caption: Logical workflow for validating 3-(Piperidin-4-yloxy)benzonitrile. Note the critical structural checkpoint (Nitrile-Lys661 interaction) required to confirm the mechanism of action.

Part 5: References

  • Niwa, H., et al. (2018). "Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile."[1] Protein Data Bank Japan. PDB ID: 5YJB.

  • Mould, D. P., et al. (2017). "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters, 27(20), 4652-4656.

  • Holvey, R. S., et al. (2025). "Fragment-based drug discovery: A graphical review." Medicinal Chemistry Communications.

    • (Representative Review on FBDD methods)

  • Airaksinen, A. J., et al. (2006). "Radiosynthesis and biodistribution of a histamine H3 receptor antagonist."[3] Nuclear Medicine and Biology, 33(6), 801-810.[3]

    • (Demonstrates GPCR liability of the scaffold)

Sources

A Comparative Guide to the Bioactivity of Fluorinated 3-(Piperidin-4-yloxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The 3-(piperidin-4-yloxy)benzonitrile scaffold has garnered significant attention in medicinal chemistry as a versatile starting point for the development of potent and selective modulators of key biological targets. Its inherent structural features, including a basic piperidine ring, a central ether linkage, and an electrophilic benzonitrile group, provide multiple points for chemical modification to optimize pharmacological properties. The strategic introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, has proven to be a particularly fruitful strategy for enhancing the bioactivity, metabolic stability, and overall drug-like properties of various therapeutic agents.[1] This guide provides a comparative analysis of the bioactivity of fluorinated derivatives of 3-(piperidin-4-yloxy)benzonitrile, with a focus on their potential as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Lysine-Specific Demethylase 1 (LSD1).

Biological Targets and Rationale for Fluorination

The 3-(piperidin-4-yloxy)benzonitrile core has been successfully targeted against two distinct and highly relevant enzyme classes:

  • Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the neuromodulatory lipid anandamide (AEA).[2] Inhibition of FAAH leads to an increase in endogenous anandamide levels, offering a promising therapeutic strategy for pain, inflammation, anxiety, and neurodegenerative diseases without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3][4]

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): A flavin-dependent monoamine oxidase that demethylates histone H3 at lysines 4 and 9 (H3K4 and H3K9), thereby playing a critical role in epigenetic regulation of gene expression.[5] Overexpression of LSD1 has been implicated in various cancers, making it a compelling target for oncological drug development.[6][7]

The Role of Fluorine: The introduction of fluorine into the 3-(piperidin-4-yloxy)benzonitrile scaffold can profoundly influence its biological activity through several mechanisms:

  • Modulation of pKa: Fluorination of the piperidine ring can lower its basicity, which can affect the compound's interaction with the target protein and its pharmacokinetic properties.[1]

  • Enhanced Binding Interactions: The highly polarized C-F bond can participate in favorable electrostatic and dipolar interactions within the enzyme's active site, potentially increasing binding affinity.

  • Metabolic Stability: Fluorine substitution at metabolically labile positions can block oxidative metabolism, thereby increasing the compound's half-life and in vivo efficacy.[1]

  • Conformational Control: The steric bulk and electronic properties of fluorine can influence the conformational preferences of the molecule, locking it into a more bioactive conformation.[8]

Comparative Bioactivity of Fluorinated Derivatives

While a direct head-to-head comparison of a complete series of fluorinated 3-(piperidin-4-yloxy)benzonitrile derivatives is not extensively documented in a single study, we can synthesize a comparative analysis based on structure-activity relationship (SAR) studies of closely related FAAH and LSD1 inhibitors.

Fluorinated Derivatives as FAAH Inhibitors

SAR studies on piperidine and piperazine-based FAAH inhibitors have demonstrated that strategic fluorination can significantly impact potency.

Compound/ModificationTargetIC50/k_inact/K_IKey ObservationsReference
Non-fluorinated Piperidine Urea FAAH-Baseline activity.[9]
Fluorination on Piperidine Ring FAAHVariesCan influence binding and metabolic stability.[10]
Fluorination on Aryl Ring FAAHVariesGenerally well-tolerated and can improve potency.[10]
PF-04457845 (Piperidine Urea) FAAH~1-10 nMA highly potent and selective clinical candidate.[11]

Key Insights from SAR Studies:

  • Piperidine Ring: While direct fluorination on the piperidine ring of the 3-(piperidin-4-yloxy)benzonitrile scaffold is not extensively reported, studies on related piperidine carbamates show that substitution on the heterocyclic ring can affect activity.[10]

  • Aryl Ring: Fluorination on the benzonitrile ring is a common strategy in medicinal chemistry to enhance potency. For instance, in a series of (indolylalkyl)piperidine carbamates, fluoro substitution at specific positions of the indole ring enhanced FAAH inhibitory activity.[10] This suggests that fluorination on the benzonitrile portion of our scaffold could lead to improved interactions within the FAAH active site.

Fluorinated Derivatives as LSD1 Inhibitors

The development of LSD1 inhibitors has also benefited from the strategic use of fluorine, particularly in analogs of the irreversible inhibitor tranylcypromine.

Compound/ModificationTargetIC50/K_dKey ObservationsReference
GSK-690 (Non-fluorinated lead) LSD190 nMA potent, reversible inhibitor.[12]
Compound 21g (Pyrrolidinyl)benzonitrile LSD157 nM (IC50), 22 nM (Kd)Demonstrates high potency and improved selectivity.[12]
Fluorinated Tranylcypromine Analogs LSD1MicromolarFluorination of the cyclopropyl ring combined with aryl substitution yields potent inhibitors.[13][14]

Key Insights from SAR Studies:

  • Benzonitrile Moiety: The benzonitrile group is a key feature in several potent LSD1 inhibitors. In a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives, compound 21g emerged as a highly potent and selective inhibitor.[12] This highlights the importance of the benzonitrile for LSD1 activity.

  • Impact of Fluorination: Studies on fluorinated tranylcypromine analogs show that while fluorination of the core scaffold alone can sometimes decrease activity, the combination of fluorination with other substitutions on the aromatic ring can lead to highly potent LSD1 inhibitors.[13][14] This suggests that fluorination of the benzonitrile ring in the 3-(piperidin-4-yloxy)benzonitrile scaffold could be a promising strategy to enhance LSD1 inhibition.

Experimental Protocols

To facilitate the investigation and comparison of these compounds, detailed protocols for key bioactivity assays are provided below.

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.[4]

Principle:

This assay measures the hydrolysis of a fluorogenic substrate by FAAH. The product of the reaction is a fluorescent molecule, and the rate of its formation is proportional to FAAH activity.

Materials:

  • Human recombinant FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare Reagents: Dilute FAAH enzyme and substrate in FAAH Assay Buffer to the desired concentrations. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: To the wells of the microplate, add:

    • Blank: Assay Buffer

    • Control (100% activity): Assay Buffer + DMSO

    • Test Compound: Assay Buffer + test compound dilution

  • Enzyme Addition: Add the diluted FAAH enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Substrate Addition: Add the FAAH substrate to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration and calculate the IC50 value using non-linear regression analysis.

In Vitro LSD1 Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits and published methodologies.[7]

Principle:

This assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. The demethylated product is detected using a specific antibody and a fluorescently labeled secondary antibody.

Materials:

  • Human recombinant LSD1/CoREST complex

  • LSD1 Assay Buffer

  • Biotinylated H3K4me2 peptide substrate

  • S-adenosyl-L-methionine (SAM) (if required by the specific assay format)

  • Anti-H3K4me1 or anti-H3K4me0 antibody

  • Fluorescently labeled secondary antibody (e.g., goat anti-rabbit-Alexa Fluor 488)

  • Streptavidin-coated 96-well plate

  • Test compounds (dissolved in DMSO)

  • Fluorescence microplate reader

Procedure:

  • Substrate Coating: Add the biotinylated H3K4me2 peptide substrate to the streptavidin-coated plate and incubate to allow for binding. Wash the plate to remove unbound substrate.

  • Assay Setup: To the wells, add:

    • Blank: Assay Buffer

    • Control (100% activity): Assay Buffer + DMSO

    • Test Compound: Assay Buffer + test compound dilution

  • Enzyme Addition: Add the LSD1/CoREST enzyme complex to all wells except the blank.

  • Reaction Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Antibody Incubation: Wash the plate and add the primary antibody. Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add the fluorescently labeled secondary antibody. Incubate for 1 hour at room temperature in the dark.

  • Detection: Wash the plate and read the fluorescence in a microplate reader.

  • Data Analysis: Subtract the blank reading from all other readings. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Mechanistic Considerations

FAAH Inhibition and the Endocannabinoid System

Inhibition of FAAH potentiates the endogenous signaling of anandamide, which primarily acts on cannabinoid receptors CB1 and CB2.

FAAH_Pathway FAAH_Inhibitor Fluorinated 3-(Piperidin-4-yloxy) benzonitrile Derivative FAAH FAAH FAAH_Inhibitor->FAAH Inhibits Anandamide Anandamide (AEA) Anandamide->FAAH Degradation CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activates Neuroprotection Neuroprotection CB1_CB2->Neuroprotection Anti_inflammation Anti-inflammation CB1_CB2->Anti_inflammation Analgesia Analgesia CB1_CB2->Analgesia

FAAH Inhibition Pathway

Activation of CB1 and CB2 receptors by elevated anandamide levels triggers a cascade of downstream signaling events, including the modulation of adenylyl cyclase, ion channels, and MAP kinase pathways, ultimately leading to therapeutic effects such as analgesia, anxiolysis, and neuroprotection.[15]

LSD1 Inhibition and Epigenetic Regulation

LSD1 inhibition leads to the re-expression of silenced tumor suppressor genes and the differentiation of cancer cells.

LSD1_Pathway LSD1_Inhibitor Fluorinated 3-(Piperidin-4-yloxy) benzonitrile Derivative LSD1 LSD1 LSD1_Inhibitor->LSD1 Inhibits H3K4me1 H3K4me1 (Inactive Mark) H3K4me2 H3K4me2 (Active Mark) H3K4me2->H3K4me1 Demethylation Gene_Repression Tumor Suppressor Gene Repression H3K4me1->Gene_Repression Leads to Tumor_Growth Tumor Growth Gene_Repression->Tumor_Growth Promotes

LSD1 Inhibition Pathway

By preventing the demethylation of H3K4, LSD1 inhibitors restore the active chromatin state at the promoters of key regulatory genes, leading to cell cycle arrest, apoptosis, and differentiation of malignant cells. LSD1 inhibition has been shown to impact several critical cancer-related signaling pathways, including the Wnt/β-catenin, PI3K/AKT, and Notch pathways.[13]

Selectivity and Off-Target Considerations

A crucial aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects and potential toxicity.

  • FAAH Inhibitors: While many FAAH inhibitors are highly selective, some have been shown to interact with other serine hydrolases.[15] Activity-based protein profiling (ABPP) is a powerful tool to assess the selectivity of FAAH inhibitors across the entire serine hydrolase family.[11] The tragic outcome of the clinical trial for BIA 10-2474, a FAAH inhibitor, underscores the critical importance of thorough off-target profiling.[11]

  • LSD1 Inhibitors: A primary concern for LSD1 inhibitors is their potential to inhibit monoamine oxidases A and B (MAO-A and MAO-B) due to structural similarities in their active sites.[12] Assaying for activity against MAOs is a standard part of the selectivity profiling for any new LSD1 inhibitor. Additionally, screening against a broad panel of kinases and other epigenetic targets is essential to ensure a clean pharmacological profile.

Conclusion and Future Directions

The 3-(piperidin-4-yloxy)benzonitrile scaffold represents a promising platform for the development of novel therapeutics targeting FAAH and LSD1. The strategic incorporation of fluorine offers a powerful approach to fine-tune the bioactivity, selectivity, and pharmacokinetic properties of these compounds. While further systematic studies are needed to fully elucidate the structure-activity relationships of fluorinated derivatives, the existing data strongly suggest that this chemical space holds significant potential for the discovery of new and effective drugs. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of fluorinated 3-(piperidin-4-yloxy)benzonitrile analogs to build a more complete understanding of their therapeutic potential.

References

  • Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. [Link]

  • Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. [Link]

  • Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). [Link]

  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). [Link]

  • FAAH inhibition ameliorates breast cancer in a murine model. [Link]

  • Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer. [Link]

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. [Link]

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. [Link]

  • Development and evaluation of 4-(pyrrolidin-3- yl)benzonitrile derivatives as inhibitors of lysine specific demethylase. [Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. [Link]

  • Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). [Link]

  • Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). [Link]

  • A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. [Link]

  • EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit. [Link]

  • FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway. [Link]

  • FAAH Inhibition Ameliorates Murine Breast Cancer. [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]

  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). [Link]

  • Fluorine substituent effects (on bioactivity). [Link]

  • Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. [Link]

  • Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. [Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. [Link]

  • The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. [Link]

  • A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative. [Link]

  • Structure of Compounds 5a−j and Their Inhibition Rates (IC 50 ) to the Purified LSD1 Recombinant In Vitro. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]

  • Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A. [Link]

  • LSD1 Chemiluminescent Assay Kit. [Link]

Sources

A Head-to-Head Performance Analysis of 3-(Piperidin-4-yloxy)benzonitrile Against Standard Reference Compounds for Neurological Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of neuropharmacological research, the identification of novel molecular entities with the potential to modulate key central nervous system (CNS) targets is of paramount importance. 3-(Piperidin-4-yloxy)benzonitrile is one such emerging compound, distinguished by a chemical scaffold that incorporates a piperidine ring and a benzonitrile moiety. The piperidine heterocycle is a well-established pharmacophore found in numerous CNS-active agents, suggesting potential interactions with neurotransmitter systems.[1] Concurrently, the benzonitrile group can engage in specific interactions, including hydrogen bonding and hydrophobic interactions, with biological targets. While this compound is utilized as a versatile intermediate in the synthesis of pharmaceuticals aimed at neurological disorders, its specific biological activity profile remains largely uncharacterized in publicly available literature.[2]

This guide provides a comprehensive framework for a head-to-head comparison of 3-(Piperidin-4-yloxy)benzonitrile against well-established standard reference compounds. Given its structural features, we have hypothesized two plausible and highly relevant neurological targets: the Dopamine Transporter (DAT) and Nitric Oxide Synthase (NOS) . This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a rationale for assay selection, and a template for data analysis and interpretation.

Rationale for Experimental Design & Target Selection

The selection of DAT and NOS as initial targets for 3-(Piperidin-4-yloxy)benzonitrile is rooted in a structure-activity relationship rationale.

  • Dopamine Transporter (DAT): The piperidine ring is a core structural element in a multitude of dopamine reuptake inhibitors (DRIs).[1] By blocking DAT, these compounds increase the extracellular concentration of dopamine, a neurotransmitter crucial for mood, motivation, and motor control.[3] Standard DRIs like Bupropion are effective antidepressants and smoking cessation aids.[1][4] Evaluating the inhibitory potential of 3-(Piperidin-4-yloxy)benzonitrile at DAT is a logical first step in elucidating its potential as a neuromodulator.

  • Nitric Oxide Synthase (NOS): Nitric oxide (NO) is a critical signaling molecule in the CNS, produced by three main NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[5] Dysregulation of NO production is implicated in various neurodegenerative and inflammatory conditions. The piperidine and benzonitrile functionalities present in the test compound could potentially interact with the active site of NOS enzymes. Therefore, assessing its inhibitory activity against NOS and determining its isoform selectivity is a valuable screening objective. We will use Nγ-nitro-L-arginine methyl ester (L-NAME), a widely recognized non-selective NOS inhibitor, as the standard reference compound.[6]

This guide outlines the in vitro assays required to quantify the potency (as IC50 values) of 3-(Piperidin-4-yloxy)benzonitrile at these targets and compare it directly with our selected reference standards.

Head-to-Head Experimental Comparison

Dopamine Transporter (DAT) Inhibition Assay

The objective of this experiment is to determine the concentration-dependent inhibition of dopamine uptake by 3-(Piperidin-4-yloxy)benzonitrile in cells expressing the human dopamine transporter (hDAT).

Experimental Workflow: DAT Inhibition Assay

DAT_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_detection Detection & Analysis cell_culture Culture HEK293 cells stably expressing hDAT plating Plate cells in 96-well microplates cell_culture->plating preincubation Pre-incubate cells with 3-(Piperidin-4-yloxy)benzonitrile or Bupropion (Std.) plating->preincubation 24h growth addition Add [3H]Dopamine to initiate uptake preincubation->addition 10 min incubation Incubate at room temperature to allow uptake addition->incubation 15 min termination Terminate uptake by rapid washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Quantify [3H]Dopamine uptake via liquid scintillation counting lysis->scintillation analysis Calculate % inhibition and determine IC50 values scintillation->analysis

Caption: Workflow for the in vitro DAT uptake inhibition assay.

Detailed Protocol: [³H]Dopamine Uptake Inhibition Assay [7][8]
  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured in appropriate media and maintained under standard conditions (37°C, 5% CO₂).

  • Plating: Cells are seeded into 96-well microplates at a density that yields a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a stock solution of 3-(Piperidin-4-yloxy)benzonitrile and the standard reference, Bupropion, in a suitable solvent (e.g., DMSO). Create a series of dilutions in assay buffer to achieve a range of final concentrations (e.g., from 1 nM to 100 µM).

  • Assay Procedure: a. Aspirate the culture medium from the wells. b. Wash the cell monolayer gently with 200 µL of Krebs-Ringer-HEPES (KRH) buffer. c. Add 100 µL of KRH buffer containing the desired concentration of the test compound, Bupropion, or vehicle control to the respective wells. d. Pre-incubate the plate for 10 minutes at room temperature. e. Initiate the uptake reaction by adding 100 µL of KRH buffer containing a fixed concentration of [³H]Dopamine (e.g., 10 nM). f. Incubate for 15 minutes at room temperature. This time should be within the linear range of dopamine uptake. g. Terminate the assay by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold KRH buffer.

  • Detection: a. Lyse the cells in each well by adding 150 µL of lysis buffer (e.g., 1% SDS). b. Transfer the lysate to scintillation vials. c. Add 4 mL of scintillation cocktail to each vial. d. Quantify the amount of [³H]Dopamine taken up by the cells using a liquid scintillation counter.

  • Data Analysis: a. Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909). b. Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. c. Calculate the percentage inhibition for each concentration of the test compound relative to the vehicle control. d. Plot the percentage inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Nitric Oxide Synthase (NOS) Inhibition Assay

This experiment aims to measure the inhibitory effect of 3-(Piperidin-4-yloxy)benzonitrile on the activity of NOS isoforms by quantifying the production of nitric oxide metabolites (nitrite/nitrate).

Signaling Pathway: Nitric Oxide Synthesis

NOS_Pathway cluster_products Products cluster_inhibition Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline O2_NADPH O2, NADPH O2_NADPH->NOS Test_Compound 3-(Piperidin-4-yloxy)benzonitrile Test_Compound->NOS L_NAME L-NAME (Std.) L_NAME->NOS

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Piperidin-4-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, operational, and disposal protocols for 3-(Piperidin-4-yloxy)benzonitrile (and its hydrochloride salt).[1][2] It is designed for researchers in drug discovery who require immediate, actionable safety intelligence without redundant boilerplate.[2]

Part 1: Executive Safety Assessment

Compound Identity:

  • Chemical Name: 3-(Piperidin-4-yloxy)benzonitrile[1][2]

  • CAS: 950649-07-7 (HCl salt), 902837-34-7 (Free base)[1][2]

  • Molecular Class: Aryl nitrile ether with a secondary amine (piperidine).[1][2]

Hazard Profile (GHS/CLP): This compound is a dual-threat agent : it combines the toxic potential of organic nitriles with the corrosivity/irritation potential of secondary amines.[1][2]

  • Acute Toxicity (H302, H312, H332): Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Irritation (H315, H319, H335): Causes skin irritation, serious eye irritation, and respiratory tract irritation.[1][2]

  • Hidden Risk: As a benzonitrile derivative, metabolic processing or thermal decomposition can theoretically release cyanide ions (CN⁻), though less readily than aliphatic nitriles.[1][2] Treat ingestion or high-dose exposure with protocols similar to cyanide precursors.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE selection depends on the physical state of the compound (Solid vs. Solution).[1][2]

Hand Protection Strategy
  • The Trap: Standard disposable nitrile gloves (4-6 mil) are sufficient for the solid salt but provide <1 minute protection against common solvents used to dissolve this compound (e.g., Dichloromethane, DMF).[1][2]

  • Protocol:

StatePrimary GloveSecondary LayerRationale
Solid / Powder Nitrile (4 mil) NoneProvides barrier against dust; good dexterity for weighing.[1][2]
Solution (MeOH/Water) Nitrile (Double gloved) Change immediately on splashMethanol permeates nitrile in ~15 mins.[1][2] Double layer provides a buffer.[2]
Solution (DCM/DMF) Laminate (Silver Shield) Outer Nitrile (for grip)Chlorinated solvents permeate nitrile instantly.[1][2] Laminate is required for immersion or high-risk transfer.[1][2]
Respiratory & Eye Defense[1][2][3]
  • Engineering Control (Primary): All handling of the open container must occur inside a certified Chemical Fume Hood .[2]

  • Eye Protection:

    • Standard: ANSI Z87.1 Safety Glasses with side shields.[2][3]

    • High Risk: Chemical Splash Goggles are mandatory during dissolution or heating steps where splashing or aerosolization is possible.[2]

  • Respiratory (Secondary): If weighing outside a hood (strongly discouraged) or cleaning a large spill, use a Half-face respirator with P100/OV (Organic Vapor) cartridges.[1][2] The amine functionality requires the OV cartridge; the particulate solid requires the P100.[2]

Part 3: Operational Handling Protocol

Workflow: Safe Weighing & Transfer

This protocol minimizes static discharge (common with piperidine salts) and inhalation risk.[2]

  • Preparation:

    • Place an ionizing fan or antistatic gun inside the fume hood to neutralize static charge on the fine powder.[2]

    • Pre-weigh the receiving vessel (vial/flask) before adding the solid.[1][2]

  • Transfer:

    • Use a disposable antistatic spatula.[1][2]

    • Do not use a metal spatula if the compound is a sticky free base; use a PTFE-coated tool.[1][2]

    • Technique: Transfer directly into the vessel deeply to avoid coating the neck (which compromises the seal).[2]

  • Solubilization:

    • Add solvent slowly.[1][2] Secondary amines can be exothermic upon protonation if dissolving in acidic media.[1][2]

    • Venting: If dissolving in a sealed vial, vent the septum with a needle briefly to release any pressure buildup from solvent vapor or exotherms.[2]

Decision Logic: PPE Selection

PPE_Selection Start Start: Handling 3-(Piperidin-4-yloxy)benzonitrile State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid StandardPPE Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses (Work in Fume Hood) Solid->StandardPPE Dust Hazard Only SolventCheck Check Solvent Type Liquid->SolventCheck SolventCheck->StandardPPE Water/Buffer HighResistPPE High-Resistance PPE: Laminate/Barrier Gloves under Nitrile + Splash Goggles SolventCheck->HighResistPPE DCM / DMF / DMSO DoubleGlove Double Nitrile Gloves Change immediately on splash SolventCheck->DoubleGlove Methanol/Ethanol

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility.[1][2]

Part 4: Emergency Response & Disposal

Exposure Response
  • Skin Contact:

    • Immediate Action: Drench with water for 15 minutes.[2][4][5] Do not use solvent (ethanol/acetone) to wash skin; this increases absorption of the nitrile.[1][2]

    • Neutralization: Wash with mild soap (surfactant) to remove the lipophilic benzonitrile core.[2]

  • Eye Contact:

    • Flush for 15 minutes. The piperidine moiety is basic and can cause corneal damage; speed is critical.[2]

  • Ingestion:

    • Do not induce vomiting. The risk of aspiration pneumonia from the piperidine/solvent mixture outweighs the benefit.[2] Seek medical attention immediately.

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (3-meter radius).[1][2]

  • PPE: Don double nitrile gloves and a P100 respirator.[2]

  • Containment: Cover the powder with a damp paper towel (water or PEG-400) to prevent dust generation.[1][2]

  • Removal: Scoop up the damp material.[2] Wipe the surface with 1N HCl (dilute acid) to neutralize the amine residue, followed by water.[1][2]

Waste Disposal

Segregate waste based on the chemical functionality, not just the solvent.[2]

Waste StreamDescription
Solid Waste Dispose of contaminated gloves, paper towels, and solid compound in Hazardous Solid Waste .[1][2] Label as "Toxic, Irritant."[2]
Liquid Waste (Aqueous) If pH > 9, adjust to neutral before disposal.[1][2] Label as "Basic Aqueous Waste."[1][2]
Liquid Waste (Organic) Non-Halogenated or Halogenated depending on solvent.[1][2] Add Note: "Contains Organic Nitriles."

References

  • PubChem. (n.d.).[1][2] 3-(Piperidin-4-yloxy)benzonitrile Compound Summary. National Library of Medicine.[1][2] Retrieved February 18, 2026, from [Link][1][2]

  • PennEHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania.[1][2] Retrieved February 18, 2026, from [Link]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved February 18, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.